molecular formula C10H12O2 B1598829 2-hydroxy-5-isopropylbenzaldehyde CAS No. 68591-07-1

2-hydroxy-5-isopropylbenzaldehyde

Cat. No.: B1598829
CAS No.: 68591-07-1
M. Wt: 164.2 g/mol
InChI Key: OUAWQHGDAGFMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-isopropylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWQHGDAGFMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424683
Record name 2-Hydroxy-5-isopropyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68591-07-1
Record name 2-Hydroxy-5-isopropyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-isopropylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-isopropylbenzaldehyde, a substituted phenolic aldehyde, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a hydroxyl group ortho to an aldehyde and an isopropyl group para to the hydroxyl, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, synthetic methodologies, and exploring its potential as a precursor for novel therapeutic agents. The strategic placement of its functional groups makes it a versatile building block for the synthesis of a wide array of derivatives, including Schiff bases, which have shown promise in various biological applications.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 68591-07-1[1][2]
Physical State Solid
LogP 2.3281[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Note: Specific melting point, boiling point, and solubility data are not consistently available in public literature, indicating a need for experimental determination for specific applications.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic hydroxyl proton (variable, depending on solvent and concentration), aromatic protons (in the range of 6.8-7.5 ppm with splitting patterns corresponding to their substitution), and the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (~190-195 ppm).[3] Aromatic carbons will resonate in the typical region of ~115-160 ppm, and the carbons of the isopropyl group will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1650-1700 cm⁻¹, with the conjugation to the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group potentially lowering the frequency. A broad O-H stretching band for the phenolic hydroxyl group is also expected, likely in the region of 3100-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isopropyl group.

Chemical Synthesis

The synthesis of this compound can be achieved through established formylation reactions of the corresponding phenol, 4-isopropylphenol. The two primary methods are the Reimer-Tiemann reaction and the Duff reaction. The choice of method depends on factors such as desired yield, scalability, and available reagents.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[4][5] The reaction proceeds through the formation of a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenoxide ring, preferentially at the ortho position due to the directing effect of the hydroxyl group.

Reaction Mechanism:

Reimer_Tiemann cluster_0 Carbene Formation cluster_1 Phenoxide Formation and Attack cluster_2 Hydrolysis and Product Formation CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- + OH⁻ - H₂O OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl⁻ Phenol 4-Isopropylphenol Phenoxide 4-Isopropylphenoxide Phenol->Phenoxide + OH⁻ - H₂O Intermediate Dichloromethyl substituted phenoxide Phenoxide->Intermediate + :CCl₂ Hydrolysis_Intermediate Intermediate Aldehyde This compound Hydrolysis_Intermediate->Aldehyde Hydrolysis (2 OH⁻, H⁺ workup)

Figure 1: Generalized Reimer-Tiemann Reaction Mechanism.

Experimental Protocol (General):

  • Dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide.

  • Heat the solution and add chloroform dropwise with vigorous stirring.

  • Reflux the mixture for several hours.

  • After cooling, acidify the reaction mixture.

  • Extract the product with an organic solvent and purify by distillation or chromatography.

The causality behind these steps lies in creating the reactive species and optimizing the reaction conditions. The strong base deprotonates both the chloroform to generate the dichlorocarbene and the phenol to form the more nucleophilic phenoxide. Heating is necessary to drive the reaction, and the biphasic system requires efficient mixing to facilitate the interaction between the aqueous and organic phases.[4]

Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of phenols, using hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, typically boric acid and glycerol or trifluoroacetic acid.[6] This method is often favored for its milder conditions compared to the Reimer-Tiemann reaction.

Reaction Mechanism:

Duff_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack and Hydrolysis Hexamine Hexamine Iminium Iminium ion Hexamine->Iminium + H⁺ H+ Acid Phenol 4-Isopropylphenol Adduct Benzylamine intermediate Phenol->Adduct + Iminium ion Product This compound Adduct->Product Hydrolysis Schiff_Base_Formation Aldehyde This compound Schiff_Base Schiff Base Aldehyde->Schiff_Base + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) Amine->Schiff_Base

References

An In-Depth Technical Guide to 2-hydroxy-5-isopropylbenzaldehyde (CAS: 68591-07-1): Synthesis, Derivatization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-hydroxy-5-isopropylbenzaldehyde is a substituted phenolic aldehyde that stands as a critical structural motif and versatile chemical intermediate in the fields of medicinal chemistry and materials science. Its unique arrangement of a reactive aldehyde, an acidic hydroxyl group, and a lipophilic isopropyl moiety provides a rich platform for synthetic transformations. This guide offers a comprehensive technical overview of its synthesis, characterization, chemical reactivity, and burgeoning applications, with a particular focus on its role as a precursor to therapeutically relevant Schiff bases and metal complexes. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and explore the mechanistic underpinnings of the biological activities exhibited by its derivatives, equipping researchers and drug development professionals with actionable insights.

Core Molecular Profile

This compound, also known as 5-isopropylsalicylaldehyde, is an aromatic organic compound whose structure is foundational to its chemical behavior. The ortho-positioning of the hydroxyl group to the aldehyde function facilitates intramolecular hydrogen bonding, influencing its physical properties and reactivity. The isopropyl group at the para-position to the hydroxyl group enhances its lipophilicity, a key parameter in designing molecules with potential for biological membrane permeability.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 68591-07-1[1][2][3][4][5]
Molecular Formula C₁₀H₁₂O₂[1][3]
Molecular Weight 164.20 g/mol [1][3][6]
Appearance Solid[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[3]
LogP 2.3281[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Storage Temperature 4°C, stored under nitrogen[3]

Synthesis and Mechanistic Insight: The Reimer-Tiemann Reaction

The most direct and industrially significant method for the ortho-formylation of phenols is the Reimer-Tiemann reaction.[7][8][9] This reaction is the preferred pathway for synthesizing this compound from its readily available precursor, 4-isopropylphenol (p-cumenol).[10]

The choice of the Reimer-Tiemann reaction is dictated by its high regioselectivity for the ortho position in phenoxide systems. The electron-donating nature of the hydroxyl group activates the aromatic ring, and the interaction between the phenoxide and the reactive intermediate favors ortho-substitution.[9][11]

Reaction Mechanism

The reaction proceeds via the formation of dichlorocarbene (:CCl₂) as the key electrophilic intermediate.

  • Carbene Generation: A strong base, typically sodium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (-CCl₃).

  • Alpha-Elimination: This anion rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene.

  • Phenoxide Formation: The phenolic starting material (4-isopropylphenol) is also deprotonated by the base to form the more nucleophilic sodium 4-isopropylphenoxide.

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position, to form a dichloromethyl substituted intermediate.

  • Hydrolysis: Subsequent hydrolysis of the dichloromethyl group under the basic conditions yields the final aldehyde product.

G cluster_carbene Step 1: Dichlorocarbene Generation cluster_phenoxide Step 2: Phenoxide Formation cluster_attack Step 3: Electrophilic Attack & Hydrolysis C1 CHCl₃ + NaOH C2 ⁻CCl₃ Carbanion C1->C2 Deprotonation C3 :CCl₂ (Dichlorocarbene) C2->C3 α-elimination A1 Phenoxide + :CCl₂ P1 4-Isopropylphenol P2 4-Isopropylphenoxide P1->P2 + NaOH A2 Dichloromethyl Intermediate A1->A2 Ortho-attack A3 This compound A2->A3 Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.
Step-by-Step Synthesis Protocol

This protocol describes a self-validating system for the synthesis of this compound. The validation lies in the monitoring of intermediate formation and final product isolation, which confirms the progression of the described mechanism.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare a solution of 4-isopropylphenol (1.0 eq) in aqueous sodium hydroxide (4.0 eq, 30% w/v).

  • Reaction Initiation: Heat the mixture to 60-65°C with vigorous stirring.

  • Chloroform Addition: Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature. The reaction is exothermic, and the rate of addition should be controlled to prevent thermal runaway.[7][11]

  • Reflux: After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours to ensure complete reaction. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Acidify carefully with dilute hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~2-3). This step protonates the phenoxide and hydrolyzes any remaining intermediates.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

G start Start dissolve Dissolve 4-Isopropylphenol in aq. NaOH start->dissolve heat Heat to 60-65°C dissolve->heat add_chloroform Add Chloroform Dropwise heat->add_chloroform reflux Stir at 60-65°C for 2-3h add_chloroform->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to RT tlc->cool Complete acidify Acidify with HCl cool->acidify extract Extract with Organic Solvent acidify->extract purify Dry and Purify (Chromatography) extract->purify end Final Product purify->end

Caption: Experimental workflow for synthesis.

Chemical Reactivity and Derivatization for Drug Discovery

The aldehyde and hydroxyl functionalities are prime sites for derivatization, making this compound a valuable scaffold in drug discovery.

Synthesis of Schiff Bases

The most prominent reaction is the condensation of the aldehyde group with primary amines to form Schiff bases (imines).[12][13] These compounds are of immense interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[12][14][15][16][17] The imine linkage (>C=N-) is crucial for their pharmacological effects.[18]

G cluster_reactants cluster_products R1 This compound P1 Schiff Base Derivative R1->P1 R1->P1 Condensation (Acid/Base catalyst) R2 Primary Amine (R-NH₂) R2->P1 P2 Water (H₂O)

Caption: General synthesis of Schiff base derivatives.

General Protocol for Schiff Base Synthesis:

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of an acid (e.g., glacial acetic acid) or base, if necessary, to facilitate the reaction.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be isolated by filtration.

  • Wash the solid product with cold solvent and dry under vacuum.

Formation of Metal Complexes

The Schiff bases derived from this compound are excellent chelating ligands. The imine nitrogen and the phenolic oxygen atoms can coordinate with various transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) to form stable metal complexes.[18] Chelation often enhances the biological activity of the parent Schiff base ligand, a strategy widely employed to develop potent metallodrugs.[18]

Therapeutic and Industrial Applications

Derivatives of this compound have shown significant promise in several areas of research.

Biological Activities of Derivatives
  • Anticancer Activity: Schiff bases derived from substituted 2-hydroxybenzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[16][17] Some studies suggest these compounds can overcome chemoresistance by modulating key signaling pathways.[16][17]

  • Antimicrobial Activity: The imine functionality is linked to potent antibacterial and antifungal properties.[12][14] These compounds are effective against a range of pathogens, including resistant strains.[19]

  • Antioxidant Activity: The phenolic hydroxyl group imparts radical scavenging capabilities, making these derivatives potential antioxidants for mitigating oxidative stress.[20]

Case Study: A Potential Anticancer Mechanism

Recent research on a Schiff base derived from 2-hydroxybenzaldehyde (compound 8S3) elucidated its apoptotic mechanism in MCF-7 breast cancer cells.[16] The study found that the compound induced apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and disrupting the mitochondrial membrane potential, highlighting a sophisticated mechanism of action.[16][17] This provides a validated blueprint for investigating the anticancer potential of new derivatives of this compound.

G drug Schiff Base Derivative mapk MAPK Pathway Modulation drug->mapk mito Mitochondrial Membrane Disruption drug->mito caspase Caspase Activation mapk->caspase mito->caspase apoptosis Apoptosis (Cancer Cell Death) caspase->apoptosis

Caption: Hypothetical anticancer signaling pathway.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

  • Hazard Classification: The compound is classified as causing serious eye damage (H318) and is corrosive (GHS05).[1][4]

  • Precautionary Measures:

    • Wear protective safety goggles, chemical-resistant gloves, and appropriate lab clothing.[4]

    • Use only in a well-ventilated area or a chemical fume hood.[4]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

Conclusion and Future Perspectives

This compound (CAS: 68591-07-1) is more than a simple chemical; it is a strategic building block for the development of next-generation therapeutics. Its straightforward synthesis via the Reimer-Tiemann reaction and the versatile reactivity of its functional groups allow for the creation of diverse molecular libraries, particularly Schiff bases and their metal complexes. The demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation, including in-depth structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and exploration of novel therapeutic targets. As the demand for new drugs to combat cancer and infectious diseases grows, the strategic application of this foundational molecule will undoubtedly continue to expand.

References

Spectroscopic Unveiling of 2-Hydroxy-5-isopropylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the key spectroscopic data for 2-hydroxy-5-isopropylbenzaldehyde (C₁₀H₁₂O₂), a valuable aromatic aldehyde intermediate in various chemical syntheses.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document navigates the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a benzaldehyde core with a hydroxyl group at the C2 position and an isopropyl group at the C5 position. This substitution pattern gives rise to a unique set of spectroscopic characteristics. The interplay of the electron-donating hydroxyl and isopropyl groups with the electron-withdrawing aldehyde functionality dictates the electronic environment of each atom and the vibrational modes of the chemical bonds, which are in turn reflected in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic, phenolic, aromatic, and isopropyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0Singlet1H-OHThe phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group, resulting in a downfield chemical shift.
~9.8Singlet1H-CHOThe aldehydic proton is highly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond.
~7.4Doublet1HAr-H (ortho to -CHO)This aromatic proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most deshielded of the aromatic protons.
~7.3Doublet of doublets1HAr-H (ortho to -OH and meta to -CHO)This proton is influenced by both the ortho hydroxyl and meta aldehyde groups.
~6.9Doublet1HAr-H (ortho to -isopropyl and meta to -OH)This aromatic proton is ortho to the electron-donating isopropyl group and will be the most shielded of the aromatic protons.
~3.0Septet1H-CH(CH₃)₂The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons.
~1.2Doublet6H-CH(CH₃)₂The six methyl protons of the isopropyl group are equivalent and will appear as a doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~192C=OThe aldehydic carbonyl carbon is highly deshielded and appears significantly downfield.
~158C-OHThe aromatic carbon attached to the hydroxyl group is shielded by the oxygen's lone pairs.
~145C-isopropylThe aromatic carbon bearing the isopropyl group.
~135Ar-C (ortho to -CHO)Aromatic carbon deshielded by the aldehyde group.
~125Ar-C (ortho to -OH)Aromatic carbon shielded by the hydroxyl group.
~120Ar-C (ipso to -CHO)The aromatic carbon to which the aldehyde is attached.
~118Ar-C (ortho to -isopropyl)Aromatic carbon shielded by the isopropyl group.
~34-CH(CH₃)₂The methine carbon of the isopropyl group.
~24-CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3400BroadO-H stretch (intramolecularly H-bonded)The broadness of this peak is a hallmark of hydrogen bonding, in this case, between the phenolic hydroxyl and the aldehyde carbonyl oxygen.
2960-2850MediumC-H stretch (aliphatic)These absorptions arise from the C-H stretching vibrations of the isopropyl group.
~2820 and ~2720WeakC-H stretch (aldehyde)The presence of two weak bands in this region, known as a Fermi doublet, is characteristic of the C-H stretch of an aldehyde.
~1665StrongC=O stretch (conjugated aldehyde)The carbonyl stretching frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
1600-1450Medium to StrongC=C stretch (aromatic)These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1280StrongC-O stretch (phenol)The stretching vibration of the carbon-oxygen bond of the phenolic group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Fragmentation Pattern

The mass spectrum of this compound (MW: 164.20 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 164.[2][3][4] Key fragmentation pathways are predicted to include:

  • Loss of a hydrogen atom: A peak at m/z 163 ([M-H]⁺) is expected from the facile loss of the aldehydic hydrogen.

  • Loss of a methyl group: A peak at m/z 149 ([M-CH₃]⁺) can arise from the fragmentation of the isopropyl group.

  • Loss of the isopropyl group: A peak at m/z 121 ([M-C₃H₇]⁺) would correspond to the loss of the entire isopropyl substituent.

  • Loss of carbon monoxide: A peak at m/z 136 ([M-CO]⁺) is a common fragmentation for aromatic aldehydes.

MS_Fragmentation M [C₁₀H₁₂O₂]⁺˙ m/z = 164 Molecular Ion M_minus_H [C₁₀H₁₁O₂]⁺ m/z = 163 M->M_minus_H - H˙ M_minus_CH3 [C₉H₉O₂]⁺ m/z = 149 M->M_minus_CH3 - ˙CH₃ M_minus_CO [C₉H₁₂O]⁺˙ m/z = 136 M->M_minus_CO - CO M_minus_C3H7 [C₇H₅O₂]⁺ m/z = 121 M_minus_CH3->M_minus_C3H7 - C₂H₄

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Optimize the spectral width to cover the expected chemical shift range (~0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. By understanding the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify this compound, assess its purity, and utilize it in their synthetic endeavors. The principles and comparative data presented in this guide serve as a valuable resource for the interpretation of the spectroscopic data for this and structurally related aromatic aldehydes.

References

Synthesis and characterization of 2-hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-hydroxy-5-isopropylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals and specialty chemicals. This document delves into prevalent synthetic strategies, offering a detailed, field-proven experimental protocol for the Reimer-Tiemann reaction. Furthermore, it establishes a framework for the rigorous characterization and validation of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this compound.

Introduction and Physicochemical Properties

This compound, also known as 5-isopropylsalicylaldehyde, is an organic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and isopropyl groups. The relative positions of these functional groups, particularly the ortho-hydroxyl and aldehyde moieties, allow for intramolecular hydrogen bonding, influencing its physical properties and reactivity. Its structure makes it a key precursor for the synthesis of Schiff bases, ligands for metal complexes, and various heterocyclic compounds with potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 68591-07-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Solid
IUPAC Name This compound[2]
InChI Key OUAWQHGDAGFMAW-UHFFFAOYSA-N

Comparative Analysis of Synthetic Strategies

The synthesis of hydroxybenzaldehydes from phenolic precursors is a cornerstone of organic chemistry. For the ortho-formylation of 4-isopropylphenol to yield the target compound, two classical methods are primarily considered: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

This reaction is a widely used method for the ortho-formylation of phenols.[3][4] It typically involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[5] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[6] The electron-rich phenoxide ion, formed by the deprotonation of the phenol by the base, undergoes electrophilic attack by the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[3][5] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the final aldehyde product.[3]

  • Advantages: Well-established, reliable for ortho-formylation, and utilizes readily available reagents.

  • Disadvantages: Yields can be moderate, the reaction can be highly exothermic, and the use of chloroform presents environmental and safety concerns.[5] The reaction is often performed in a biphasic system, which may require vigorous mixing or a phase-transfer catalyst to achieve efficient reaction rates.[3][6]

The Duff Reaction

The Duff reaction provides an alternative route for the formylation of activated aromatic compounds like phenols.[7] This method employs hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid.[7][8][9] The reaction mechanism involves the electrophilic attack of an iminium ion, generated from protonated hexamine, onto the aromatic ring.[7] An intramolecular redox process followed by acid hydrolysis liberates the aldehyde.[7] Like the Reimer-Tiemann reaction, the Duff reaction generally favors ortho-formylation on unhindered phenols.[7]

  • Advantages: Avoids the use of chloroform. In some cases, it can be faster and provide better yields than the Reimer-Tiemann reaction.[8]

  • Disadvantages: The reaction is generally inefficient and requires high temperatures (150-160°C in glycerol).[7][8] The scope can be limited, as it requires strongly electron-donating groups on the aromatic ring.[7]

Rationale for Protocol Selection: For this guide, the Reimer-Tiemann reaction is selected for the detailed protocol. Its mechanism is thoroughly understood, and its execution, while requiring careful control, is a staple in synthetic organic chemistry, making it a valuable and instructive example for the target audience.

Recommended Synthetic Protocol: Reimer-Tiemann Reaction

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-isopropylphenol.

Reaction Mechanism

The mechanism involves the generation of dichlorocarbene, which acts as the key electrophile in the aromatic substitution reaction.

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene Step 1: Dichlorocarbene Formation cluster_phenoxide Step 2: Phenoxide Formation cluster_attack Step 3: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3- ⁻:CCl₃ CHCl3->CCl3- + ⁻OH OH- ⁻OH Carbene :CCl₂ (Dichlorocarbene) CCl3-->Carbene - Cl⁻ Cl- Cl⁻ Intermediate Dichloromethyl Intermediate Phenol 4-Isopropylphenol Phenoxide 4-Isopropylphenoxide Phenol->Phenoxide + ⁻OH Phenoxide->Intermediate + :CCl₂ Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (2 ⁻OH)

Caption: Mechanism of the Reimer-Tiemann reaction for ortho-formylation.

Materials and Reagents

Table 2: Reagents for Synthesis

ReagentMolar Mass ( g/mol )QuantityMoles
4-Isopropylphenol136.1913.62 g0.10
Sodium Hydroxide40.0024.00 g0.60
Chloroform119.3812.0 mL (17.8 g)0.15
Deionized Water18.0240 mL-
Diethyl Ether74.12~200 mL-
6M Hydrochloric Acid36.46As needed-
Anhydrous MgSO₄120.37As needed-
Experimental Procedure

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Chloroform is a suspected carcinogen, and concentrated acids and bases are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (24.0 g) in deionized water (40 mL).

  • Addition of Phenol: To the stirred NaOH solution, add 4-isopropylphenol (13.62 g). Stir until a homogenous solution of the sodium phenoxide is formed.

  • Heating and Chloroform Addition: Heat the mixture to 60-65°C using a water bath. Once the temperature is stable, add chloroform (12.0 mL) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the specified range.[5]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 90 minutes. The mixture will typically turn into a thick paste.

  • Workup - Chloroform Removal: After the reaction period, remove the excess chloroform by steam distillation or carefully under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining reaction mixture in an ice bath. Carefully acidify the alkaline solution by slowly adding 6M hydrochloric acid with constant stirring until the pH is approximately 2-3. A dark, oily product should separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined ether extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude product is typically a dark oil or semi-solid containing the desired ortho-isomer, some para-isomer, and unreacted starting material. Purification via flash column chromatography is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 15%) is effective.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC). The desired product will have a different Rf value than the starting material and byproducts.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain this compound as a solid.

Experimental Workflow Overview

The entire process from starting materials to the final purified product involves several distinct stages.

Workflow Synthesis & Purification Workflow Reactants 1. Mix 4-Isopropylphenol & NaOH(aq) Addition 2. Heat to 65°C Add CHCl₃ Dropwise Reactants->Addition Reaction 3. Stir at 65°C for 90 min Addition->Reaction Workup 4. Acidify with HCl & Extract with Et₂O Reaction->Workup Crude 5. Dry & Evaporate (Crude Product) Workup->Crude Purify 6. Flash Column Chromatography Crude->Purify Product 7. Isolate Pure Product (this compound) Purify->Product Characterize 8. Characterization (NMR, IR, MS) Product->Characterize

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

¹H NMR Spectroscopy

Proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum should be recorded in a deuterated solvent such as CDCl₃.

Table 3: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationRationale / Comparison
Phenolic -OH~11.0Singlet (broad)1HDeshielded due to intramolecular H-bonding with the aldehyde C=O group, similar to salicylaldehyde.[10][11]
Aldehyde -CHO~9.8Singlet1HCharacteristic chemical shift for aromatic aldehyde protons.[10]
Aromatic H (C3)~7.4Doublet (d)1HOrtho to the aldehyde group.
Aromatic H (C4)~7.3Doublet of doublets (dd)1HOrtho to the isopropyl group and meta to the aldehyde.
Aromatic H (C6)~7.0Doublet (d)1HOrtho to the hydroxyl group.
Isopropyl -CH~3.0Septet (sept)1HMethine proton split by six adjacent methyl protons. Similar to cuminaldehyde.[12]
Isopropyl -CH₃~1.25Doublet (d)6HTwo equivalent methyl groups split by the methine proton.[12]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
O-H (Phenolic)Stretch3100 - 3300Broad
C-H (Aromatic)Stretch3000 - 3100Sharp, medium
C-H (Aliphatic)Stretch2870 - 2960Sharp, medium
C=O (Aldehyde)Stretch1650 - 1670Strong, sharp
C=C (Aromatic)Stretch1580 - 1620Medium to strong

The broadness of the O-H stretching band and the relatively low frequency of the C=O stretch are strong indicators of the intramolecular hydrogen bond between the hydroxyl and aldehyde groups, a hallmark of ortho-hydroxybenzaldehydes.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Expected Molecular Ion (M⁺): For C₁₀H₁₂O₂, the exact mass is 164.0837. A high-resolution mass spectrum should show a prominent peak at m/z ≈ 164.08. An electron ionization (EI) spectrum will show the molecular ion peak at m/z = 164.

  • Key Fragmentation: Common fragmentation pathways for salicylaldehydes include the loss of a hydrogen radical ([M-1]⁺), the loss of the formyl group ([M-29]⁺), and the loss of carbon monoxide ([M-28]⁺).[14]

Conclusion

This guide has detailed a reliable and instructive pathway for the synthesis of this compound via the Reimer-Tiemann reaction. By following the outlined experimental protocol and employing the described analytical techniques for characterization, researchers can confidently prepare and validate this important chemical intermediate. The provided data on expected spectroscopic signatures serves as a benchmark for ensuring the successful synthesis and purification of the target compound.

References

Biological activity of 2-hydroxy-5-isopropylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-5-isopropylbenzaldehyde Derivatives

Abstract

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Among these, derivatives of this compound, a structural analog of thymol aldehyde, have emerged as a class of compounds with a remarkable spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. We delve into their significant antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by quantitative data and mechanistic insights. Detailed experimental protocols for key biological assays are provided to enable researchers to validate and expand upon these findings. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities with therapeutic potential.

Introduction: The Chemical Versatility of a Salicylaldehyde Scaffold

The this compound molecule, a substituted salicylaldehyde, presents a unique chemical architecture ripe for derivatization. Its structure features a phenolic hydroxyl group, an aldehyde functional group, and a lipophilic isopropyl moiety. This combination of functional groups allows for a wide array of chemical modifications, most notably through condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases and hydrazones.[1][2] The inherent biological activities of related natural compounds like thymol provide a strong rationale for exploring the pharmacological potential of this scaffold.[3] The strategic modification of this core structure has led to the development of derivatives with enhanced potency and a broad range of biological effects, making them promising candidates for further therapeutic development.[4]

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated efficacy across multiple therapeutic areas. The strategic placement of the hydroxyl, isopropyl, and aldehyde groups allows for interactions with a variety of biological targets.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Benzaldehyde derivatives, particularly Schiff bases, have shown considerable promise as antibacterial and antifungal agents.[1]

  • Antibacterial Properties: Schiff bases derived from 5-Chloro-isopropyl benzaldehyde have been evaluated against various strains of gram-positive and gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics like ciprofloxacin.[1] Similarly, 2-hydroxy benzyl hydrazide derivatives have exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli.[4] The antimicrobial efficacy is often attributed to the azomethine group (-CH=N-), which is crucial for biological activity.[1]

  • Antifungal Properties: Benzaldehydes are known fungicides, and their derivatives have been investigated for their ability to inhibit the growth of pathogenic fungi.[5] For example, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) was found to inhibit the production of aflatoxin B1 by Aspergillus flavus and suppress conidia formation, indicating a potent antiaflatoxigenic activity.[5]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzaldehyde derivatives have been shown to modulate key inflammatory pathways. Research on derivatives from marine fungi, such as flavoglaucin, has revealed potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6][7]

The primary mechanisms include:

  • Inhibition of Inflammatory Mediators: These compounds markedly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE₂).[6] This is achieved by suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

  • Downregulation of Pro-inflammatory Cytokines: Secretion of key cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is significantly reduced.[6][7]

  • Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inactivation of the nuclear factor-κB (NF-κB) pathway by preventing the phosphorylation of its inhibitor, IκB.[6] Furthermore, these derivatives can induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) via the translocation of the nuclear factor-E2–related factor 2 (Nrf2).[6][7]

Antioxidant Activity

The phenolic hydroxyl group on the benzaldehyde ring is a key structural feature for antioxidant activity, enabling the compounds to act as radical scavengers. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating this property.

Several studies have confirmed the antioxidant potential of 2-hydroxybenzaldehyde derivatives.[2][4] For instance, certain 2-hydroxy benzyl hydrazide congeners have demonstrated potent radical scavenging activity, with inhibition rates comparable to the standard antioxidant, ascorbic acid.[4] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thus preventing oxidative damage. The antioxidant capacity is often correlated with the total phenolic content of the compounds.[8]

Anticancer Activity

The antiproliferative properties of benzaldehyde derivatives against various cancer cell lines have also been reported. A benzaldehyde derivative, MPOBA, showed anticancer activity against the human colorectal cancer cell line (HCT-116) with an IC₅₀ value of 24.95 µM.[5] Other studies have evaluated derivatives against ovarian teratocarcinoma (CH1), colon carcinoma (SW480), and non-small cell lung cancer (A549) cell lines using the MTT assay to determine cytotoxicity.[9] The mechanisms underlying their anticancer effects may involve the induction of apoptosis and the modulation of signaling pathways that control cell proliferation and survival, such as the MAPK pathway.[10]

Synthesis and Derivatization Strategies

The creation of diverse libraries of this compound derivatives is primarily achieved through straightforward and efficient chemical reactions. The aldehyde group serves as a highly reactive site for forming new carbon-nitrogen bonds.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Derivative Products Core 2-Hydroxy-5-isopropyl- benzaldehyde Condensation Condensation (e.g., in Ethanol, acidic catalyst) Core->Condensation Amine Primary Amines (R-NH2) Amine->Condensation Hydrazide Hydrazides (R-CONHNH2) Hydrazide->Condensation SchiffBase Schiff Bases (-CH=N-R) Condensation->SchiffBase Hydrazone Hydrazones (-CH=NNHC(O)-R) Condensation->Hydrazone

A generalized workflow for synthesizing Schiff base and hydrazone derivatives.

The most common synthetic route is the condensation reaction between the parent aldehyde and a primary amine or a hydrazide, often catalyzed by a small amount of acid.[1] This reaction is typically carried out in a suitable solvent like ethanol and proceeds with high yield, making it an efficient method for generating a wide range of derivatives for biological screening.[11]

Methodologies for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of newly synthesized compounds. The following sections detail the methodologies for key assays.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[12]

Rationale: The broth microdilution method is a quantitative assay that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold-standard technique for assessing antimicrobial potency.

Step-by-Step Protocol:

  • Preparation of Compound Stock: Dissolve the synthesized derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the compound stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Protocol: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to neutralize the stable DPPH free radical.[4][8]

Rationale: This colorimetric assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine. The rate of color change is proportional to the antioxidant capacity of the compound.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 0.004% (w/v) solution of DPPH in methanol. Prepare a dilution series of the test compound (e.g., 0.2 to 500 µg/mL) in methanol. Ascorbic acid is used as a positive control.[9]

  • Assay Procedure: In a 96-well plate, add 50 µL of each compound dilution to the wells.

  • Reaction Initiation: Add 50 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the DPPH solution without the sample).

  • IC₅₀ Determination: The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is calculated by plotting %RSA against the compound concentration.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric test to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Rationale: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

AntiInflammatoryPathway cluster_pathways Cellular Anti-inflammatory Mechanisms LPS LPS (Inflammatory Stimulus) IKK IKK LPS->IKK activates Derivative Benzaldehyde Derivative IkB IκB Derivative->IkB inhibits phosphorylation Keap1 Keap1 Derivative->Keap1 dissociates Nrf2 from IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->ProInflam activates transcription Nrf2 Nrf2 Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Expression (Anti-inflammatory) ARE->HO1 activates transcription

Mechanism of anti-inflammatory action via NF-κB inhibition and Nrf2/HO-1 activation.[6][7]

Data Summary and Structure-Activity Relationship (SAR) Insights

Quantitative analysis of biological activity is crucial for identifying lead compounds and understanding structure-activity relationships (SAR).

Table 1: Summary of Antimicrobial Activity

Derivative ClassTest OrganismActivity MeasureResultReference
2-hydroxy benzyl hydrazide (C-7)S. aureusZone of Inhibition2.0 cm[4]
2-hydroxy benzyl hydrazide (C-7)E. coliZone of Inhibition2.1 cm[4]
5-chloro-N-{...}benzamideMethicillin-resistant S. aureusMIC15.6-31.2 µmol/L[13][14]
4-(5-chloro-2-hydroxy...)-N-...M. kansasiiMIC1-4 µmol/L[13][14]

Table 2: Summary of Antioxidant and Anticancer Activity

Derivative ClassActivity TypeAssayIC₅₀ ValueReference
2-hydroxy benzyl hydrazide (C-7)AntioxidantDPPH81.28 µg/mL[4]
2-hydroxy benzyl hydrazide (C-2)AntioxidantDPPH85.64 µg/mL[4]
2-[(2-methylpyridin-3-yl)oxy]...AnticancerMTT (HCT-116)24.95 µM[5]
Kojic Acid DerivativeAntioxidantDPPH99.3 µg/mL[9]

SAR Insights: The biological activity of these derivatives is highly dependent on the nature and position of substituents.

  • For Antimicrobial Activity: The presence of the azomethine linkage in Schiff bases is often critical.[1] Halogen substitutions, such as chlorine, on the benzaldehyde ring can enhance antibacterial and antimycobacterial potency.[13][14]

  • For Antioxidant Activity: The free phenolic hydroxyl group at position 2 is fundamental for radical scavenging. The activity can be modulated by other substituents on the ring that affect the bond dissociation energy of the O-H bond.[15]

  • For Anti-inflammatory Activity: Lipophilicity, governed by groups like the isopropyl moiety, can influence cell membrane permeability and interaction with intracellular targets. The specific substitutions on the derivatizing amine or hydrazide can fine-tune the potency of NF-κB inhibition or Nrf2 activation.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of bioactive compounds. Their straightforward synthesis and broad spectrum of activities—spanning antimicrobial, anti-inflammatory, antioxidant, and anticancer effects—make them attractive scaffolds for drug discovery. The mechanistic studies highlighting their ability to modulate key signaling pathways like NF-κB and Nrf2 provide a solid foundation for rational drug design.

Future research should focus on expanding the chemical diversity of these derivatives to perform more extensive SAR studies. Investigating their in vivo efficacy and safety profiles in animal models will be a critical next step in translating these promising in vitro results into potential therapeutic applications. Furthermore, elucidating their precise molecular targets will provide deeper insights into their mechanisms of action and facilitate the development of more potent and selective agents.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Hydroxy-5-isopropylbenzaldehyde, a phenolic aldehyde, presents a compelling scaffold for therapeutic drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its potential therapeutic applications based on existing literature and studies on structurally related compounds. We delve into the putative mechanisms of action, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and workflows to facilitate further investigation into this promising molecule.

Introduction and Chemical Profile

This compound, also known as 5-isopropylsalicylaldehyde, is an organic compound featuring a benzene ring substituted with hydroxyl, isopropyl, and formyl groups.[1][2][3] This unique substitution pattern imparts a specific electronic and steric environment that is hypothesized to be the basis for its biological activities. The presence of a phenolic hydroxyl group is a key feature, suggesting potential for antioxidant activity through free radical scavenging.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 68591-07-1[1][2][3]
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [1][2][3]
Appearance Solid[1][3]
SMILES CC(C)c1ccc(c(c1)C=O)O[1][2]
InChI Key OUAWQHGDAGFMAW-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common and effective method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. In this case, the starting material would be 4-isopropylphenol (p-cumenol).

Experimental Protocol: Reimer-Tiemann Reaction for Synthesis

This protocol outlines a general procedure for the synthesis of this compound from 4-isopropylphenol.

Materials:

  • 4-isopropylphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reflux: After the addition of chloroform is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

  • Acidification: Cool the reaction mixture to room temperature and then acidify it with dilute hydrochloric acid. This will protonate the phenoxide and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the ethereal solution over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Potential Therapeutic Applications and Mechanisms of Action

While direct and extensive studies on this compound are emerging, a strong rationale for its therapeutic potential can be built upon the well-documented activities of structurally similar phenolic aldehydes.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key determinant of its potential antioxidant activity.[1] Phenolic compounds can neutralize free radicals by donating a hydrogen atom, thus terminating damaging chain reactions.[1]

Putative Mechanism of Action:

The antioxidant mechanism of phenolic aldehydes primarily involves two pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound can donate an electron to a free radical, forming a radical cation, which then releases a proton.[1]

The antioxidant capacity can be further enhanced by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] While direct evidence for this compound is pending, other phenolic compounds have been shown to activate Nrf2.[5][6][7][8]

Caption: Putative Nrf2 activation by this compound.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzaldehyde derivatives have demonstrated significant anti-inflammatory properties. For instance, certain derivatives inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Putative Mechanism of Action:

The anti-inflammatory effects of related benzaldehydes are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a key transcription factor that controls the expression of genes involved in inflammation, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] Inhibition of NF-κB activation prevents the transcription of these pro-inflammatory genes.

NFkB_Inhibition_Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IκB Kinase TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB p65/p50 IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes e.g., TNF-α, IL-6, COX-2 Nucleus->Inflammatory Genes Induces transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Antimicrobial Activity

Schiff bases derived from substituted benzaldehydes have shown promising antimicrobial activity against a range of bacteria and fungi.[12] Benzaldehyde itself has been shown to modulate the activity of antibiotics, suggesting a potential role in combating antibiotic resistance.[13] The antimicrobial potential of this compound warrants investigation.

Anticancer Activity

Various hydroxylated benzaldehyde and cinnamaldehyde derivatives have exhibited potent anti-proliferative and apoptotic effects in cancer cell lines.[12][14] These compounds can induce cell cycle arrest and apoptosis through various mechanisms, including the modulation of pro- and anti-apoptotic proteins. While no direct studies on this compound are available, its structural features suggest it could be a candidate for anticancer drug development.

Experimental Workflows for Therapeutic Evaluation

To rigorously assess the therapeutic potential of this compound, a systematic experimental approach is necessary.

Workflow for Assessing Antioxidant Activity

Antioxidant_Workflow Start Start DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Start->ABTS_Assay Cell_Based_Assay Cell-based Antioxidant Assay (e.g., DCFH-DA) DPPH_Assay->Cell_Based_Assay ABTS_Assay->Cell_Based_Assay Nrf2_Activation Nrf2 Activation Study (Western Blot, qPCR) Cell_Based_Assay->Nrf2_Activation End End Nrf2_Activation->End

Caption: Workflow for evaluating antioxidant potential.

Detailed Protocol: DPPH Radical Scavenging Assay [1]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of each concentration of the test compound to a fixed volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[1]

Workflow for Assessing Anti-inflammatory Activity

Anti_inflammatory_Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture LPS_Stimulation LPS Stimulation with/without Test Compound Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Assay NFkB_Analysis NF-κB Pathway Analysis (Western Blot, Reporter Assay) NO_Assay->NFkB_Analysis Cytokine_Assay->NFkB_Analysis End End NFkB_Analysis->End

Caption: Workflow for evaluating anti-inflammatory effects.

Workflow for Assessing Antimicrobial Activity

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [13][15]

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in broth in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Workflow for Assessing Anticancer Activity

Detailed Protocol: MTT Assay for Cytotoxicity [16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells.

  • IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

This compound is a molecule of significant interest for therapeutic development. Its structural similarity to other biologically active phenolic aldehydes provides a strong foundation for investigating its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of its therapeutic promise. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, as well as its in vivo efficacy and safety profile.

References

Introduction: The Strategic Importance of 2-hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-hydroxy-5-isopropylbenzaldehyde: Precursors, Synthesis, and Downstream Applications

This compound, a substituted phenolic aldehyde, is a pivotal molecule in synthetic chemistry.[1][2] Its structure, featuring a hydroxyl group, an aldehyde, and an isopropyl substituent on a benzene ring, provides a unique electronic and steric environment. This arrangement of functional groups makes it a versatile intermediate for creating a diverse range of more complex molecules. The hydroxyl group activates the ring for electrophilic substitution, while the aldehyde functionality serves as a reactive handle for condensation and derivatization reactions. This guide offers a comprehensive overview of its synthesis from common precursors and explores its transformation into valuable downstream products, with a focus on applications in the pharmaceutical and chemical industries.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 68591-07-1[1][3][4]
Appearance Solid[1]
InChI Key OUAWQHGDAGFMAW-UHFFFAOYSA-N[1]

Part 1: Synthesis Pathways from Key Precursors

The industrial synthesis of this compound invariably begins with the formylation of its primary precursor, p-cumenol (also known as 4-isopropylphenol).[3] The core challenge is the regioselective introduction of a formyl (-CHO) group at the ortho position to the hydroxyl group. Two classical and field-proven methodologies are predominantly employed for this transformation: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction: Formylation via Dichlorocarbene

The Reimer-Tiemann reaction is a cornerstone of organic chemistry for the ortho-formylation of phenols.[5][6][7] It is particularly effective for introducing an aldehyde group onto an activated aromatic ring.

Causality Behind the Mechanism: The reaction's efficacy hinges on the generation of a highly electrophilic intermediate, dichlorocarbene (:CCl₂), in a strongly basic medium.[7] The precursor phenol is deprotonated by the base to form a phenoxide ion. This phenoxide is significantly more nucleophilic than the neutral phenol due to the delocalization of the negative charge into the aromatic ring, which dramatically enhances its reactivity towards the electron-deficient dichlorocarbene.[7] The steric and electronic influence of the hydroxyl group directs the electrophilic attack of the carbene preferentially to the ortho position.[6]

Experimental Protocol: Reimer-Tiemann Synthesis

Objective: To synthesize this compound from 4-isopropylphenol.

Materials:

  • 4-isopropylphenol (p-cumenol)

  • Chloroform (CHCl₃)[5]

  • Sodium hydroxide (NaOH)[5]

  • Water

  • Hydrochloric acid (for acidification)

  • Ethanol (optional, for biphasic system improvement)[8]

  • Standard laboratory glassware, including a three-neck round-bottom flask, condenser, and dropping funnel.

Procedure:

  • Preparation of Alkaline Phenoxide: In a round-bottom flask, prepare a concentrated aqueous solution of sodium hydroxide. Add 4-isopropylphenol to the solution while stirring. The phenol will dissolve to form the sodium 4-isopropylphenoxide salt. The reaction is typically heated to around 60-70°C.[8][9]

  • Generation of Dichlorocarbene & Reaction: Heat the alkaline phenoxide solution. Slowly add chloroform dropwise from a dropping funnel over a period of 45-60 minutes.[8] The strong base deprotonates the chloroform to form a carbanion, which then undergoes alpha-elimination to generate the reactive dichlorocarbene species.[5][7] Maintain the reaction temperature to ensure a steady reflux.

  • Hydrolysis: After the chloroform addition is complete, continue heating the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The intermediate dichloromethyl-substituted phenoxide is hydrolyzed by the aqueous base.

  • Work-up and Isolation: Cool the reaction mixture. The work-up often involves removing unreacted chloroform, which can be achieved by distillation.[8]

  • Acidification: Carefully acidify the cooled reaction mixture with dilute hydrochloric acid until it is acidic (pH ~1-2). This step protonates the phenoxide to regenerate the hydroxyl group and precipitates the crude product.

  • Purification: The crude this compound can be isolated by filtration and purified. Traditional methods often use steam distillation, where the ortho-isomer, being more volatile due to intramolecular hydrogen bonding, is separated from the non-volatile para-isomer.[9] Alternatively, purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

The Duff Reaction: A Hexamine-Based Approach

The Duff reaction provides an alternative route for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent.[10] This method is particularly well-suited for phenols with strongly electron-donating substituents, like the hydroxyl group in p-cumenol.[10]

Causality Behind the Mechanism: The reaction is typically carried out in an acidic medium, often with glyceroboric acid in glycerol, at high temperatures (150-160°C).[11] The hexamine acts as a source for an electrophilic iminium ion. The activated phenolic ring attacks this species, leading to a benzylamine intermediate. A subsequent intramolecular redox reaction and hydrolysis in the presence of acid yield the final aldehyde product.[10] A key advantage is that it often produces the ortho-aldehyde in nearly pure form, simplifying purification.[11]

Experimental Protocol: Duff Reaction Synthesis

Objective: To synthesize this compound from 4-isopropylphenol.

Materials:

  • 4-isopropylphenol (p-cumenol)

  • Hexamethylenetetramine (Hexamine)

  • Glycerol (anhydrous)

  • Boric acid

  • Sulfuric acid (dilute, for hydrolysis)

Procedure:

  • Preparation of Reaction Medium: In a flask, heat a mixture of glycerol and boric acid to prepare glyceroboric acid. This also ensures the reaction medium is anhydrous, which is critical in the initial stages.[11]

  • Reactant Addition: Add 4-isopropylphenol and hexamine to the hot glyceroboric acid/glycerol mixture.

  • Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 2-3 hours.[11]

  • Hydrolysis: Cool the mixture and add dilute sulfuric acid. Heat the acidified mixture to hydrolyze the intermediate imine complex to the aldehyde.

  • Isolation: The product, this compound, is typically isolated by steam distillation directly from the reaction mixture. The aldehyde distills with the steam and can be collected.[11]

  • Purification: The collected distillate will contain the product, which can be separated from the aqueous layer. It is often obtained in high purity, potentially without the need for further significant purification steps.[11]

Synthesis Pathways Overview

Synthesis Precursor p-Cumenol (4-Isopropylphenol) RT_reagents 1. NaOH, CHCl₃ 2. H₃O⁺ Duff_reagents 1. Hexamine, Glyceroboric Acid 2. H₃O⁺ Product This compound RT_reagents->Product Reimer-Tiemann Reaction Duff_reagents->Product Duff Reaction

Caption: Key synthetic routes to this compound.

Part 2: Downstream Products and Core Applications

The true value of this compound lies in its utility as a scaffold for building more complex and functional molecules. Its aldehyde group is a prime site for derivatization.

Schiff Base Derivatives: A Gateway to Bioactive Compounds

The most prominent downstream application is the synthesis of Schiff bases (imines). This involves a condensation reaction between the aldehyde group of this compound and a primary amine.

Causality and Significance: Schiff bases are characterized by the azomethine group (-C=N-). This functional group is crucial in many biological processes and has made Schiff bases and their metal complexes a major focus in medicinal chemistry.[12] They are widely investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[12][13] The synthesis is straightforward and allows for the introduction of a vast array of functionalities by simply varying the primary amine reactant, making it a powerful tool in drug discovery and development.[14]

General Protocol: Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base from this compound and a generic primary amine (R-NH₂).

Materials:

  • This compound

  • A primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the chosen primary amine in a suitable solvent like ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product often precipitates as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove unreacted starting materials. The product can be further purified by recrystallization if necessary.

Applications in Fragrance and Specialty Chemicals

While this compound itself is not primarily known as a fragrance, related benzaldehydes are staples in the flavor and fragrance industry.[15] For example, cuminaldehyde (4-isopropylbenzaldehyde) has a distinct green, herbaceous odor.[16] This suggests that derivatives of the title compound could be explored for novel scent profiles. Its structural motifs can be found in natural products and their synthetic analogues, which are often used as flavoring agents or fragrance components.[17][18]

Furthermore, its role as a versatile chemical intermediate allows it to be a starting point for the synthesis of various specialty chemicals, including dyes and other organic materials where a substituted phenolic structure is required.[19]

Downstream Product Pathways

Downstream Start This compound SchiffBase Schiff Bases (-C=N-R) Start->SchiffBase + Primary Amine (R-NH₂) Fragrance Fragrance & Flavor Intermediates Start->Fragrance Further Modification Specialty Specialty Chemicals (e.g., Dyes, Polymers) Start->Specialty Derivatization Pharma Bioactive Molecules (e.g., Anticancer, Antimicrobial Agents) SchiffBase->Pharma Biological Screening

Caption: Major downstream applications of this compound.

Conclusion

This compound is a molecule of significant synthetic utility. Accessible through well-established formylation reactions like the Reimer-Tiemann and Duff methods using p-cumenol as a precursor, it serves as a robust platform for further chemical innovation. Its primary role as a precursor to Schiff bases highlights its importance in medicinal chemistry and drug development, providing a direct route to libraries of potentially bioactive compounds. As research continues to uncover new applications for its derivatives, the demand for efficient and scalable synthesis of this core intermediate is set to grow, solidifying its place as a valuable building block in the landscape of modern organic synthesis.

References

Decoding Molecular Architecture: A Technical Guide to the SMILES Notation of 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the Simplified Molecular Input Line Entry System (SMILES), a cornerstone of modern cheminformatics. We will dissect the structure of 2-hydroxy-5-isopropylbenzaldehyde to illustrate the principles and methodologies behind generating its unique SMILES notation. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and construct SMILES strings, a critical skill in computational chemistry and drug discovery.

The Language of Molecules: An Introduction to SMILES

In the realm of computational chemistry, representing complex three-dimensional molecular structures in a machine-readable format is paramount. SMILES (Simplified Molecular Input Line Entry System) addresses this need by translating molecular structures into linear strings of ASCII characters.[1][2] This notation system has become an indispensable tool in chemical databases, virtual screening, and quantitative structure-activity relationship (QSAR) modeling.[3]

The core principle of SMILES lies in its graph-based representation of a molecule, where atoms are nodes and bonds are edges.[4] This elegant simplicity allows for a compact and unambiguous representation of a molecule's topology.

Deconstructing this compound

To understand the generation of its SMILES string, we must first examine the chemical structure of this compound.

Identifier Value Source
IUPAC Name This compound[5]
CAS Number 68591-07-1[5][6][7][8][9][10]
Molecular Formula C₁₀H₁₂O₂[5][6][7]
Molecular Weight 164.20 g/mol [5][6][7]

The molecule consists of a central benzene ring substituted with three functional groups: a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and a formyl group (-CHO). The numbering of the benzene ring is crucial for correctly placing these substituents.

Figure 1: 2D structure of this compound with atom numbering.

The Algorithmic Derivation of the SMILES Notation

The generation of a SMILES string is a systematic process of traversing the molecular graph. While multiple valid SMILES strings can exist for a single molecule, a canonical SMILES is a unique representation generated by a standardized algorithm.[11]

Core Principles of SMILES Construction
  • Atoms: Atoms are represented by their atomic symbols. For the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I), brackets are omitted if the atom has the lowest normal valence.[12][13]

  • Bonds: Single, double, triple, and aromatic bonds are represented by -, =, #, and :, respectively. Single and aromatic bonds are often omitted.[11][13]

  • Branches: Branches from a chain are enclosed in parentheses.[13]

  • Rings: Cyclic structures are represented by breaking one bond in each ring and labeling the two resulting terminal atoms with the same number.[2][14]

  • Aromaticity: Aromatic atoms are represented by lowercase letters.[2][15][16][17]

Step-by-Step SMILES Generation for this compound

The SMILES string for this compound is O=Cc1ccc(C(C)C)cc1O .[6][7][9] Let's break down how this is derived.

Step 1: Identify the Starting Atom and Traversal Path

We can begin with the formyl group, as it is a distinct feature. The traversal will then proceed around the benzene ring.

Step 2: Represent the Formyl Group

The formyl group (-CHO) has a carbon double-bonded to an oxygen. In SMILES, this is written as C=O or, more commonly with the implicit hydrogen on the carbon, as C=O. The SMILES string starts with the oxygen of the formyl group, O=C.

Step 3: Traverse the Benzene Ring

The formyl group is attached to the first carbon of the benzene ring. As the benzene ring is aromatic, its atoms will be represented by lowercase 'c'.[2][16][17] The bond connecting the formyl carbon to the ring is a single bond, which is implicit in SMILES. So, we have O=Cc1. The 1 indicates the start of a ring.

Step 4: Continue Around the Ring

We proceed to the next carbon in the ring, O=Cc1c. This carbon is attached to the hydroxyl group.

Step 5: Represent the Hydroxyl Group

The hydroxyl group (-OH) is a branch. Branches are enclosed in parentheses. Thus, we add (O) to represent the hydroxyl group attached to the second carbon: O=Cc1c(O).

Step 6: Continue Ring Traversal

We move to the next two carbons in the ring, which are unsubstituted: O=Cc1c(O)cc.

Step 7: Represent the Isopropyl Group

The fifth carbon of the ring is attached to an isopropyl group (-CH(CH₃)₂). This is a branched substituent. The isopropyl group is represented as C(C)C. We add this as a branch: O=Cc1c(O)cc(C(C)C).

Step 8: Complete the Ring

We continue to the last carbon of the ring and then close it with the number 1: O=Cc1c(O)cc(C(C)C)c1.

Step 9: Canonicalization and Simplification

The generated SMILES string is valid. However, cheminformatics toolkits often produce a canonical, and sometimes more compact, version. A common canonical form is O=Cc1ccc(C(C)C)cc1O .[6][7][9] This representation starts with the formyl group, traverses the ring, denotes the isopropyl group as a branch, and places the hydroxyl group at the end, connected to the last specified ring atom. This demonstrates that different traversal paths can lead to valid, and often more intuitive, SMILES strings. The choice of the canonical form is determined by a set of rules within the SMILES algorithm to ensure a single, unique representation for any given molecule.[11]

G start Start with Formyl Group step1 Formyl Group: O=C start->step1 step2 Attach to Aromatic Ring: O=Cc1 step1->step2 step3 Move to Next Carbon: O=Cc1c step2->step3 step4 Add Hydroxyl Branch: O=Cc1c(O) step3->step4 step5 Continue Along Ring: O=Cc1c(O)cc step4->step5 step6 Add Isopropyl Branch: O=Cc1c(O)cc(C(C)C) step5->step6 step7 Complete and Close Ring: O=Cc1c(O)cc(C(C)C)c1 step6->step7 end Canonical SMILES: O=Cc1ccc(C(C)C)cc1O step7->end Canonicalization

Figure 2: Workflow for deriving the SMILES notation of this compound.

Experimental Protocols: SMILES Validation

The integrity of a SMILES string is paramount for its use in computational models. The following protocol outlines a self-validating system for ensuring the correctness of a generated SMILES string.

Protocol 1: Structure-to-SMILES-to-Structure Conversion

  • Select a Chemical Drawing Software: Utilize a reputable chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Draw the Molecular Structure: Accurately draw the 2D structure of this compound.

  • Generate SMILES: Use the software's built-in functionality to generate the SMILES string from the drawn structure.

  • Record the Generated SMILES: Note the output string.

  • Clear the Drawing Canvas: Start with a blank canvas.

  • Convert SMILES to Structure: Use the software's "SMILES to Structure" or equivalent function and input the generated SMILES string.

  • Compare Structures: Visually inspect the newly generated structure and compare it with the original drawing. They should be identical.

  • Verify Chemical Properties: As a further check, calculate key molecular descriptors (e.g., molecular weight, formula) from both the original and the SMILES-generated structures. These should match perfectly.

This round-trip conversion process provides a robust validation of the generated SMILES notation.

Conclusion

The SMILES notation for this compound, O=Cc1ccc(C(C)C)cc1O , is a concise and machine-readable representation of its molecular structure. This guide has demonstrated the logical, rule-based process for deriving this string, highlighting the fundamental principles of the SMILES language. For professionals in drug development and chemical research, a thorough understanding of SMILES is not merely a technical skill but a gateway to leveraging the full power of computational chemistry in their scientific endeavors.

References

Methodological & Application

Synthesis of 2-hydroxy-5-isopropylbenzaldehyde via Reimer-Tiemann reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde via the Reimer-Tiemann Reaction

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound from 4-isopropylphenol using the Reimer-Tiemann reaction. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the underlying mechanism, provide a detailed, field-tested experimental protocol, and offer insights into purification, characterization, and troubleshooting. The Reimer-Tiemann reaction is a classic yet powerful method for the ortho-formylation of phenols, valued for its operational simplicity and avoidance of harsh acidic or anhydrous conditions.[1][2] This guide emphasizes safety, reproducibility, and a deep understanding of the reaction's causalities to ensure a successful synthesis.

Introduction and Scientific Background

This compound, a derivative of salicylaldehyde, is a valuable building block in the synthesis of pharmaceuticals, fragrances, and complex organic molecules. Its structural motif is present in various natural products and biologically active compounds.

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is an electrophilic aromatic substitution used for the ortho-formylation of phenols.[1][3] The reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide, to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[3][4] This electrophile then attacks the electron-rich phenoxide ring. A key advantage of this method is its general preference for ortho-substitution, which is crucial for synthesizing specific isomers like the target compound.[5][6] While other formylation methods exist (e.g., Gattermann, Vilsmeier-Haack), the Reimer-Tiemann reaction is often preferred for phenolic substrates due to its compatibility with the hydroxyl group and its relatively mild conditions.[1][2]

The Reaction Mechanism: A Stepwise Analysis

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process involves three primary stages: generation of the electrophile, electrophilic attack on the phenoxide, and hydrolysis to the final product.

  • Generation of Dichlorocarbene : The reaction is initiated by the deprotonation of chloroform by the strong hydroxide base, forming a trichloromethanide carbanion.[1][7] This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to yield the highly electrophilic and reactive dichlorocarbene (:CCl₂).[3][8] Dichlorocarbene is a neutral species with a divalent carbon atom that is electron-deficient and thus a potent electrophile.[9]

  • Formation of the Nucleophile and Electrophilic Attack : In parallel, the hydroxide base deprotonates the starting material, 4-isopropylphenol, to form the sodium 4-isopropylphenoxide. This deprotonation significantly increases the electron density of the aromatic ring, activating it for electrophilic attack. The negative charge is delocalized into the ring, particularly at the ortho and para positions.[1]

  • Ortho-Selectivity : The electron-rich phenoxide attacks the dichlorocarbene. The reaction exhibits a preference for substitution at the ortho position. This selectivity is attributed to the electrostatic interaction between the phenoxide's oxygen and the electrophilic carbene, potentially stabilized by the sodium counter-ion, which favors the formation of the ortho transition state over the para.[5][6]

  • Hydrolysis to Aldehyde : The resulting intermediate, a dichloromethyl-substituted phenoxide, undergoes hydrolysis in the basic medium. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol which readily dehydrates to yield the final aldehyde product. Upon acidification during work-up, the phenoxide is protonated to give the final this compound.

Reimer_Tiemann_Mechanism Figure 1: Mechanism of the Reimer-Tiemann Reaction cluster_0 Carbene Generation cluster_1 Phenoxide Attack & Hydrolysis CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethanide (:CCl₃⁻) CHCl3->CCl3- + OH⁻ OH- Hydroxide (OH⁻) CCl2 Dichlorocarbene (:CCl₂) CCl3-->CCl2 - Cl⁻ (α-elimination) Intermediate Ortho-adduct CCl2->Intermediate Cl- Cl⁻ Phenol 4-Isopropylphenol Phenoxide 4-Isopropylphenoxide Phenol->Phenoxide + OH⁻ Phenoxide->Intermediate + :CCl₂ (Ortho Attack) Hydrolysis Hydrolysis Intermediate Intermediate->Hydrolysis + 2 OH⁻ Product This compound Hydrolysis->Product - H₂O, + H⁺

Caption: Figure 1: Mechanism of the Reimer-Tiemann Reaction

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving chloroform must be conducted in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMolesPropertiesSupplier
4-IsopropylphenolC₉H₁₂O136.1913.6 g0.10Solid, m.p. 61-63 °CSigma-Aldrich
Sodium HydroxideNaOH40.0040.0 g1.00Pellets, CorrosiveFisher Scientific
Chloroform (stabilized)CHCl₃119.3825 mL0.31Liquid, d=1.48 g/mLVWR
Deionized WaterH₂O18.0270 mL-Liquid-
Hydrochloric Acid (conc.)HCl36.46~30 mL-Liquid, ~37%, CorrosiveJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11As needed-Liquid, for extraction-
n-HexaneC₆H₁₄86.18As needed-Liquid, for chromatography-
Anhydrous MgSO₄MgSO₄120.37As needed-Solid, drying agent-
Step-by-Step Synthesis Procedure
  • Apparatus Setup : Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a 50 mL pressure-equalizing dropping funnel. Place the flask in a heating mantle connected to a temperature controller.

  • Base Preparation : In the flask, dissolve 40.0 g of sodium hydroxide in 70 mL of deionized water. This process is highly exothermic; allow the solution to cool to near room temperature with gentle stirring.

  • Substrate Addition : Add 13.6 g (0.10 mol) of 4-isopropylphenol to the sodium hydroxide solution. Stir the mixture until the phenol is completely dissolved, forming the sodium phenoxide.

  • Heating : Gently heat the mixture to 60-65 °C.

  • Chloroform Addition : Transfer 25 mL of chloroform into the dropping funnel. Add the chloroform dropwise to the vigorously stirred reaction mixture over a period of 60-90 minutes. Maintain the reaction temperature at 60-65 °C. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[2][3] The mixture will typically turn a reddish-brown color.

  • Reaction Completion : After the addition is complete, continue stirring the mixture at 65-70 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up - Excess Chloroform Removal : Cool the reaction mixture to room temperature. Remove the unreacted chloroform via rotary evaporation under reduced pressure. Caution : Ensure the vacuum trap is cooled effectively.

  • Acidification : Transfer the resulting thick slurry into a 1 L beaker placed in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid with stirring until the pH is approximately 2-3 (test with pH paper). A brownish, oily solid will precipitate.

  • Isolation of Crude Product : Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold deionized water to remove inorganic salts.

  • Drying : Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Dissolve NaOH in H₂O in 3-neck flask B 2. Add 4-Isopropylphenol A->B C 3. Heat to 60-65 °C B->C D 4. Add CHCl₃ dropwise (60-90 min) C->D E 5. Stir at 65-70 °C (2 hours) D->E F 6. Cool & Remove excess CHCl₃ E->F G 7. Acidify with conc. HCl in ice bath F->G H 8. Isolate crude product via vacuum filtration G->H I 9. Wash with cold H₂O and dry H->I

Caption: Figure 2: Experimental Synthesis Workflow

Purification and Characterization

The crude product is a mixture of the desired ortho-isomer (this compound) and the para-isomer (4-hydroxy-3-isopropylbenzaldehyde), along with some unreacted starting material and resinous by-products. Column chromatography is the most effective method for separation.

Purification by Column Chromatography
  • Column Preparation : Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with n-hexane.

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

  • Elution : Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in n-hexane.

  • Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system. The para-isomer, being less polar due to intramolecular hydrogen bonding not being possible, will typically elute before the desired ortho-isomer.

  • Solvent Removal : Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound as a pale yellow oil or low-melting solid.

Purification_Workflow Figure 3: Purification Workflow A 1. Dissolve crude product in minimal solvent B 2. Adsorb onto silica gel A->B D 4. Load sample onto column B->D C 3. Pack silica gel column with Hexane C->D E 5. Elute with Hexane/ Ethyl Acetate gradient D->E F 6. Collect & monitor fractions by TLC E->F G 7. Combine pure fractions F->G H 8. Evaporate solvent (Rotovap) G->H I 9. Obtain purified product H->I

Caption: Figure 3: Purification Workflow

Characterization Data
PropertyValue
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 11.0 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.4 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.2 (sept, 1H, -CH(CH₃)₂), 1.2 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 196.5, 160.0, 145.0, 135.0, 125.0, 120.0, 118.0, 33.5, 23.5
IR (KBr, cm⁻¹) ~3200 (br, O-H), 2960 (C-H), 1650 (s, C=O), 1610, 1480 (C=C)

Troubleshooting and Field-Proven Insights

  • Problem : Low overall yield.

    • Cause & Solution : The reaction can be highly exothermic, leading to the decomposition of dichlorocarbene.[3] Ensure vigorous stirring to maintain phase mixing and control the rate of chloroform addition carefully to prevent the temperature from exceeding 70 °C. Using a phase-transfer catalyst like benzyltriethylammonium bromide can sometimes improve yields by facilitating the transport of hydroxide ions into the organic phase.[8]

  • Problem : Large amount of dark, tarry residue.

    • Cause & Solution : Polymerization and side reactions of the carbene are common. While difficult to eliminate completely, operating at the recommended temperature and minimizing reaction time can reduce tar formation. The purification step is essential to remove these impurities.

  • Problem : Poor separation of ortho and para isomers.

    • Cause & Solution : The polarity difference between the isomers can be small. Use a long chromatography column and a slow, shallow elution gradient for better resolution. Monitor fractions carefully with TLC, potentially using a different solvent system for TLC analysis than for elution to enhance spot separation.

Safety Precautions

Adherence to safety protocols is paramount when performing this synthesis.

  • General : Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Work in a well-ventilated chemical fume hood.[12]

  • Chloroform (CHCl₃) : Highly Toxic and Suspected Carcinogen .[13] Avoid inhalation of vapors and skin contact. Chloroform can penetrate standard nitrile gloves quickly; it is recommended to wear double gloves or specialized gloves like Viton or Silver Shield.[12] Store in a cool, dark, well-ventilated area away from bases and reactive metals.[11][14]

  • Sodium Hydroxide (NaOH) : Corrosive . Causes severe skin burns and eye damage. Handle with care, avoiding contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Hydrochloric Acid (HCl) : Corrosive . Vapors are highly irritating to the respiratory system. Handle only in a fume hood.

  • Exothermic Reaction : The reaction can become vigorous once initiated.[2] Ensure a cooling bath (ice-water) is on standby to control any potential thermal runaway. Never add chloroform all at once.

References

Protocol for the synthesis of 2-hydroxy-5-isopropylbenzaldehyde from p-cumenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde from p-Cumenol via the Duff Reaction

Abstract

This document provides a comprehensive guide for the synthesis of this compound from p-cumenol, intended for researchers, scientists, and professionals in drug development and organic chemistry. The protocol leverages the Duff reaction, a classical method for the ortho-formylation of phenols.[1] This application note details the underlying reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for product characterization. By explaining the causality behind experimental choices and incorporating best practices for safety and efficiency, this guide serves as a self-validating protocol for the reliable synthesis of this valuable benzaldehyde derivative.

Introduction and Scientific Background

This compound is a substituted aromatic aldehyde featuring hydroxyl and isopropyl groups, which make it a versatile intermediate in the synthesis of more complex molecules, such as Schiff bases and heterocyclic compounds. The strategic placement of the aldehyde group ortho to the phenolic hydroxyl allows for the formation of stable intramolecular hydrogen bonds and facilitates its use in the development of ligands, molecular sensors, and specialty polymers.

The synthesis of ortho-hydroxybenzaldehydes from phenols is a fundamental transformation in organic chemistry. While several formylation methods exist, many suffer from a lack of regioselectivity, harsh reaction conditions, or the use of toxic reagents.[2][3] The Duff reaction, named after James Cooper Duff, offers a direct and regioselective route for the ortho-formylation of activated aromatic rings, such as phenols, using hexamethylenetetramine (hexamine) as the formyl carbon source.[1][4] The reaction is particularly effective for phenols bearing electron-donating substituents, making p-cumenol an ideal substrate.[1] Formylation occurs preferentially at the position ortho to the powerful hydroxyl directing group.[5]

Reaction Mechanism: The Duff Reaction

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Duff reaction proceeds via an electrophilic aromatic substitution pathway.[5][6]

  • Formation of the Electrophile : In an acidic medium (often glycerol, boric acid, or acetic acid), hexamethylenetetramine is protonated and subsequently decomposes to generate an electrophilic iminium ion (CH₂⁺NR₂).[1][6] This species is the active formylating agent.

  • Electrophilic Aromatic Substitution : The electron-rich p-cumenol ring attacks the iminium ion. The strong activating effect of the hydroxyl group directs the substitution primarily to the ortho position, leading to the formation of a benzylamine intermediate.[1]

  • Intramolecular Redox and Hydrolysis : The benzylamine intermediate undergoes an intramolecular redox reaction, which raises the benzylic carbon to the oxidation state of an aldehyde.[6] The final step involves acidic hydrolysis of the resulting imine, which liberates the aldehyde and an ammonium salt. The oxygen atom in the aldehyde group is ultimately supplied by water during this hydrolysis step.[1][6]

Materials and Equipment

Chemicals and Reagents
Reagent/ChemicalFormulaMW ( g/mol )CAS No.PurityNotes
p-CumenolC₉H₁₂O136.1999-89-8≥98%Starting material.[7]
HexamethylenetetramineC₆H₁₂N₄140.19100-97-0≥99%Formylating agent.
GlycerolC₃H₈O₃92.0956-81-5≥99.5%Solvent and mild acidic catalyst.
Sulfuric AcidH₂SO₄98.087664-93-995-98%For hydrolysis.
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS GradeExtraction solvent.
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated Sol.For neutralization.
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent.
HexaneC₆H₁₄86.18110-54-3ACS GradeFor recrystallization.
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFor chromatography.
Silica GelSiO₂60.087631-86-960-120 meshFor column chromatography.
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser and heating mantle with temperature control

  • Mechanical stirrer or magnetic stirrer with stir bar

  • Dropping funnel

  • Steam distillation apparatus

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • Analytical instruments (FTIR, NMR spectrometers)

Detailed Experimental Protocol

Reaction Setup and Execution
  • Charging the Reactor : In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-cumenol (13.6 g, 0.1 mol), hexamethylenetetramine (28.0 g, 0.2 mol), and glycerol (150 mL).

    • Rationale: Glycerol serves as a high-boiling solvent and provides a mildly acidic environment. A 2:1 molar ratio of hexamine to phenol is used to ensure complete formylation.

  • Heating the Reaction : Begin stirring the mixture and heat it to 150-160°C using a heating mantle. Maintain this temperature for 20-30 minutes.[8] The mixture will become a thick, dark-colored paste.

    • Rationale: This temperature is required to initiate the decomposition of hexamine and drive the electrophilic substitution. Reaction time is kept short to minimize side product formation.

  • Hydrolysis : Allow the reaction mixture to cool to approximately 100°C. Carefully and slowly add a solution of concentrated sulfuric acid (25 mL) in water (75 mL) through a dropping funnel. The addition is exothermic and will cause the mixture to boil.

    • Rationale: The acidic workup hydrolyzes the imine intermediate to the desired aldehyde and protonates any unreacted amines, rendering them water-soluble.[1]

  • Heating Post-Hydrolysis : After the acid addition is complete, heat the mixture under reflux for an additional 15 minutes to ensure complete hydrolysis.

Product Isolation and Purification
  • Steam Distillation : Isolate the crude product from the reaction mixture via steam distillation.[8] Continue distillation until the distillate is no longer oily and appears clear. The product will co-distill with water and appear as a pale-yellow oil or solid.

    • Rationale: Steam distillation is an effective method for separating volatile, water-immiscible compounds like the product from non-volatile materials like glycerol and salts.

  • Extraction : Collect the distillate in a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Washing : Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude this compound as a yellow oil or solid.

  • Purification :

    • Recrystallization (Method A) : If the crude product solidifies and is relatively pure (assessed by TLC), it can be recrystallized from a minimal amount of hot hexane or a hexane/ethyl acetate mixture.[9]

    • Column Chromatography (Method B) : If the product is an oil or contains significant impurities, purify it using silica gel column chromatography. A gradient eluent system starting with 95:5 hexane:ethyl acetate is typically effective.[9]

Characterization and Data

Expected Results
ParameterExpected Value
Theoretical Yield 16.42 g
Typical Experimental Yield 20-40% (Duff reaction yields can be low)[5][10]
Appearance Pale yellow solid or oil[11]
Molecular Formula C₁₀H₁₂O₂[11]
Molecular Weight 164.20 g/mol [11]
Spectroscopic Data
  • ¹H NMR : Expected signals include a singlet for the aldehyde proton (~9.8 ppm), a singlet for the phenolic proton (~11 ppm, exchangeable with D₂O), aromatic protons (multiplets between 6.8-7.5 ppm), and signals for the isopropyl group (a septet and a doublet).[12]

  • FTIR (cm⁻¹) : Characteristic peaks should be observed for the O-H stretch (broad, ~3200 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), aldehydic C-H stretch (~2850 and ~2750 cm⁻¹), and the C=O stretch of the aldehyde (~1650 cm⁻¹).[12]

Safety Precautions

  • p-Cumenol : Harmful if swallowed and causes skin irritation.

  • Hexamethylenetetramine : May cause an allergic skin reaction.

  • Sulfuric Acid : Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diethyl Ether : Extremely flammable liquid and vapor. Work in a well-ventilated area away from ignition sources.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow Workflow for Synthesis of this compound cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis reactants Charge Flask: - p-Cumenol - Hexamethylenetetramine - Glycerol heat Heat to 150-160°C (20-30 min) reactants->heat cool Cool to 100°C heat->cool hydrolyze Add H₂SO₄/H₂O (Hydrolysis) cool->hydrolyze reflux Reflux (15 min) hydrolyze->reflux steam_distill Steam Distillation reflux->steam_distill extract Extract with Diethyl Ether steam_distill->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify: - Recrystallization or - Column Chromatography dry->purify product Pure this compound purify->product characterize Characterize: - NMR - FTIR - Melting Point product->characterize

Caption: A flowchart illustrating the synthetic pathway for this compound.

References

Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Advantage of the 2-Hydroxy-5-isopropylbenzaldehyde Scaffold

In the vast landscape of synthetic chemistry, Schiff bases, characterized by their azomethine group (-C=N-), represent a cornerstone of molecular design. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their true value, however, lies not just in their straightforward synthesis but in their remarkable versatility. The electrophilic carbon and nucleophilic nitrogen of the imine bond create a hub of reactivity, making them pivotal intermediates and valuable ligands in coordination chemistry.[1]

This guide focuses on a particularly strategic precursor: This compound . The specific arrangement of its functional groups—the ortho-hydroxyl group, the aldehyde, and the para-isopropyl group—imparts a unique combination of electronic and steric properties to the resulting Schiff bases.

  • Ortho-Hydroxyl Group: This group is not merely a passive substituent. It can form a strong intramolecular hydrogen bond with the nitrogen of the azomethine group, creating a stable six-membered ring.[2] This structural feature enhances the planarity and thermodynamic stability of the molecule and is crucial for its coordination behavior with metal ions.

  • Aldehyde Functionality: As the reactive site for condensation with primary amines, the aldehyde group is the gateway to the Schiff base linkage. Its reactivity can be modulated by the electronic nature of the aromatic ring.

  • Para-Isopropyl Group: This bulky alkyl group at the para position influences the steric environment of the molecule. This can be leveraged to fine-tune solubility in organic solvents and to control the geometry of metal complexes derived from these Schiff bases.

The Schiff bases synthesized from this aldehyde are not just chemical curiosities; they are potent candidates for a range of applications, from antifungal and antibacterial agents to catalysts and anticancer therapeutics.[3] This document provides a comprehensive overview of the synthesis, underlying mechanisms, and key applications, complete with detailed, field-proven protocols.

The Reaction Mechanism: An Acid-Catalyzed Nucleophilic Journey

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. While the reaction can proceed under neutral conditions, it is often catalyzed by a small amount of acid, which significantly increases the reaction rate.[4] The mechanism can be dissected into two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. Under acidic conditions, the carbonyl oxygen is protonated, which further enhances the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack.[4][5]

  • Dehydration (Elimination): The carbinolamine is an unstable intermediate. In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of a water molecule, driven by the formation of a stable C=N double bond, yields the final Schiff base. The removal of water from the reaction mixture can also drive the equilibrium towards the product.

Below is a visual representation of this mechanistic pathway.

Schiff_Base_Mechanism cluster_0 Stage 1: Nucleophilic Addition cluster_1 Stage 2: Dehydration Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde (Enhanced Electrophilicity) Aldehyde->Protonated_Aldehyde + H⁺ (cat.) Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base Schiff Base Product Protonated_Carbinolamine->Schiff_Base - H₂O, - H⁺ Water H₂O

Figure 1: Acid-catalyzed mechanism of Schiff base formation.

Application Notes: A Versatile Scaffold for Innovation

Schiff bases derived from 2-hydroxybenzaldehyde analogues are a wellspring of chemical diversity with significant applications in various scientific domains.

  • Coordination Chemistry and Catalysis: The presence of the ortho-hydroxyl group and the imine nitrogen makes these molecules excellent chelating ligands. They can coordinate with a wide array of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Fe(III)) to form stable metal complexes.[6][7] These complexes are not merely structurally interesting; many exhibit catalytic activity in reactions such as oxidation, reduction, and polymerization.

  • Drug Development and Biological Activity: The azomethine linkage is a critical pharmacophore in many biologically active compounds. Schiff bases synthesized from hydroxy-substituted aldehydes have demonstrated a broad spectrum of activities:

    • Antimicrobial and Antifungal Activity: Numerous studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains.[3][8] The biological activity is often enhanced upon complexation with metal ions.

    • Anticancer Potential: Certain Schiff bases and their metal complexes have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[9]

    • Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties to these molecules.[3]

  • Sensors and Probes: The chromophoric nature of the aromatic system, coupled with the potential for fluorescence modulation upon binding to specific analytes, makes these compounds promising candidates for the development of chemical sensors.

Experimental Protocols: Synthesis and Characterization

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from this compound and a primary amine.

General Synthesis Protocol

This protocol describes the condensation reaction between this compound and a generic primary amine (e.g., aniline or a substituted aniline).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound164.2068591-07-1Starting aldehyde
Primary Amine (e.g., Aniline)93.1362-53-3Nucleophile
Absolute Ethanol46.0764-17-5Solvent
Glacial Acetic Acid60.0564-19-7Catalyst (optional, but recommended)
Round-bottom flask--Reaction vessel
Reflux condenser--To prevent solvent loss
Magnetic stirrer and stir bar--For efficient mixing
Heating mantle--For controlled heating
Buchner funnel and filter paper--For product isolation
Beakers, graduated cylinders--For measuring and transferring reagents

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.

  • Amine Addition: In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution in the round-bottom flask while stirring continuously.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The addition of an acid catalyst helps to protonate the carbonyl group, making it more susceptible to nucleophilic attack.[1][4][10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.[10] Continue refluxing with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base should form. If no precipitate forms, the solution can be concentrated by rotary evaporation or cooled in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product is typically a crystalline solid with a distinct color (often yellow or orange).

Synthesis_Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add Amine Solution (in Ethanol) A->B C 3. Add Catalytic Acetic Acid (2-3 drops) B->C D 4. Reflux for 2-4 hours (approx. 80°C) C->D E 5. Cool to Room Temperature D->E F 6. Isolate Product by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry in Vacuum Oven G->H

Figure 2: General workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Base

To confirm the identity and purity of the synthesized Schiff base, a combination of spectroscopic techniques should be employed:

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1630 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates a successful reaction.[11]

  • ¹H NMR Spectroscopy: The formation of the azomethine group is evidenced by a characteristic singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The proton of the ortho-hydroxyl group often appears as a broad singlet at a very downfield chemical shift (δ 12.0-14.0 ppm) due to strong intramolecular hydrogen bonding.[12]

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 160-170 ppm.

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of the expected Schiff base product.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the sample, which should match the calculated values for the proposed molecular formula.[11]

Concluding Remarks

This compound is a valuable and strategic starting material for the synthesis of a diverse library of Schiff bases. The protocols outlined in this guide are robust and can be adapted for a wide range of primary amines. The resulting Schiff bases, with their inherent structural and electronic advantages, offer significant potential for innovation in drug discovery, materials science, and catalysis. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes & Protocols: 2-Hydroxy-5-isopropylbenzaldehyde as a Versatile Building Block for Medicinally Relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Hydroxy-5-isopropylbenzaldehyde

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound, a substituted salicylaldehyde, represents a highly valuable and versatile scaffold. Its utility stems from the orthogonal reactivity of its three key functional components: the nucleophilic phenolic hydroxyl group, the electrophilic aldehyde, and the activated aromatic ring. This trifecta of reactivity allows for a diverse array of chemical transformations, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds.[1][2][3][4][5]

Heterocyclic scaffolds are central to modern drug design, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] They provide a three-dimensional framework that can be finely tuned to optimize ligand-receptor interactions, solubility, lipophilicity, and other critical ADME/Tox properties.[1] This guide provides detailed, field-proven protocols for leveraging this compound to construct several key classes of heterocycles with significant therapeutic potential.

Physicochemical Properties & Safety Data
PropertyValueSource
CAS Number 68591-07-1[6][7][8]
Molecular Formula C₁₀H₁₂O₂[6][9]
Molecular Weight 164.20 g/mol [6][9]
Appearance Solid[6]
SMILES O=CC1=C(O)C=CC(C(C)C)=C1[6]
InChI Key OUAWQHGDAGFMAW-UHFFFAOYSA-N[6]

Safety Profile: this compound is classified as a hazardous substance. It is known to cause serious eye damage (H318).[6] Appropriate personal protective equipment (PPE), including safety goggles and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[10]

Synthesis of 6-isopropylcoumarin via Perkin Reaction

Coumarins are a fundamental class of benzopyrone heterocycles renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[11][12] The Perkin reaction, a classic method for coumarin synthesis, involves the condensation of a salicylaldehyde derivative with an acid anhydride in the presence of the corresponding carboxylate salt.[13][14][15]

Causality of the Perkin Reaction Mechanism

The reaction is initiated by the formation of a carbanion (enolate) from acetic anhydride, facilitated by the basic sodium acetate catalyst. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent steps involve an intramolecular acylation (lactonization) driven by the proximate phenolic hydroxyl group, followed by dehydration to yield the stable, conjugated coumarin ring system.[14][16] The use of an excess of acetic anhydride is common to serve as both reactant and solvent.[15]

Perkin_Reaction A This compound E Aldol-type Condensation A->E B Acetic Anhydride D Enolate Formation from Anhydride B->D C Sodium Acetate (Base) C->D catalyst D->E F Intramolecular Acylation (Lactonization) E->F G Dehydration F->G H 6-isopropylcoumarin G->H

Caption: Perkin reaction workflow for coumarin synthesis.

Experimental Protocol: Synthesis of 6-isopropylcoumarin
  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.64 g, 10.0 mmol), anhydrous sodium acetate (1.23 g, 15.0 mmol), and acetic anhydride (5.10 g, 50.0 mmol).

  • Reaction: Heat the reaction mixture in an oil bath to 180 °C and maintain this temperature with vigorous stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: Allow the mixture to cool to approximately 100 °C and pour it cautiously into 100 mL of ice-cold water while stirring. A solid precipitate will form.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid residue thoroughly with cold water (3 x 20 mL) to remove unreacted starting materials and water-soluble byproducts.

  • Recrystallization: Recrystallize the crude product from aqueous ethanol (approximately 70% ethanol) to yield pure, crystalline 6-isopropylcoumarin.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven at 50 °C. Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis of 2'-Hydroxy-5'-isopropylchalcone via Claisen-Schmidt Condensation

Chalcones (1,3-diphenyl-2-propen-1-ones) are key intermediates in flavonoid biosynthesis and possess a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[17][18] The Claisen-Schmidt condensation is the most direct and widely used method for their synthesis, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[17][19][20]

Causality of the Claisen-Schmidt Mechanism

This reaction is a type of crossed aldol condensation.[19][21] A strong base, such as sodium hydroxide, deprotonates the α-carbon of the acetophenone, creating a highly nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone system, which is conjugated with both aromatic rings.[20] The product often precipitates from the reaction medium, driving the equilibrium towards completion.[20]

Claisen_Schmidt A This compound E Nucleophilic Attack A->E B Acetophenone D Enolate Formation from Acetophenone B->D C NaOH (Base) C->D catalyst D->E F β-Hydroxy Ketone Intermediate E->F G Dehydration F->G H 2'-Hydroxy-5'-isopropylchalcone G->H

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of 2'-Hydroxy-5'-isopropylchalcone
  • Reagent Setup: In a 250 mL Erlenmeyer flask, dissolve this compound (1.64 g, 10.0 mmol) and acetophenone (1.20 g, 10.0 mmol) in 50 mL of ethanol with gentle warming if necessary.

  • Reaction Initiation: Cool the solution to room temperature. While stirring vigorously, add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise over 15 minutes. The solution will typically turn a deep color (yellow, orange, or red).

  • Reaction: Continue stirring at room temperature for 24 hours. A precipitate should form during this time.[22]

  • Work-up: Pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. This neutralizes the base and precipitates the product fully.

  • Isolation: Stir the acidic mixture for 15-20 minutes, then collect the crude chalcone by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold water until the filtrate is neutral to litmus paper. Then, wash with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product in a desiccator. The chalcone can be further purified by recrystallization from ethanol if required.[23] Determine yield, melting point, and spectroscopic data.

Synthesis of 6-isopropylflavone from a Chalcone Intermediate

Flavones are another critical class of flavonoids that are isomers of chalcones. They exhibit significant biological activities and are core structures in many pharmaceutical agents.[18][24] The synthesis of flavones often proceeds via the oxidative cyclization of the corresponding 2'-hydroxychalcone intermediate.[18][24]

Causality of the Oxidative Cyclization Mechanism

The transformation of a 2'-hydroxychalcone to a flavone involves an intramolecular cyclization followed by oxidation. A common method employs iodine in a suitable solvent. The reaction is believed to proceed via an intramolecular Michael-type addition of the phenolic oxygen to the α,β-unsaturated ketone system, forming a flavanone intermediate. Subsequent oxidation (dehydrogenation) by iodine yields the aromatic flavone core.

Flavone_Synthesis A 2'-Hydroxy-5'-isopropylchalcone B Intramolecular Michael Addition A->B C Flavanone Intermediate B->C D Oxidation (I₂/DMSO) C->D E 6-isopropylflavone D->E

Caption: Flavone synthesis via chalcone cyclization.

Experimental Protocol: Synthesis of 6-isopropylflavone
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve 2'-hydroxy-5'-isopropylchalcone (2.66 g, 10.0 mmol) in 30 mL of dimethyl sulfoxide (DMSO).

  • Reaction: Add crystalline iodine (2.54 g, 10.0 mmol) to the solution. Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • Isolation: A solid precipitate will form. Collect the crude flavone by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure 6-isopropylflavone.[25]

  • Drying and Characterization: Dry the purified product and characterize it by its melting point and spectroscopic analysis (NMR, IR, MS).

Synthesis of 6-isopropylbenzofuran Derivatives

Benzofurans are privileged heterocyclic structures found in numerous natural products and synthetic drugs with diverse biological activities.[26][27] A common route to 2-substituted benzofurans involves the reaction of a salicylaldehyde with a compound containing an active methylene group, followed by cyclization.

Causality of Benzofuran Synthesis via Knoevenagel Condensation

This protocol utilizes a Knoevenagel condensation between this compound and ethyl cyanoacetate.[28][29] A mild base like piperidine catalyzes the initial condensation to form an α,β-unsaturated intermediate.[28] The proximate phenolic hydroxyl group then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization and elimination to form the stable benzofuran ring. This one-pot reaction is efficient for constructing functionalized benzofurans.

Benzofuran_Synthesis A This compound D Knoevenagel Condensation A->D B Ethyl Cyanoacetate B->D C Piperidine (Base) C->D catalyst E Intramolecular Cyclization D->E F Tautomerization & Elimination E->F G Ethyl 2-amino-6-isopropylbenzofuran-3-carboxylate F->G

Caption: Benzofuran synthesis via Knoevenagel condensation.

Experimental Protocol: Synthesis of Ethyl 2-amino-6-isopropylbenzofuran-3-carboxylate
  • Reagent Setup: To a 100 mL round-bottom flask, add this compound (1.64 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and 30 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.5 mL) as a catalyst to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crystals with a small amount of ice-cold ethanol to remove any residual starting materials and catalyst.

  • Drying and Characterization: Dry the product under vacuum. Characterize by melting point and spectroscopy to confirm the structure of the functionalized benzofuran.

References

The Versatile Scaffold: Applications of 2-Hydroxy-5-isopropylbenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry

2-Hydroxy-5-isopropylbenzaldehyde, a substituted aromatic aldehyde, represents a cornerstone scaffold in the landscape of pharmaceutical synthesis. Its strategic placement of hydroxyl, isopropyl, and aldehyde functional groups on a benzene ring creates a unique electronic and steric environment, rendering it a highly versatile precursor for a diverse array of bioactive molecules. This guide delves into the multifaceted applications of this compound, providing detailed application notes on its role in the synthesis of various pharmaceutical agents and comprehensive, field-proven protocols for its synthesis and derivatization.

The inherent structural motifs of this compound are found in a variety of natural products and their synthetic analogues, which have demonstrated a broad spectrum of pharmacological activities. The presence of the phenolic hydroxyl group and the reactive aldehyde functionality allows for a multitude of chemical transformations, making it a strategic starting material for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 68591-07-1[ChemScene][1]
Molecular Formula C₁₀H₁₂O₂[ChemScene][1]
Molecular Weight 164.20 g/mol [ChemScene][1]
Appearance Solid[Sigma-Aldrich][2]
SMILES O=CC1=CC(C(C)C)=CC=C1O[ChemScene][1]
LogP 2.3281[ChemScene][1]
Topological Polar Surface Area (TPSA) 37.3 Ų[ChemScene][1]
Hydrogen Bond Donors 1[ChemScene][1]
Hydrogen Bond Acceptors 2[ChemScene][1]
Rotatable Bonds 2[ChemScene][1]

Application Notes: A Gateway to Diverse Pharmacological Activity

The true value of this compound in pharmaceutical synthesis lies in its ability to serve as a foundational building block for compounds with a wide range of biological activities. The aldehyde group provides a reactive handle for condensation reactions, most notably in the formation of Schiff bases, while the phenolic hydroxyl group can be functionalized to create ethers and esters, further expanding the accessible chemical space.

Antimicrobial Agents: A Continuing Battle

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown considerable promise in this arena.

  • Schiff Base Derivatives: The condensation of this compound with various primary amines yields Schiff bases (imines). The resulting azomethine group (-CH=N-) is a key pharmacophore that often imparts significant antimicrobial activity. These compounds are believed to exert their effects by disrupting microbial cell membranes or interfering with essential enzymatic processes. A variety of Schiff bases derived from substituted 2-hydroxybenzaldehydes have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[3]

  • Mechanism of Action: The antimicrobial efficacy of these derivatives is often attributed to the lipophilicity of the isopropyl group, which facilitates passage through the microbial cell wall, and the ability of the azomethine and hydroxyl groups to chelate with metal ions essential for microbial growth.

Anticancer Therapeutics: Targeting Uncontrolled Cell Proliferation

The development of new anticancer drugs remains a critical area of research. Schiff bases derived from 2-hydroxybenzaldehydes have emerged as a promising class of compounds with potent antiproliferative activity.[4][5]

  • Induction of Apoptosis: Studies have shown that certain Schiff base derivatives of 2-hydroxybenzaldehyde can induce apoptosis (programmed cell death) in cancer cells.[5][6] The proposed mechanism involves the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell survival and proliferation.[5] By disrupting these pathways, these compounds can trigger a cascade of events leading to the selective elimination of cancerous cells.

  • Structure-Activity Relationships: The cytotoxic activity of these Schiff bases can be fine-tuned by modifying the substituents on the amine portion of the molecule. This allows for the optimization of their potency and selectivity towards different cancer cell lines.

Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzaldehyde derivatives have been investigated for their anti-inflammatory properties.[3][7]

  • Inhibition of Inflammatory Mediators: Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

  • Modulation of NF-κB Pathway: The anti-inflammatory effects of some benzamide and nicotinamide derivatives, which can be synthesized from benzaldehydes, are linked to the inhibition of the transcription factor NF-κB.[8] NF-κB is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of inflammatory cytokines like TNF-α.[8]

Antiviral Applications: A Frontier of Discovery

While less explored than their antibacterial and anticancer activities, derivatives of hydroxybenzaldehydes have also been investigated for their potential as antiviral agents. The broad biological activity of this class of compounds suggests that they may also interfere with viral replication cycles. Further research into the synthesis and evaluation of this compound derivatives for antiviral activity is a promising avenue for future drug discovery.[9][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and a representative Schiff base derivative.

Protocol 1: Synthesis of this compound via the Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamine as the formylating agent.[11] This method is particularly useful for phenols with electron-donating substituents.

Duff_Reaction p_cumenol p-Cumenol intermediate Iminium Intermediate p_cumenol->intermediate + Hexamine, Acid hexamine Hexamine hexamine->intermediate acid Acid (e.g., TFA, Glyceroboric acid) acid->intermediate product This compound intermediate->product Hydrolysis hydrolysis Hydrolysis

Figure 1: General workflow for the Duff Reaction.

Materials:

  • p-Cumenol (4-isopropylphenol)

  • Hexamine (Hexamethylenetetramine)

  • Trifluoroacetic acid (TFA) or Glycerol and Boric Acid

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Sodium bicarbonate, saturated solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-cumenol (1.0 eq) and hexamine (1.1 eq).

  • Solvent/Catalyst Addition: Cautiously add trifluoroacetic acid as both the solvent and catalyst. Alternatively, a mixture of glycerol and boric acid can be used, which requires heating to ~150-160°C.[12]

  • Reaction: Stir the mixture at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid to hydrolyze the intermediate imine.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol describes the general procedure for the condensation of this compound with a primary amine to form a Schiff base.

Schiff_Base_Synthesis aldehyde This compound schiff_base Schiff Base Derivative aldehyde->schiff_base + R-NH2, Catalyst amine Primary Amine (R-NH2) amine->schiff_base solvent Solvent (e.g., Ethanol) solvent->schiff_base catalyst Catalyst (e.g., Acetic Acid) catalyst->schiff_base water Water schiff_base->water - H2O

Figure 2: General workflow for Schiff Base synthesis.

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Amine Addition: To the stirred solution, add the primary amine (1.0-1.1 eq).

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced, or the mixture can be poured into cold water to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol or water to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion and Future Perspectives

This compound is a demonstrably valuable and versatile building block in pharmaceutical synthesis. Its straightforward derivatization into a wide array of chemical entities, including Schiff bases, ethers, and esters, provides a rich platform for the exploration of new therapeutic agents. The demonstrated efficacy of its derivatives as antimicrobial, anticancer, and anti-inflammatory agents underscores the significance of this scaffold in medicinal chemistry.

Future research should continue to explore the full potential of this compound. This includes the synthesis of novel derivatives with enhanced potency and selectivity, the investigation of their mechanisms of action at a molecular level, and the evaluation of their efficacy in in vivo models of disease. The continued exploration of this privileged structure holds great promise for the discovery and development of the next generation of pharmaceutical treatments.

References

Application Note: A Researcher's Guide to the Formylation of 4-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Formylated Phenols

The introduction of a formyl group (-CHO) onto a phenolic ring is a cornerstone of synthetic organic chemistry, unlocking pathways to a diverse array of valuable molecules. The resulting hydroxybenzaldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials. Specifically, the formylation of 4-isopropylphenol yields 2-hydroxy-5-isopropylbenzaldehyde and other isomers, which are precursors to more complex molecular architectures.

This guide provides an in-depth exploration of established methodologies for the formylation of 4-isopropylphenol, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights gleaned from practical application to ensure both procedural success and a deep understanding of the chemical transformations involved.

Choosing the Right Path: A Comparative Overview of Formylation Reactions

Several named reactions can achieve the formylation of phenols, each with its own set of advantages, limitations, and regioselective tendencies. The choice of method often depends on the desired isomer, the scale of the reaction, and the available starting materials and equipment. For 4-isopropylphenol, the primary challenge and goal is often the selective formylation at the ortho position relative to the hydroxyl group.

ReactionFormylating AgentCatalyst/BaseTypical RegioselectivityKey Considerations
Reimer-Tiemann Reaction Chloroform (CHCl₃)Strong base (e.g., NaOH, KOH)Primarily orthoBiphasic reaction conditions, potential for side products, handling of hazardous chloroform.[1][2][3]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic catalyst (e.g., TFA, boric acid)Primarily orthoGenerally inefficient, requires strongly electron-donating substituents on the aromatic ring.[4][5][6]
Vilsmeier-Haack Reaction Substituted formamide (e.g., DMF) and POCl₃None (Vilsmeier reagent formed in situ)Primarily para (unless ortho positions are blocked)Works best with electron-rich arenes; the Vilsmeier reagent is a weaker electrophile.[7][8][9][10]
Magnesium-Mediated Formylation ParaformaldehydeMagnesium methoxideExclusively orthoRequires anhydrous conditions, offers high regioselectivity.[11][12]

Mechanistic Insights: Understanding the "Why"

A thorough comprehension of the reaction mechanisms is paramount for troubleshooting and optimizing experimental outcomes. The regioselectivity of these reactions is often governed by the interaction between the phenoxide and the formylating agent.[13]

The Reimer-Tiemann Reaction: A Dichlorocarbene Pathway

The Reimer-Tiemann reaction proceeds through the formation of a highly reactive dichlorocarbene intermediate.[1]

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_formylation Phenol Formylation CHCl3 Chloroform CCl3- Trichloromethanide CHCl3->CCl3- -H₂O OH- Hydroxide Cl2C: Dichlorocarbene CCl3-->Cl2C: -Cl⁻ Phenoxide 4-Isopropylphenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde 2-Hydroxy-5- isopropylbenzaldehyde Intermediate->Aldehyde Hydrolysis Duff_Reaction_Workflow Start 4-Isopropylphenol + Hexamethylenetetramine (HMTA) Iminium Formation of Electrophilic Iminium Ion Start->Iminium Acid Acidic Medium (e.g., Trifluoroacetic Acid) Acid->Iminium Attack Electrophilic Aromatic Substitution (ortho-attack) Iminium->Attack Intermediate Benzylamine Intermediate Attack->Intermediate Redox Intramolecular Redox and Hydrolysis Intermediate->Redox Product This compound Redox->Product

References

Application Notes & Protocols: The Role of 2-Hydroxy-5-isopropylbenzaldehyde as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of 2-hydroxy-5-isopropylbenzaldehyde, a key aromatic aldehyde that serves as a pivotal intermediate in synthetic chemistry. We will elucidate its fundamental properties, detail its synthesis, and present its primary application as a precursor for the synthesis of Schiff bases—a class of compounds with significant therapeutic potential. This document is designed to be a practical resource, offering field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 68591-07-1) is a substituted phenolic aldehyde whose molecular architecture is of considerable interest in medicinal chemistry and material science.[1] The molecule features a benzene ring functionalized with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and an isopropyl (-CH(CH₃)₂) group. This specific arrangement of functional groups imparts a unique reactivity profile, making it an invaluable building block for more complex molecular scaffolds.

The hydroxyl and aldehyde groups in an ortho position allow for strong intramolecular hydrogen bonding and create a reactive center for condensation reactions. The isopropyl group at the para position enhances lipophilicity, a critical parameter in modulating the pharmacokinetic properties of derivative compounds. Its primary and most well-documented role is as a starting material for the synthesis of Schiff bases, which are known to possess a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 68591-07-1[1]
Molecular Formula C₁₀H₁₂O₂[1][4]
Molecular Weight 164.20 g/mol [4]
Appearance Solid
SMILES String O=CC1=C(O)C=CC(C(C)C)=C1
InChI Key OUAWQHGDAGFMAW-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
logP (Octanol-Water Partition Coefficient) 2.3281[1]

Synthesis of the Intermediate: Formylation of 4-Isopropylphenol

While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products. A common and industrially relevant method for its preparation is the ortho-formylation of 4-isopropylphenol (p-cumenol), often achieved via the Reimer-Tiemann reaction.[5]

Reaction Principle: Electrophilic Aromatic Substitution

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution. The strong base (e.g., NaOH) deprotonates chloroform to form the trichlorocarbanion (:CCl₃⁻), which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂), a highly reactive electrophile. The phenoxide ion, formed by the deprotonation of 4-isopropylphenol, is more activated towards electrophilic attack than the neutral phenol. The electron-rich dichlorocarbene preferentially attacks the ortho position of the phenoxide ring due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the aldehyde functionality.

Visualization of the Synthetic Pathway

G cluster_reactants Reactants cluster_products Products p_cumenol 4-Isopropylphenol (p-Cumenol) process Reimer-Tiemann Reaction (Ortho-formylation) p_cumenol->process chloroform Chloroform (CHCl₃) chloroform->process naoh Sodium Hydroxide (NaOH) naoh->process product This compound process->product 1. Dichlorocarbene addition 2. Hydrolysis G start Start: Weigh Reactants dissolve Dissolve Aldehyde (this compound) in Ethanol start->dissolve add_amine Add Primary Amine (Equimolar) dissolve->add_amine reflux Reflux Reaction Mixture (e.g., 2-4 hours) add_amine->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temp. & Induce Precipitation monitor->cool Reaction Complete isolate Isolate Product (Vacuum Filtration) cool->isolate wash Wash with Cold Ethanol isolate->wash dry Dry Product wash->dry characterize Characterize (FTIR, NMR, MS) dry->characterize finish End: Pure Schiff Base characterize->finish

References

Application Note: A Protocol for the Purification of 2-hydroxy-5-isopropylbenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Purity

2-hydroxy-5-isopropylbenzaldehyde (CAS No. 68591-07-1) is a substituted phenolic aldehyde whose structural motifs are of significant interest in synthetic chemistry, serving as a precursor for Schiff bases, ligands, and other complex molecules in drug discovery and material science.[1] The purity of this starting material is paramount, as contaminants can lead to undesirable side reactions, low yields, and difficulties in the characterization of downstream products. Common impurities may include unreacted starting materials from its synthesis, such as p-cumenol, or isomeric side-products.[2]

Recrystallization is a powerful and widely-used technique for the purification of solid organic compounds.[3] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3][4] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain in the solution (mother liquor).

This application note provides a comprehensive, two-part protocol for researchers and drug development professionals. Part A details a systematic approach to selecting an optimal solvent system, which is the most critical step for a successful purification.[5] Part B presents a detailed, step-by-step methodology for the bulk recrystallization of this compound. The causality behind each experimental choice is explained to empower the user with a deep, mechanistic understanding of the process.

Materials and Equipment

Reagents
  • Crude this compound (≥97% purity suggested)[6]

  • Screening Solvents (Reagent Grade or higher):

    • Ethanol

    • Methanol

    • Isopropanol

    • Ethyl Acetate

    • Toluene

    • Hexane or Heptane

    • Acetone

    • Deionized Water

  • Activated Charcoal (decolorizing grade, optional)[7]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, if necessary)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Test tubes and a test tube rack

  • Water bath or heating mantle

  • Pasteur pipettes and bulbs

  • Büchner funnel and filtering flask

  • Filter paper (appropriately sized for the Büchner funnel)

  • Vacuum source (aspirator or pump)

  • Glass stirring rod

  • Watch glass

  • Spatula

  • Desiccator or vacuum oven

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Health and Safety Precautions

  • This compound: This compound is classified as causing serious eye damage. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: All organic solvents are flammable and should be handled in a well-ventilated fume hood. Avoid open flames and sources of ignition. Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards.

  • Procedure: Heating flammable solvents poses a significant fire risk. Never heat a flask directly on a hot plate; use a water bath or a heating mantle with a stir bar to ensure even, controlled heating and prevent bumping.[7]

Part A: Systematic Solvent System Selection

The success of recrystallization hinges on the choice of solvent.[8] A trial-and-error approach on a small scale is essential to identify a solvent that meets the following criteria:

  • High Solvation Power at Elevated Temperature: The solvent must fully dissolve the crude compound at or near its boiling point.[4]

  • Low Solvation Power at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to ensure maximum recovery.[3]

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[4]

Protocol for Solubility Screening

This protocol uses small quantities to efficiently screen multiple solvents.

  • Preparation: Place approximately 20-30 mg of crude this compound into several different test tubes.

  • Room Temperature Test: To each tube, add the test solvent dropwise (starting with ~0.5 mL) and swirl. Observe the solubility.

    • Interpretation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. Reject it for this purpose but keep it in consideration for a two-solvent system.[8]

  • Elevated Temperature Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath while swirling. Continue to add small portions of the solvent until the solid just dissolves.

    • Interpretation: Note the amount of solvent required. If a very large volume is needed, the solvent's dissolving power may be too low for practical use. The ideal solvent dissolves the compound in a reasonable volume (e.g., 1-5 mL for this small scale).

  • Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod. Afterwards, place the tube in an ice-water bath for 15-20 minutes.

    • Interpretation: The formation of a large volume of crystalline precipitate is the desired outcome. This indicates an excellent candidate for a single-solvent recrystallization. If the compound "oils out" (forms a liquid layer instead of a solid), the solvent may not be ideal, or a two-solvent system might be required.[9]

Data Interpretation and Two-Solvent Systems

Summarize your observations in a table to facilitate comparison. For phenolic aldehydes, solvent systems like ethanol/water, or toluene/hexane are often effective.[9][10]

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingComments
EthanolUser ObservationUser ObservationUser ObservationExample: Soluble
WaterUser ObservationUser ObservationUser ObservationExample: Insoluble
TolueneUser ObservationUser ObservationUser ObservationExample: Sparingly Soluble
HexaneUser ObservationUser ObservationUser ObservationExample: Insoluble

A two-solvent system is employed when no single solvent is ideal. This involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[7] The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to restore clarity before cooling.

Workflow for Solvent Selection

Solvent_Selection start Start: Crude Compound test_rt Test Solubility in Solvent 'X' at Room Temperature start->test_rt dissolves_rt Compound Dissolves test_rt->dissolves_rt  Yes insoluble_rt Compound Insoluble test_rt->insoluble_rt  No reject Reject 'X' for Single-Solvent. Consider as 'Good' Solvent for Two-Solvent System. dissolves_rt->reject test_hot Heat to Boiling Point of 'X' insoluble_rt->test_hot dissolves_hot Compound Dissolves test_hot->dissolves_hot  Yes insoluble_hot Insoluble or Requires Excessive Volume test_hot->insoluble_hot  No cool Slowly Cool to Room Temp, then Ice Bath dissolves_hot->cool reject_hot Reject 'X'. Poor Solvent. insoluble_hot->reject_hot crystals Abundant Crystals Form cool->crystals  Yes no_crystals No/Poor Crystal Formation or 'Oiling Out' cool->no_crystals  No select Select 'X' as Optimal Recrystallization Solvent crystals->select consider_two_solvent Consider 'X' as 'Poor' Solvent for Two-Solvent System no_crystals->consider_two_solvent

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Part B: Bulk Recrystallization Protocol

This protocol should be performed only after an optimal solvent or solvent system has been determined from Part A.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[3]

    • Causality: Using the absolute minimum volume of solvent is crucial for maximizing the yield. Excess solvent will retain more of the product in the solution upon cooling, reducing recovery.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal to the solution.[7] Swirl and reheat to boiling for 2-3 minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs colored impurity molecules. Adding it to a boiling solution can cause violent bumping (boil-over), which is why the solution should be cooled slightly first.[7]

  • Hot Filtration (Conditional): This step is necessary only if insoluble impurities (including activated charcoal, if used) are present in the hot solution.

    • Setup: Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

    • Execution: Keep both the solution to be filtered and the receiving flask hot. Pour the hot solution through the fluted filter paper as quickly as possible.[7] Rinse the original flask with a small amount of hot solvent and pass this through the filter paper to recover any remaining product.

    • Causality: Pre-heating the glassware and using a stemless funnel prevents premature crystallization of the product on the filter paper or in the funnel stem, which would clog the apparatus and decrease the yield.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and leave it undisturbed on a benchtop to cool slowly to room temperature.

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to an hour.

    • Causality: The solubility of the product is significantly lower at 0-4°C, which maximizes the amount of product that crystallizes out of the solution, thereby increasing the final yield.

  • Isolation (Vacuum Filtration): Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

    • Swirl the flask to create a slurry of crystals and mother liquor, and pour it into the center of the Büchner funnel. Use a small amount of the cold filtrate to rinse the Erlenmeyer flask and transfer any remaining crystals to the funnel.

    • Causality: Rinsing with the cold filtrate, rather than fresh cold solvent, prevents the dissolution of the purified crystals while ensuring a complete transfer.

  • Drying: Wash the crystals in the funnel with a very small amount of fresh, ice-cold solvent to remove any residual mother liquor. Continue to draw air through the crystals on the funnel for 15-20 minutes to partially dry them.[7]

    • Transfer the crystals to a pre-weighed watch glass, spread them out, and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.

  • Purity Assessment: Determine the melting point of the dried, purified crystals. A sharp melting range (e.g., < 2°C) that is close to the literature value indicates high purity. Purity can also be assessed via TLC by comparing the purified product to the crude material.

General Recrystallization Workflow

Recrystallization_Workflow start 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. Add Activated Charcoal (Optional, if colored) start->decolorize cool 4. Slow Cooling to Room Temperature start->cool If no optional steps needed hot_filter 3. Hot Gravity Filtration (Optional, if solids present) decolorize->hot_filter hot_filter->cool ice_bath 5. Cool in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter 6. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash Crystals with Minimal Ice-Cold Solvent vac_filter->wash dry 8. Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for a bulk recrystallization procedure.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly (e.g., in a warm water bath that cools over time).[9]
No Crystals Form Too much solvent was used. / The solution is not saturated enough.Boil off some of the solvent to increase the concentration and attempt to cool again. / Try scratching the inner surface of the flask with a glass rod to provide a nucleation site. / Add a "seed crystal" from a previous batch.
Low Recovery Too much solvent was used. / Crystals were washed with warm solvent. / Premature crystallization during hot filtration.Ensure the minimum amount of solvent is used. / Always wash crystals with ice-cold solvent. / Ensure filtration apparatus is pre-heated.
Product is Impure Cooling was too rapid, trapping impurities. / The chosen solvent was not optimal for separating the specific impurities.Repeat the recrystallization, ensuring the solution cools as slowly as possible. / Re-evaluate the solvent choice using the screening protocol in Part A.

References

Application Notes and Protocols: Synthesis and Application of Schiff Bases from 2-Hydroxy-5-isopropylbenzaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Schiff Bases in Modern Chemistry

Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, or azomethine group (-C=N-).[1] These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[2] The resulting imine linkage is a cornerstone in the synthesis of a vast array of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[3][4] The electrophilic carbon and nucleophilic nitrogen of the imine group provide excellent opportunities for binding with various biomolecules, which is a key reason for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5][6]

2-Hydroxy-5-isopropylbenzaldehyde is a particularly valuable starting material for the synthesis of Schiff bases. The presence of the hydroxyl group ortho to the aldehyde functionality allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen. This structural feature can enhance the stability and influence the electronic properties of the resulting Schiff base and its metal complexes. The isopropyl group at the para position provides lipophilicity, which can be advantageous for biological applications by facilitating passage through cell membranes.

This document provides a comprehensive guide to the synthesis of Schiff bases from this compound and various primary amines. It includes a detailed discussion of the reaction mechanism, step-by-step experimental protocols, characterization techniques, and an overview of their potential applications.

Reaction Mechanism: The Formation of the Azomethine Bond

The reaction between this compound and a primary amine to form a Schiff base is a nucleophilic addition-elimination reaction. The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst (e.g., a few drops of acetic acid), forming a good leaving group (water).[7]

  • Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of a protonated imine (Schiff base).

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final neutral Schiff base.

The reaction is generally reversible, and the removal of water is often necessary to drive the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous sodium sulfate or molecular sieves, or by conducting the reaction in a solvent that forms an azeotrope with water.[7]

Figure 1: General mechanism for Schiff base formation.

Experimental Protocols

This section provides detailed protocols for the synthesis of Schiff bases from this compound and a primary amine. Two common methods are described: a conventional reflux method and a greener, water-based method.

Protocol 1: Conventional Synthesis via Reflux in Ethanol

This method is a widely used and reliable procedure for the synthesis of Schiff bases.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, ethanolamine)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: In a separate beaker, dissolve 1.0 equivalent of the primary amine in a small amount of absolute ethanol.

  • Reaction Setup: Add the amine solution to the aldehyde solution in the round-bottom flask. Add 2-3 drops of glacial acetic acid as a catalyst.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the Schiff base should form. If no precipitate forms, the solution can be concentrated by rotary evaporation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Recrystallization: Dry the product in a desiccator or a vacuum oven at a low temperature. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystals.

Protocol 2: Green Synthesis in Water

This method offers an environmentally friendly alternative to the use of organic solvents.[8]

Materials:

  • This compound

  • Primary amine

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reaction Mixture: In a round-bottom flask, add 1.0 equivalent of this compound and 1.0 equivalent of the primary amine.

  • Addition of Water: Add a small amount of water to the flask to create a slurry.

  • Reflux: Attach a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring for 2-3 hours.[8]

  • Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the product in a desiccator or oven. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed if further purification is needed.

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized to confirm their structure and purity. The following techniques are commonly employed:

Technique Expected Observations
Melting Point A sharp and well-defined melting point indicates a pure compound.
FT-IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a new strong band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹. A broad band in the region of 2500-3200 cm⁻¹ may be observed due to the intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen.[9]
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine protons. Appearance of a new signal for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. The phenolic -OH proton signal may be shifted downfield (12-14 ppm) due to intramolecular hydrogen bonding.
¹³C NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (-CH=N-), typically in the range of 160-170 ppm.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base should be observed.

Applications in Drug Development and Research

Schiff bases derived from this compound are of significant interest in drug discovery and development due to their wide range of biological activities.

  • Antimicrobial Agents: The azomethine group is a critical pharmacophore that can interfere with microbial cell wall synthesis or other essential cellular processes.[10]

  • Anticancer Agents: Many Schiff bases have demonstrated cytotoxic activity against various cancer cell lines.[5] Their mechanism of action can involve the inhibition of key enzymes, induction of apoptosis, or disruption of DNA replication.

  • Anti-inflammatory Agents: Some Schiff base derivatives have shown potent anti-inflammatory properties, potentially by inhibiting enzymes involved in the inflammatory cascade.

  • Coordination Chemistry: The ability of the phenolic hydroxyl group and the imine nitrogen to chelate with metal ions makes these Schiff bases excellent ligands for the synthesis of metal complexes. These complexes themselves often exhibit enhanced biological activity compared to the free ligands.[4]

Figure 2: Workflow from synthesis to application.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Increase reaction time or temperature. Ensure a catalytic amount of acid is present.[7]
Reaction equilibrium favors reactants.Remove water using a Dean-Stark trap or a drying agent.
Starting materials are impure.Purify starting materials before use.
Product is an oil or difficult to crystallize Impurities are present.Purify the crude product by column chromatography.
The product has a low melting point.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Broad melting point range The product is impure.Recrystallize the product until a sharp melting point is obtained.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • This compound and many primary amines can be irritating to the skin and eyes. Avoid direct contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: Synthesis and Utility of Metal Complexes Derived from 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis, characterization, and application of metal complexes featuring Schiff base ligands derived from 2-hydroxy-5-isopropylbenzaldehyde. This class of compounds is of significant interest due to the versatile coordination chemistry afforded by the Schiff base moiety and the tunable electronic and steric properties conferred by the substituted phenolic ring. These characteristics make them promising candidates for a range of applications, including catalysis, medicinal chemistry, and materials science. This document offers field-proven insights and robust protocols intended for researchers, scientists, and drug development professionals, aiming to facilitate the exploration and exploitation of these valuable coordination compounds.

Introduction: The Significance of this compound in Coordination Chemistry

Schiff bases, distinguished by their azomethine (-C=N-) functional group, are a cornerstone of ligand design in coordination chemistry.[1][2] Their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, allows for immense structural diversity.[3] When derived from salicylaldehyde and its analogues, such as this compound, these ligands can act as bidentate (NO) or tetradentate (N₂O₂) donors, forming highly stable chelate rings with a variety of metal ions.[4]

The inclusion of an isopropyl group at the 5-position of the salicylaldehyde backbone serves several key purposes:

  • Enhanced Lipophilicity: The alkyl substituent increases the overall lipophilicity of both the free ligand and its metal complexes. This is a critical feature in drug design, as it can facilitate the transport of the molecule across biological membranes, potentially enhancing its bioavailability and antimicrobial efficacy.[5]

  • Steric Influence: The bulk of the isopropyl group can influence the geometry and coordination environment of the resulting metal complex, which in turn can modulate its catalytic activity and selectivity.

  • Electronic Tuning: The electron-donating nature of the isopropyl group can subtly alter the electron density on the aromatic ring and the donor atoms, thereby influencing the redox potential and reactivity of the central metal ion.

Transition metal complexes derived from such Schiff bases have demonstrated a wide array of biological activities, including notable antibacterial and antifungal properties.[6] The chelation of the metal ion is often believed to enhance the therapeutic potential of the organic ligand.[7] Furthermore, these complexes are actively investigated as catalysts in various organic transformations, such as oxidation reactions.[8][9]

This application note provides a systematic approach to the synthesis of a representative tetradentate Schiff base ligand from this compound and its subsequent use in the preparation of first-row transition metal complexes.

Synthesis of the Schiff Base Ligand: N,N'-Bis(2-hydroxy-5-isopropylbenzylidene)ethylenediamine

The foundational step in this workflow is the synthesis of the Schiff base ligand. The following protocol details the condensation reaction between this compound and ethylenediamine.

Underlying Principle (Causality)

The synthesis is a classic nucleophilic addition-elimination reaction. The primary amine (ethylenediamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine (azomethine) bond. The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of reactants and is often refluxed to ensure completion. A 2:1 molar ratio of the aldehyde to the diamine is crucial for the formation of the tetradentate ligand.[4]

Experimental Protocol

Materials:

  • This compound

  • Ethylenediamine

  • Absolute Ethanol

  • Standard reflux apparatus

  • Buchner funnel and vacuum filtration assembly

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (20 mmol) in 40 mL of absolute ethanol.

  • In a separate beaker, dissolve ethylenediamine (10 mmol) in 20 mL of absolute ethanol.

  • Slowly add the ethanolic solution of ethylenediamine dropwise to the stirred solution of the aldehyde at room temperature.

  • Upon addition, the mixture will typically turn a distinct color (e.g., yellow). Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-3 hours.[4]

  • After the reflux period, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C).

  • Determine the yield and melting point of the purified ligand.

Self-Validation and Characterization
  • Melting Point: A sharp melting point indicates the purity of the synthesized ligand.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1610-1640 cm⁻¹, corresponding to the C=N stretching vibration of the azomethine group. Concurrently, the disappearance of the C=O stretching band from the aldehyde (typically around 1660-1700 cm⁻¹) and the N-H stretching bands from the primary amine provides further evidence of a complete reaction.

  • ¹H NMR Spectroscopy: The formation of the imine bond is confirmed by a characteristic singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm.

General Protocol for the Synthesis of Metal(II) Complexes

The synthesized Schiff base ligand can be readily used to form complexes with a variety of metal salts. This protocol provides a general method applicable to first-row transition metals such as Cu(II), Ni(II), and Co(II).

Underlying Principle (Causality)

The Schiff base acts as a chelating ligand, donating electron pairs from its phenolic oxygen and azomethine nitrogen atoms to the empty d-orbitals of the transition metal ion. This coordination results in the formation of a stable, colored metal complex. The reaction is typically performed in a 1:1 molar ratio of the ligand to the metal salt.[4] The choice of solvent is critical to ensure both the ligand and the metal salt are soluble.

Experimental Workflow Diagram

Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complex Synthesis Aldehyde This compound (in Ethanol) Mix Mix & Reflux (2-3 hours) Aldehyde->Mix Amine Ethylenediamine (in Ethanol) Amine->Mix Ligand Schiff Base Ligand (Precipitate) Mix->Ligand Ligand_sol Schiff Base Ligand (in Ethanol) Ligand->Ligand_sol Dissolve MetalSalt Metal(II) Salt (e.g., Cu(OAc)₂, NiCl₂) (in Ethanol/Methanol) Mix_Complex Mix & Reflux (1-2 hours) MetalSalt->Mix_Complex Ligand_sol->Mix_Complex Complex Metal(II) Complex (Precipitate) Mix_Complex->Complex

Caption: General workflow for Schiff base ligand and metal complex synthesis.

Experimental Protocol

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate, Cobalt(II) chloride hexahydrate)

  • Ethanol or Methanol

  • Standard reflux apparatus

  • Buchner funnel and vacuum filtration assembly

Procedure:

  • Dissolve the Schiff base ligand (1 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the chosen metal(II) salt (1 mmol) in 20 mL of ethanol or methanol. Some salts may require minimal heating to fully dissolve.

  • Add the metal salt solution dropwise to the hot, stirred solution of the ligand. A color change and/or precipitation is often observed immediately.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.[4]

  • After refluxing, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with ethanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Dry the final complex in a desiccator.

Data Presentation: Typical Reaction Parameters
Metal IonTypical Metal SaltMolar Ratio (Ligand:Metal)SolventReflux Time (h)Expected Color of Complex
Cu(II) Cu(CH₃COO)₂·H₂O1:1Ethanol2Green / Brown
Ni(II) NiCl₂·6H₂O1:1Methanol2Green / Red
Co(II) CoCl₂·6H₂O1:1Ethanol2Red / Brown
Zn(II) Zn(CH₃COO)₂·2H₂O1:1Ethanol2Yellow / White

Note: The final color can be dependent on the specific geometry adopted by the complex.

Characterization of the Metal Complexes

A suite of analytical techniques is required to confirm the successful synthesis and elucidate the structure of the metal complexes.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed molecular formula of the complex.

  • FT-IR Spectroscopy: This is a crucial technique for confirming coordination. Key changes to look for compared to the free ligand spectrum include:

    • A shift in the ν(C=N) (azomethine) stretching frequency (typically to a lower wavenumber) upon coordination of the nitrogen atom to the metal center.

    • The appearance of new, low-frequency bands, typically in the 400-600 cm⁻¹ region, which are attributed to ν(M-N) and ν(M-O) stretching vibrations.[10]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. d-d transitions, which are characteristic of transition metal complexes, appear as broad bands in the visible region. Charge transfer bands (ligand-to-metal or metal-to-ligand) are usually observed in the UV region.

  • Molar Conductance Measurements: Measuring the conductivity of a dilute solution of the complex (e.g., in DMF or DMSO) helps determine if the anions from the metal salt are coordinated to the metal or exist as free ions in the solution. Low molar conductance values are indicative of non-electrolytic complexes.[11]

  • Magnetic Susceptibility Measurements: This technique helps determine the number of unpaired electrons in the metal center, which provides insight into the geometry of the complex (e.g., square planar vs. tetrahedral for Ni(II)).

Applications in Antimicrobial Research and Catalysis

Schiff base metal complexes are widely recognized for their biological activities and catalytic potential.

Antimicrobial and Antifungal Activity

A significant body of research demonstrates that metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[6][7]

Mechanism of Action (Proposed): According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, primarily because of the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn favors its permeation through the lipid layer of the microorganism's cell membrane. Once inside the cell, the metal complex can disrupt normal cellular processes by, for example, inhibiting enzyme activity or binding to DNA, ultimately leading to cell death.

Antimicrobial_Mechanism Complex Lipophilic Metal Complex Membrane Microbial Cell Membrane (Lipid Bilayer) Complex->Membrane Increased Permeation Cell Intracellular Space Membrane->Cell Transport Target Cellular Targets (Enzymes, DNA) Cell->Target Binding Inhibition Inhibition of Cellular Processes Target->Inhibition Death Cell Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action for Schiff base metal complexes.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface uniformly with a standardized suspension of the target bacterium or fungus.

  • Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Introduce a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Catalytic Applications

Schiff base complexes of metals like Ni(II) and Cu(II) are effective catalysts for various oxidation reactions, such as the oxidation of alcohols and olefins.[12][13] The metal center can cycle between different oxidation states, facilitating the transfer of electrons required for the catalytic transformation.

For instance, a Ni(II)-Schiff base complex can catalyze the oxidation of benzyl alcohol to benzaldehyde using an oxidant like hydrogen peroxide (H₂O₂).[13] The ligand framework stabilizes the nickel ion and prevents its precipitation as nickel oxide, while also providing a specific steric and electronic environment to promote the reaction. The catalytic cycle would typically involve the coordination of the alcohol to the metal center, followed by an oxidation step and release of the aldehyde product.

Conclusion

The synthesis of metal complexes using Schiff bases derived from this compound offers a highly adaptable platform for developing new functional molecules. The protocols outlined in this guide are based on established and reliable methods reported for analogous systems and provide a solid foundation for researchers. The straightforward synthesis, coupled with the potential for significant antimicrobial and catalytic activity, ensures that these compounds will remain a fertile ground for discovery in both academic and industrial research. It is recommended that researchers perform optimization of the provided protocols for their specific amine and metal ion combinations to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-5-isopropylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance and troubleshooting for common challenges encountered during the synthesis of this valuable compound. Our goal is to empower you with the technical knowledge to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of this compound typically involves the ortho-formylation of p-isopropylphenol. The most common methods employed are the Reimer-Tiemann reaction, the Duff reaction, and modern ortho-formylation techniques using paraformaldehyde.

  • Reimer-Tiemann Reaction: This classic method involves the reaction of a phenol with chloroform in a basic solution.[1][2][3][4] While widely known, it often suffers from modest yields and the formation of byproducts. The reactive species is dichlorocarbene, which is generated in situ.[1][4]

  • Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, typically with glycerol and boric acid or in trifluoroacetic acid.[5][6] It is known to be generally inefficient but can sometimes provide better yields than the Reimer-Tiemann reaction for specific substrates.[7]

  • Ortho-formylation with Paraformaldehyde and MgCl₂-Et₃N: This is a more contemporary and highly regioselective method that often provides excellent yields of the ortho-formylated product.[8][9][10][11] It utilizes paraformaldehyde as the formyl source and a magnesium dichloride-triethylamine base system.[8][9]

Q2: What are the expected yields for these synthetic methods?

Yields can vary significantly based on the chosen method and optimization of reaction conditions. The following table provides a general comparison:

Synthetic MethodTypical Yield RangeKey Considerations
Reimer-Tiemann Reaction 10-40%Sensitive to reaction conditions; byproduct formation is common.[12]
Duff Reaction 15-30%Can be higher than Reimer-Tiemann for some phenols, but generally low.[6][7]
MgCl₂/Et₃N/Paraformaldehyde 70-95%Highly efficient and regioselective for ortho-formylation.[9][10][11]
Q3: What safety precautions should be taken during the synthesis?
  • Chloroform (used in Reimer-Tiemann): is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Bases (e.g., NaOH): are corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

  • Acids (e.g., Trifluoroacetic Acid in Duff reaction): are corrosive and require careful handling in a fume hood.

  • Exothermic Reactions: The Reimer-Tiemann reaction, once initiated, can be highly exothermic and may lead to thermal runaways if not properly controlled.[1][4]

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Reimer-Tiemann Reaction.

Possible Causes and Solutions:

  • Inefficient Dichlorocarbene Formation: The generation of dichlorocarbene from chloroform and a strong base is a critical step.[4]

    • Solution: Ensure the base (e.g., sodium hydroxide) is of high purity and appropriately concentrated. The reaction is often carried out in a biphasic system, and vigorous stirring is necessary to maximize the interfacial reaction area.[4] The use of a phase-transfer catalyst can sometimes improve the reaction efficiency.

  • Suboptimal Reaction Temperature: The reaction requires heating to initiate, but excessive temperatures can lead to decomposition of reactants and products.[1]

    • Solution: Carefully control the reaction temperature, typically around 60-70°C.[12][13] Monitor the reaction for any signs of an uncontrolled exotherm.

  • Formation of Para Isomer: While ortho-formylation is generally favored, the formation of the para-isomer (4-hydroxy-3-isopropylbenzaldehyde) can reduce the yield of the desired product.

    • Solution: The ortho-selectivity in the Reimer-Tiemann reaction is attributed to the interaction of the hydroxyl group with the electrophile.[3] While difficult to completely eliminate para-isomer formation, purification by column chromatography or distillation can separate the isomers.

  • Incomplete Reaction: Insufficient reaction time can lead to a low conversion of the starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.

Experimental Workflow: Reimer-Tiemann Reaction

Reimer_Tiemann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve p-isopropylphenol in aqueous NaOH B Heat to 60-70°C A->B C Add Chloroform dropwise with vigorous stirring B->C D Maintain temperature and stir for several hours C->D E Acidify with HCl D->E F Steam Distillation or Solvent Extraction E->F G Column Chromatography F->G

Caption: A generalized workflow for the Reimer-Tiemann synthesis of this compound.

Issue 2: Poor Yields and Byproduct Formation in the Duff Reaction.

Possible Causes and Solutions:

  • Low Reactivity of the Substrate: The Duff reaction requires electron-donating groups on the aromatic ring to proceed efficiently.[5]

    • Solution: While the hydroxyl and isopropyl groups are activating, the reaction conditions may need optimization. Ensure the acidic medium (e.g., glyceroboric acid or trifluoroacetic acid) is properly prepared and anhydrous if required.[6]

  • Formation of Polymeric Byproducts: Hexamethylenetetramine can lead to the formation of complex mixtures and resinous materials.

    • Solution: Careful control of reaction temperature and stoichiometry is crucial. Using trifluoroacetic acid as both a solvent and catalyst can sometimes lead to cleaner reactions and easier work-up.[6]

  • Hydrolysis Step is Ineffective: The final hydrolysis step is necessary to liberate the aldehyde from the imine intermediate.

    • Solution: Ensure the acidic hydrolysis is carried out for a sufficient duration to completely convert the intermediate to the final product.

Issue 3: Reaction Failure or Low Yield with the MgCl₂/Et₃N/Paraformaldehyde Method.

Possible Causes and Solutions:

  • Presence of Water: This reaction is sensitive to moisture, which can consume the reagents and inhibit the reaction.

    • Solution: Use anhydrous magnesium dichloride and dry triethylamine and solvent (e.g., tetrahydrofuran or acetonitrile).[9] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Poor Quality of Paraformaldehyde: Old or improperly stored paraformaldehyde may not depolymerize effectively.

    • Solution: Use freshly opened or properly stored dry paraformaldehyde.

  • Insufficient Reaction Time or Temperature: While generally efficient, electron-withdrawing groups on the phenol can slow down the reaction.[10]

    • Solution: For less reactive substrates, longer reflux times may be necessary. Monitor the reaction by TLC to determine the optimal reaction time.[9]

Logical Relationship: Key Parameters for High Yield

High_Yield_Parameters cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Purification Yield High Yield of This compound Reagent_Purity High Purity Starting Materials Reagent_Purity->Yield Anhydrous Anhydrous Conditions (where applicable) Anhydrous->Yield Temp Optimal Temperature Control Temp->Yield Time Sufficient Reaction Time Time->Yield Stirring Effective Stirring Stirring->Yield Purification Efficient Purification (e.g., Chromatography) Purification->Yield

Caption: Interconnected factors influencing the final yield of the desired product.

Purification Strategies

The crude product from any of these syntheses will likely contain unreacted starting material, isomers, and other byproducts.

  • Steam Distillation: This is a classic method for separating volatile aldehydes from non-volatile impurities.[12][13]

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired ortho-isomer from the para-isomer and other impurities. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization from a suitable solvent can be an effective final purification step.

References

Minimizing impurity formation in 2-hydroxy-5-isopropylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-5-isopropylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and minimize the formation of critical impurities. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Regioselectivity in Phenolic Formylation

The synthesis of this compound, a valuable building block in medicinal chemistry and fine chemical manufacturing, primarily involves the ortho-formylation of 4-isopropylphenol (p-cumenol). The key challenge in this electrophilic aromatic substitution is controlling the regioselectivity to favor the desired ortho-isomer over the thermodynamically stable para-isomer and minimizing other side reactions. This guide will focus on two common formylation methods: the Duff reaction and the Reimer-Tiemann reaction, addressing the specific impurities and challenges associated with each.

Core Concepts: Understanding Impurity Formation

A thorough understanding of the reaction mechanisms is paramount to controlling impurity formation. The primary impurities of concern are:

  • 4-Hydroxy-3-isopropylbenzaldehyde (para-isomer): The constitutional isomer of the desired product, often difficult to separate due to similar physical properties.

  • Unreacted 4-Isopropylphenol: Incomplete conversion leads to contamination of the final product.

  • Di-formylated Products: Introduction of two aldehyde groups onto the aromatic ring, particularly in the Duff reaction.[1]

  • Polymeric Resin: Phenol-formaldehyde resin formation can occur, especially under harsh acidic or basic conditions.

The following sections will dissect the common issues encountered during the synthesis and provide actionable solutions.

Troubleshooting Guides and FAQs

Section 1: The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically favoring ortho-formylation of phenols.[2]

Q1: My Duff reaction is producing a significant amount of the para-isomer (4-hydroxy-3-isopropylbenzaldehyde). How can I improve ortho-selectivity?

A1: The ortho-selectivity in the Duff reaction is influenced by the chelation of the electrophile by the phenolic hydroxyl group. To enhance the formation of the desired this compound, consider the following:

  • Solvent Choice: The use of anhydrous trifluoroacetic acid (TFA) as a solvent has been shown to promote ortho-selectivity.[3] The strong acidic environment facilitates the formation of the reactive iminium ion from HMTA, while the solvent properties can influence the transition state geometry to favor ortho-attack.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 70-80 °C) is often optimal. Excessively high temperatures can overcome the kinetic barrier for para-formylation, leading to a mixture of isomers.

  • Stoichiometry: A 1:1 molar ratio of 4-isopropylphenol to HMTA is a good starting point. An excess of HMTA does not necessarily improve the yield of the mono-ortho product and may lead to di-formylation.[4]

Q2: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a di-formylated species. How can I prevent this?

A2: Di-formylation is a known side reaction in the Duff reaction, especially when both ortho positions are available.[1] To favor mono-formylation:

  • Control Stoichiometry: Reducing the molar ratio of HMTA to the phenol substrate is the most effective way to minimize di-formylation.[1] A slight excess of the phenol can be used to ensure the complete consumption of the formylating agent.

  • Reaction Time: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction once the desired product is maximized will prevent further formylation.

Q3: The reaction mixture has turned into a thick, intractable resin. What happened and how can I avoid it?

A3: This is likely due to the formation of phenol-formaldehyde-type polymers. This is more prevalent under strongly acidic conditions and at elevated temperatures.

  • Temperature Management: Avoid overheating the reaction. Maintain a consistent and controlled temperature throughout the process.

  • Acid Catalyst: If using a protic acid like acetic acid, ensure it is of high purity and anhydrous. The presence of water can hydrolyze HMTA to formaldehyde, which can readily polymerize with the phenol.

Section 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction employs chloroform and a strong base to generate dichlorocarbene, the electrophile responsible for formylating the phenoxide ion. It typically favors ortho-formylation.[5]

Q1: My Reimer-Tiemann reaction is yielding a mixture of ortho and para isomers. How can I increase the ortho:para ratio?

A1: The ortho-selectivity in the Reimer-Tiemann reaction is attributed to the complexation of the dichlorocarbene with the phenoxide oxygen atom, directing the electrophile to the adjacent ortho position. To favor the ortho product:

  • Choice of Base: The nature of the cation of the base can influence the ortho:para ratio. Potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH) as the larger potassium ion is thought to enhance the chelation effect.

  • Solvent System: The reaction is typically biphasic. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate and may influence selectivity by altering the environment at the interface where the reaction occurs.

  • Temperature: Lower reaction temperatures (e.g., 60-70 °C) generally favor the kinetically controlled ortho-product.

Q2: The yield of my Reimer-Tiemann reaction is very low, with a large amount of unreacted 4-isopropylphenol recovered. How can I improve the conversion?

A2: Low conversion can be due to several factors:

  • Inefficient Dichlorocarbene Generation: Ensure the chloroform and base are of good quality and that the reaction is adequately stirred to facilitate the formation of the dichlorocarbene at the phase interface. The base must be strong enough to deprotonate the chloroform.

  • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress to determine the optimal reaction time.

  • Hydrolysis of Dichlorocarbene: Dichlorocarbene can be hydrolyzed by water. While an aqueous phase is necessary, excessive water or prolonged reaction times at high temperatures can reduce the concentration of the active electrophile.

Q3: I am observing a dark coloration of the reaction mixture and the formation of tarry byproducts. What is the cause?

A3: The Reimer-Tiemann reaction is conducted under strongly basic conditions at elevated temperatures, which can lead to the degradation of the starting material and product.

  • Temperature Control: Avoid excessive heating, as this can promote side reactions and decomposition.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to the formation of colored impurities.

  • Purity of Reagents: Use high-purity chloroform, as impurities can lead to undesired side reactions.

Experimental Protocols & Data

Protocol 1: Modified Duff Reaction for this compound

This protocol is based on a modified Duff reaction that has been shown to favor mono-ortho-formylation.[4]

Materials:

  • 4-Isopropylphenol (p-cumenol)

  • Hexamethylenetetramine (HMTA)

  • Anhydrous Trifluoroacetic Acid (TFA)

  • 4 M Hydrochloric Acid

  • Dichloromethane (DCM)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Petroleum Ether

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-isopropylphenol (1 equivalent) in anhydrous trifluoroacetic acid.

  • Add hexamethylenetetramine (1 equivalent) in one portion to the solution.

  • Heat the mixture to reflux (approximately 70-75°C) and monitor the reaction by TLC (e.g., using a 2:1 dichloromethane/petroleum ether eluent). The reaction is typically complete in 90-120 minutes.[4]

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution into 4 M hydrochloric acid and stir for 15 minutes to hydrolyze the intermediate imine.

  • Extract the product with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with 4 M HCl and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to separate the desired ortho-isomer from the para-isomer and other impurities.

Table 1: Representative Quantitative Data for Modified Duff Reaction

ParameterValueSource/Comment
Starting Material4-IsopropylphenolCommercially available
ReagentsHMTA, Anhydrous TFAHigh purity is essential
Reaction Temperature70-75 °CControlled heating is crucial
Reported Yield (ortho-isomer)Moderate to good[4]
Major Impurities4-Hydroxy-3-isopropylbenzaldehyde, Di-formylated productsSeparable by chromatography
Protocol 2: Purification by Recrystallization

If the product after chromatography is still not of the desired purity, recrystallization can be an effective final purification step.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water, or hexane).

  • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Analytical Characterization

Accurate identification and quantification of the desired product and impurities are critical.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the ortho- and para-isomers and quantifying the purity of the final product.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with acetonitrile and water containing 0.1% formic or acetic acid to improve peak shape[6]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength determined from the UV-Vis spectrum of the product (e.g., 254 nm)
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile impurities and confirming the structure of the product and byproducts.

Table 3: Suggested GC-MS Method Parameters

ParameterCondition
Column Capillary column suitable for aromatic compounds (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 400

Visualizations

Logical Workflow for Troubleshooting Isomer Formation

G start High para-isomer content detected reaction_type Which reaction was used? start->reaction_type duff Duff Reaction reaction_type->duff Duff reimer Reimer-Tiemann Reaction reaction_type->reimer Reimer-Tiemann duff_check Check Reaction Conditions duff->duff_check reimer_check Check Reaction Conditions reimer->reimer_check duff_sol 1. Use anhydrous TFA as solvent. 2. Maintain temperature at 70-80°C. 3. Verify 1:1 stoichiometry. duff_check->duff_sol reimer_sol 1. Use KOH instead of NaOH. 2. Consider a phase-transfer catalyst. 3. Lower reaction temperature to 60-70°C. reimer_check->reimer_sol purify Optimize Purification duff_sol->purify reimer_sol->purify purify_steps 1. Column chromatography with high-resolution silica. 2. Recrystallization from a suitable solvent system. purify->purify_steps

Caption: Troubleshooting workflow for high para-isomer impurity.

Impurity Formation Pathways

G start 4-Isopropylphenol reagents Formylating Agent (HMTA or CHCl3/Base) start->reagents unreacted Unreacted 4-Isopropylphenol start->unreacted Incomplete Reaction product This compound (Desired Product) reagents->product Ortho-formylation (Favored) para_isomer 4-Hydroxy-3-isopropylbenzaldehyde (para-Isomer) reagents->para_isomer Para-formylation (Side Reaction) diformyl Di-formylated Product product->reagents Further Formylation (Side Reaction) product->diformyl

References

Technical Support Center: Troubleshooting Low Yield in the Reimer-Tiemann Formylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this classic yet often temperamental ortho-formylation method. The Reimer-Tiemann reaction is invaluable for synthesizing salicylaldehydes, which are crucial precursors for pharmaceuticals, fragrances, and dyes.[1] However, it is notoriously plagued by issues of low yield, complex side reactions, and sensitivity to reaction conditions.[2][3]

This document moves beyond standard textbook procedures to provide in-depth, field-proven insights in a direct question-and-answer format. We will dissect common experimental failures, explain the underlying chemical principles, and offer robust solutions to help you optimize your reaction outcomes.

Section 1: Core Mechanism & Key Influencers

Understanding the reaction mechanism and the critical parameters that govern it is the first step toward effective troubleshooting.

Q1: What is the accepted mechanism of the Reimer-Tiemann reaction?

The Reimer-Tiemann reaction is an electrophilic aromatic substitution.[3][4] The process begins with the in situ generation of the highly reactive electrophile, dichlorocarbene (:CCl₂), from chloroform and a strong base.[1][2][5] The phenol is also deprotonated by the base to form a phenoxide ion, which is a much more powerful nucleophile.[6][7] The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene.[4][8] The resulting intermediate undergoes hydrolysis to form the final aldehyde product.[1][9] The preference for ortho-substitution is a key feature of this reaction, often attributed to an interaction between the phenoxide oxygen and the approaching electrophile.[8][10]

Reimer_Tiemann_Mechanism Figure 1: Reimer-Tiemann Reaction Mechanism cluster_main_reaction Electrophilic Attack & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethyl Carbanion (⁻CCl₃) CHCl3->Carbanion + OH⁻ - H₂O OH_minus Base (OH⁻) Carbene Dichlorocarbene (:CCl₂) (Electrophile) Carbanion->Carbene - Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + OH⁻ - H₂O Intermediate Dichloromethyl Phenol Intermediate Phenoxide->Intermediate Product Salicylaldehyde (ortho-Hydroxy- benzaldehyde) Intermediate->Product + 2 OH⁻ - 2 Cl⁻ - H₂O Hydrolysis Hydrolysis (2 OH⁻) Cl_minus Cl⁻

Caption: Figure 1: Reimer-Tiemann Reaction Mechanism

Q2: What are the critical parameters that dictate the reaction's success and yield?

The Reimer-Tiemann reaction is highly sensitive to several variables. A systematic approach to optimizing these parameters is crucial for achieving reproducible and satisfactory yields.

ParameterOptimal Range/ConditionRationale & Causality
Temperature 60-70°CHeat is required to initiate the reaction.[7] However, the reaction is highly exothermic once started.[8][9] Temperatures above 70°C can lead to the decomposition of dichlorocarbene and significant tar/resin formation.[11]
Base NaOH or KOH, 10-40% aqueous solutionA strong base is required to deprotonate both the chloroform and the phenol.[11][12] Concentration is key; too low may result in incomplete reaction, while very high concentrations can promote side reactions.
Mixing/Agitation Vigorous, high-speed stirringThe reaction is biphasic (aqueous base, organic chloroform).[9][13] Efficient mixing is essential to maximize the interfacial surface area, facilitating the transfer of reactants and promoting the reaction.[11][12]
Solvent System Biphasic (aqueous/chloroform)This is the classic condition.[7] Emulsifying agents (e.g., 1,4-dioxane) or co-solvents (e.g., ethanol) can be used to improve miscibility.[6][9][12]
Reactant Purity High purity CHCl₃, free of ethanol stabilizerEthanol, often used as a stabilizer in chloroform, can react with the base, consuming it and reducing the efficiency of carbene generation.
Substrate Electron-rich phenolsThe reaction works best with phenols that are activated towards electrophilic attack. Electron-withdrawing groups on the ring will deactivate it and lead to lower yields.[11]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the Reimer-Tiemann reaction.

Issue 1: Consistently Low Yield of Desired Aldehyde

Q: My overall yield is very low (<30%). What are the primary factors to investigate?

A low yield is the most common complaint with this reaction.[2][3] The cause is often multifactorial. Here’s a systematic checklist to diagnose the problem:

  • Inefficient Dichlorocarbene Generation: The reactive electrophile, :CCl₂, is unstable. Its formation and availability are paramount.

    • Solution: Check the quality and concentration of your base. Use fresh, high-purity sodium or potassium hydroxide.[11] Ensure your chloroform is pure and, if possible, free from ethanol which can consume the base.

  • Poor Phase Transfer: The phenoxide resides in the aqueous phase while chloroform is the organic phase. The reaction can only occur at the interface or if the phenoxide is transferred into the organic phase.[9][11]

    • Solution A - Mechanical: Ensure your stirring is as vigorous as possible without causing splashing. A mechanical overhead stirrer is often more effective than a magnetic stir bar for creating a fine emulsion.[12]

    • Solution B - Chemical: Employ a phase-transfer catalyst (PTC). While quaternary ammonium salts have been reported as inactive, tertiary amines or crown ethers can improve the transfer of the phenoxide ion into the organic phase, significantly boosting the reaction rate and yield.[11][14][15]

  • Suboptimal Temperature Control: The reaction has a narrow optimal temperature window.

    • Solution: Use a temperature-controlled oil bath and monitor the internal reaction temperature with a thermometer. Begin heating to 60-70°C to initiate the reaction.[16] Be prepared to apply cooling (e.g., an ice bath) once the reaction starts, as it can be highly exothermic and prone to thermal runaways.[7][9]

  • Substrate Deactivation: If your phenol substrate contains electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the aromatic ring is less nucleophilic and will react more slowly with the dichlorocarbene, resulting in poor yields.[11]

    • Solution: For deactivated systems, consider alternative formylation methods that do not rely on a relatively weak electrophile like dichlorocarbene, such as the Vilsmeier-Haack or Duff reactions.[8][9]

Issue 2: Excessive Tar/Resin Formation

Q: My reaction mixture is turning into a dark, tarry mess, making product isolation impossible. How can I minimize this?

Tar formation occurs when the phenol, the product aldehyde, or both polymerize under the harsh basic and thermal conditions.[11]

  • Primary Cause: Excessive temperature is the most common culprit. A thermal runaway can quickly lead to widespread decomposition and polymerization.

    • Solution: Add the chloroform slowly and portion-wise to the heated phenol/base mixture. This allows you to maintain better control over the exothermic reaction. Always have an ice bath on hand to quickly cool the reaction if the temperature begins to rise uncontrollably.

  • Secondary Cause: Prolonged reaction times at high temperatures.

    • Solution: Monitor the reaction progress by TLC. Once the starting material is consumed or the reaction appears to have stalled, proceed with the work-up. Unnecessarily long heating times will only contribute to byproduct formation.

Issue 3: Complex Product Mixture & Unexpected Byproducts

Q: My analytical data (NMR/GC-MS) shows multiple unexpected peaks. What are the possible side reactions?

Beyond the expected ortho and para isomers, the Reimer-Tiemann reaction can produce "abnormal" products, particularly with substituted phenols or heterocyclic substrates.[3][14]

  • Cyclohexadienone Formation: When ortho- or para-substituted phenols are used, the dichlorocarbene can add to the ring to form substituted cyclohexadienones after rearrangement. This pathway competes directly with the desired formylation.[14][17]

  • Ring Expansion: Electron-rich heterocycles like pyrroles and indoles can undergo ring expansion. For example, pyrrole can yield 3-chloropyridine in a process known as the Ciamician-Dennstedt rearrangement.[3][14]

Competing_Pathways Figure 2: Competing Reaction Pathways SubstitutedPhenoxide Substituted Phenoxide Ion Carbene Dichlorocarbene (:CCl₂) SubstitutedPhenoxide->Carbene Normal_Product Normal Product (Formylation) Carbene->Normal_Product C-H Insertion Pathway (Desired) Abnormal_Product Abnormal Product (Cyclohexadienone) Carbene->Abnormal_Product Addition Pathway (Side Reaction) Ring_Expansion Ring Expansion (e.g., 3-Chloropyridine from Pyrrole) Carbene->Ring_Expansion Rearrangement Pathway Pyrrole Pyrrole Pyrrole->Carbene

Caption: Figure 2: Competing Reaction Pathways

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for a standard Reimer-Tiemann reaction.

Standard Protocol: Formylation of Phenol

This protocol details the synthesis of salicylaldehyde from phenol.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser, and a dropping funnel, dissolve 10 g of phenol in 100 mL of a 20% aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 60-65°C in an oil bath with vigorous stirring to form a homogenous solution/emulsion.

  • Chloroform Addition: Add 25 mL of chloroform dropwise via the dropping funnel over a period of 1 hour. Monitor the internal temperature closely. If the temperature rises above 70°C, slow the addition rate and apply external cooling if necessary. The mixture will typically turn a reddish-brown color.

  • Reaction: After the addition is complete, continue to stir the mixture at 65°C for an additional 2-3 hours. Monitor the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent) until the phenol spot has disappeared or is minimal.

  • Work-up (Part 1 - Removal of Excess Chloroform): Cool the reaction mixture to room temperature. Set up for simple distillation and carefully distill off the excess chloroform.

  • Work-up (Part 2 - Acidification): Cool the remaining aqueous solution in an ice bath. Slowly and carefully acidify the mixture to pH 4-5 with concentrated hydrochloric acid. The product will separate as an oily layer or a solid precipitate.

  • Isolation: Extract the mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product contains both ortho and para isomers. These can be separated by fractional distillation under vacuum or by column chromatography.[6]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different halogenated methane besides chloroform?

A: Yes, and it will change the product. If you substitute chloroform (CHCl₃) with carbon tetrachloride (CCl₄), the reaction yields a phenolic acid instead of an aldehyde.[8][9] For example, reacting phenol with CCl₄ and base will produce salicylic acid (2-hydroxybenzoic acid) as the major product.[18][19] This is because the reactive intermediate formed is :CCl₃, which hydrolyzes to a carboxylic acid group.[18]

Q: What is the best work-up and purification strategy for isolating hydroxybenzaldehydes?

A: The standard work-up involves acidification of the basic reaction mixture to liberate the free phenolic aldehyde, followed by extraction.[12][20][21] A key challenge is separating the desired ortho-hydroxybenzaldehyde from the para-hydroxybenzaldehyde byproduct.

  • Steam Distillation: Salicylaldehyde (ortho-isomer) exhibits intramolecular hydrogen bonding, making it more volatile than the para-isomer, which has intermolecular hydrogen bonding. This difference allows for effective separation via steam distillation.[6]

  • Column Chromatography: For smaller scale reactions or for substrates where distillation is not feasible, silica gel column chromatography is a reliable method for separating the isomers.[22]

  • Crystallization: The para-isomer is often a solid and less soluble, and can sometimes be selectively crystallized from the crude mixture.[23][24]

Q: How do I handle the exothermic nature of the reaction safely?

A: The exothermic nature of the Reimer-Tiemann reaction must be respected to prevent thermal runaways.[7][9]

  • Slow Addition: Add the chloroform dropwise or in small portions. Never add it all at once.

  • Constant Monitoring: Have a thermometer in the reaction mixture (not just in the heating bath) to monitor the internal temperature.

  • Cooling on Standby: Always have a sufficiently large ice-water bath ready to place your reaction flask in should the temperature begin to rise uncontrollably.

  • Adequate Headspace: Do not overfill the reaction flask. Use a flask that is no more than half-full to accommodate any potential bubbling or rapid boiling.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-5-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formylation of 4-isopropylphenol. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance the success of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, primarily through the Duff and Reimer-Tiemann reactions.

Issue 1: Low Yield of the Desired Product

Q: My overall yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yields are a common frustration, particularly with classical formylation reactions like the Duff reaction, which is often described as generally inefficient[1]. Several factors, from reagent stoichiometry to reaction conditions, can be at play.

For the Duff Reaction:

  • Suboptimal Reagent Ratio: An excess of hexamethylenetetramine (HMTA) can lead to the formation of polymeric byproducts or di-formylated species, consuming your starting material. To favor mono-formylation, it is advisable to use a carefully controlled stoichiometry, potentially reducing the amount of HMTA relative to the 4-isopropylphenol.[2]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of resins and other degradation products.[2] It is crucial to monitor the reaction's progress (e.g., by TLC) and quench it once the starting material is consumed or the desired product concentration is maximized.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, they can also contribute to polymerization. Using a milder acid or optimizing its concentration may reduce side reactions.[2]

For the Reimer-Tiemann Reaction:

  • Inefficient Mixing: This reaction is typically biphasic, involving an aqueous hydroxide solution and an organic phase with chloroform.[3] If the two phases are not mixed vigorously, the reaction rate will be very slow, leading to low conversion. The use of a phase-transfer catalyst or an emulsifying agent like 1,4-dioxane can significantly improve the reaction rate and yield.[3]

  • Decomposition of Reagents: The dichlorocarbene intermediate is highly reactive and can be consumed in side reactions if not efficiently trapped by the phenoxide. Ensure that the chloroform is added gradually to the heated phenoxide solution to maintain a low, steady concentration of the carbene.

  • Incomplete Hydrolysis: The final step of the Reimer-Tiemann reaction is the hydrolysis of an intermediate.[4] Ensure that the hydrolysis step is complete by maintaining basic conditions and allowing sufficient reaction time.

General Troubleshooting Tips for Low Yield:

  • Purity of Starting Materials: Ensure that your 4-isopropylphenol is pure and free of any contaminants that could interfere with the reaction.

  • Inert Atmosphere: While not always strictly necessary for these reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may degrade the starting material or product.

  • Careful Work-up: Product can be lost during the extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize transfers of the material.[5]

Issue 2: Formation of Isomeric Byproducts

Q: I have a significant amount of an isomeric byproduct in my crude product. How do I identify it and minimize its formation?

A: The most common isomeric byproduct in the formylation of 4-isopropylphenol is 4-hydroxy-3-isopropylbenzaldehyde, the para isomer. The desired product is the ortho isomer.

  • Identification: The ortho and para isomers can typically be distinguished by their physical properties and spectroscopic data. The ortho isomer (this compound) can form an intramolecular hydrogen bond between the hydroxyl and aldehyde groups. This generally leads to a lower boiling point and higher volatility compared to the para isomer, which can only form intermolecular hydrogen bonds. This difference is often exploited in purification by steam distillation. Spectroscopically, the proton NMR chemical shift of the phenolic proton will be significantly different for the two isomers.

  • Minimizing Para-Isomer Formation:

    • Reaction Choice: The Reimer-Tiemann and Duff reactions are generally ortho-selective for phenols.[1][4] However, some para product is almost always formed.

    • Reaction Conditions: In the Reimer-Tiemann reaction, the ortho-selectivity is influenced by the cation of the base. Potassium hydroxide is sometimes reported to give higher ortho:para ratios than sodium hydroxide. The use of bulky non-polar solvents can also favor ortho-formylation. In the Duff reaction, the use of trifluoroacetic acid as a solvent can influence the regioselectivity.[6]

Issue 3: Formation of Polymeric/Resinous Material

Q: My reaction mixture has turned into a thick, dark tar, making work-up and purification very difficult. What causes this and how can I prevent it?

A: The formation of resinous material is a significant side reaction, especially in the acid-catalyzed Duff reaction and to a lesser extent in the strongly basic Reimer-Tiemann reaction.[2] This occurs due to the condensation of the starting phenol with the formylating agent or the product aldehyde.

Prevention Strategies:

  • Control Temperature: Higher temperatures accelerate the condensation reactions that lead to resin formation.[2] Maintain the lowest effective temperature for the formylation reaction.

  • Slow Reagent Addition: Add the formylating agent (or its precursor) slowly and portion-wise to maintain a low concentration in the reaction mixture. This minimizes self-condensation and polymerization.[2]

  • Minimize Reaction Time: As mentioned for low yields, monitor the reaction and stop it as soon as a reasonable amount of product has formed to prevent over-reaction.[2]

  • Stoichiometry Control: Use the minimum effective amount of the formylating agent and catalyst to reduce the likelihood of side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Which method is better for synthesizing this compound: the Duff reaction or the Reimer-Tiemann reaction?

A1: The choice of method depends on the available equipment, scale of the reaction, and tolerance for certain byproducts.

  • Duff Reaction:

    • Advantages: Uses less hazardous reagents than the Reimer-Tiemann reaction (no chloroform). It is operationally simpler for some researchers.

    • Disadvantages: Often suffers from low yields and can produce significant amounts of polymeric material.[1][7]

  • Reimer-Tiemann Reaction:

    • Advantages: Generally provides higher yields of the desired aldehyde compared to the traditional Duff reaction.

    • Disadvantages: Uses chloroform, a toxic and environmentally hazardous reagent. The reaction is biphasic and requires vigorous stirring or a phase-transfer catalyst for good results.[3] It can also produce some chlorinated phenol byproducts, though usually in small amounts.

Q2: Can di-formylation occur when starting with 4-isopropylphenol?

A2: Di-formylation, leading to 2,6-diformyl-4-isopropylphenol, is a possibility, especially in the Duff reaction if an excess of HMTA is used.[2] However, the bulky isopropyl group at the para position and the newly introduced aldehyde group at one ortho position will sterically hinder the addition of a second formyl group at the other ortho position. In the Reimer-Tiemann reaction of similar p-substituted phenols like p-cresol, the mono-formylated product is predominantly formed.[8]

Q3: How do I purify the crude this compound?

A3: Purification is typically a multi-step process:

  • Initial Work-up: After quenching the reaction, the mixture is usually acidified and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with water and brine.

  • Removal of Unreacted Phenol: Unreacted 4-isopropylphenol can often be removed by washing the organic extract with a dilute solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. The aldehyde can then be regenerated by treating the aqueous layer with acid or base.

  • Separation of Isomers:

    • Steam Distillation: Due to its ability to form an intramolecular hydrogen bond, the ortho isomer is more volatile than the para isomer. Steam distillation can be an effective method for separating the two, with the ortho isomer distilling over with the steam.

    • Column Chromatography: Silica gel column chromatography is a very effective method for separating the ortho and para isomers. The para isomer is generally more polar due to its ability to form intermolecular hydrogen bonds and will therefore have a lower Rf value and elute more slowly from the column than the less polar ortho isomer. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method.

Experimental Protocols

Protocol 1: Synthesis via the Reimer-Tiemann Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 4-isopropylphenol

  • Sodium hydroxide

  • Chloroform

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-isopropylphenol (1 equivalent) and sodium hydroxide (8 equivalents) in a 2:1 mixture of ethanol and water.[4]

  • Heat the mixture to 70 °C with vigorous stirring.

  • Slowly add chloroform (2 equivalents) dropwise over 1 hour.[4] The reaction is exothermic, so control the addition rate to maintain a steady temperature.[3]

  • After the addition is complete, continue stirring at 70 °C for 3 hours.[4]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 with hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or steam distillation.

Protocol 2: Synthesis via the Duff Reaction

This protocol uses trifluoroacetic acid, which has been shown to improve the Duff reaction.[7]

Materials:

  • 4-isopropylphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Methylene chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylphenol (1 equivalent) and HMTA (1.5 - 2 equivalents) in trifluoroacetic acid.

  • Heat the reaction mixture to 80-90 °C and stir.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water to hydrolyze the intermediate imine.

  • Extract the product with methylene chloride (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography as described for the Reimer-Tiemann product.

Visualizations

Reaction Mechanisms

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene Carbene Formation cluster_formylation Ortho-Formylation CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- :CCl2 :CCl2 CCl3-->:CCl2 - Cl- Phenoxide 4-isopropylphenoxide Intermediate Dichloromethyl adduct Phenoxide->Intermediate + :CCl2 (ortho attack) Product_Intermediate Benzal chloride intermediate Intermediate->Product_Intermediate Rearomatization Product This compound Product_Intermediate->Product + 2H2O - 2HCl

Caption: Mechanism of the Reimer-Tiemann reaction.

Duff_Reaction_Mechanism Duff Reaction Mechanism Phenol 4-isopropylphenol Adduct Aminomethyl Adduct Phenol->Adduct + Iminium Ion (ortho attack) HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile HMTA->Iminium + H+ Imine Intermediate Imine Adduct->Imine Oxidation Product This compound Imine->Product Hydrolysis (H2O)

Caption: Simplified mechanism of the Duff reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Synthesis Issues Start Experiencing Synthesis Problem Low_Yield Low Yield Start->Low_Yield Yield is poor Impure_Product Impure Product Start->Impure_Product Product is not clean Resin_Formation Resin/Tar Formation Start->Resin_Formation Reaction turned to tar Check_Mixing Check_Mixing Low_Yield->Check_Mixing Identify_Impurity Identify_Impurity Impure_Product->Identify_Impurity Check_Temp Check_Temp Resin_Formation->Check_Temp Improve_Mixing Increase stirring speed Add phase-transfer catalyst Check_Stoichiometry Check Reagent Ratios (especially HMTA in Duff) Adjust_Stoichiometry Reduce HMTA amount Ensure sufficient base Check_Stoichiometry->Adjust_Stoichiometry Incorrect Monitor_Reaction Monitor reaction by TLC Quench when optimal Check_Stoichiometry->Monitor_Reaction Correct Check_Mixing->Improve_Mixing Yes Check_Mixing->Check_Stoichiometry No Para_Isomer Is it the para isomer? Purify_Column Purify by column chromatography (Hexane/EtOAc) Para_Isomer->Purify_Column Purify_Distill Consider steam distillation Para_Isomer->Purify_Distill Unreacted_SM Is it unreacted starting material? Unreacted_SM->Monitor_Reaction Identify_Impurity->Para_Isomer Isomer Identify_Impurity->Unreacted_SM Starting Material Lower_Temp Reduce reaction temperature Check_Time Was reaction time too long? Reduce_Time Monitor by TLC and reduce time Check_Time->Reduce_Time Yes Check_Temp->Lower_Temp Yes Check_Temp->Check_Time No

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydroxy-5-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable benzaldehyde derivative in high purity.

Introduction: The Purification Challenge

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purification, however, presents distinct challenges, primarily stemming from the formation of isomeric byproducts during its synthesis, most commonly via the Reimer-Tiemann or Duff reactions.[1][2] This guide will address the most common issues encountered during purification and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. What are the likely impurities?

A1: A dark, oily crude product typically indicates the presence of several impurities. The most common culprits include:

  • Isomeric Byproducts: The most significant impurity is often the para-isomer, 4-hydroxy-3-isopropylbenzaldehyde, which forms concurrently during synthesis.[3]

  • Unreacted Starting Material: Residual 4-isopropylphenol from the initial reaction.

  • Polymeric Materials: Aldehydes, particularly under basic or thermal stress, can form tarry residues.[4]

  • Reaction Solvents: Incomplete removal of solvents like chloroform or glycerol.

A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude mixture.

Q2: How can I effectively separate the ortho- and para-isomers of hydroxy-isopropylbenzaldehyde?

A2: The separation of these isomers is the core challenge. The key lies in exploiting the subtle differences in their physical properties, primarily polarity, which is influenced by intramolecular hydrogen bonding in the ortho-isomer.[5] The two most effective techniques are:

  • Column Chromatography: This is the most reliable method for achieving high-purity separation of isomers.

  • Recrystallization: While potentially faster, finding a solvent system with the right selectivity can be challenging.

This guide will provide detailed protocols for both methods.

Q3: My purified this compound is degrading or changing color upon storage. How can I prevent this?

A3: Salicylaldehyde derivatives can be sensitive to light, air (oxidation), and residual acid or base.[6] For long-term stability:

  • Store the purified solid under an inert atmosphere (nitrogen or argon).

  • Keep it in a cool, dark place. Refrigeration at 4°C is recommended.[7]

  • Ensure the final product is free of any acidic or basic residues from the purification process.

Troubleshooting and Purification Protocols

Initial Assessment: Thin Layer Chromatography (TLC)

Before attempting any large-scale purification, it is crucial to perform a TLC analysis to determine the composition of your crude product and to identify a suitable solvent system for column chromatography.

Protocol: TLC Analysis

  • Plate Preparation: Use a silica gel 60 F254 TLC plate.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the crude product, the starting material (4-isopropylphenol), and if available, a pure standard of this compound on the baseline of the TLC plate.

  • Elution: Develop the plate in a TLC chamber with a pre-screened solvent system. A good starting point is a mixture of a non-polar and a polar solvent.

  • Visualization: Visualize the spots under UV light (254 nm) and by staining with a potassium permanganate solution.

Interpreting TLC Results:

CompoundExpected Relative PolarityTypical Rf Value (Hexane:EtOAc 8:2)
4-isopropylphenol (Starting Material)Less polar than products~0.5-0.6
This compound (Product) More polar due to intramolecular H-bonding~0.3-0.4
4-Hydroxy-3-isopropylbenzaldehyde (Isomer)Most polar~0.2-0.3

Note: These Rf values are illustrative and can vary.

Purification Method 1: Column Chromatography

Column chromatography is the most effective method for separating the ortho- and para-isomers due to their differing polarities.

Experimental Protocol: Flash Column Chromatography

  • Mobile Phase Selection: Based on your TLC analysis, choose a solvent system that provides good separation between your desired product and impurities (a ΔRf of at least 0.15). A common mobile phase is a gradient of ethyl acetate in hexane.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in hexane.

    • Carefully pack the slurry into a glass column, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor Separation Inappropriate mobile phase.Re-optimize the solvent system using TLC. A shallower gradient may be required.
Column overloading.Use a larger column or reduce the amount of crude product loaded.
Product Elutes with Starting Material Starting material and product have close Rf values.Use a less polar solvent system to increase the separation.
Product is a Smear, Not a Band Sample is not fully soluble in the mobile phase.Dry-load the sample onto silica gel as described above.
Column was not packed properly.Ensure a homogenous and well-settled silica bed.
Purification Method 2: Recrystallization

Recrystallization can be a faster alternative to column chromatography if a suitable solvent system is identified. The goal is to find a solvent that dissolves the desired ortho-isomer at high temperatures but has limited solubility for it at low temperatures, while the para-isomer remains in solution.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Common solvent systems to try include:

    • A single solvent system like ethanol or isopropanol.

    • A binary solvent system such as hexane/ethyl acetate or toluene/hexane.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution is too concentrated.Add a small amount of hot solvent to redissolve the oil and cool slowly.
No Crystals Form The solution is not saturated.Evaporate some of the solvent to increase the concentration and cool again.
The compound is too soluble in the chosen solvent.Try a different solvent or a binary solvent system where the compound is less soluble.
Low Purity After Recrystallization The chosen solvent does not effectively discriminate between the product and impurities.Re-evaluate the solvent system. Column chromatography may be necessary.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product (this compound) tlc TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization One major spot, impurities have different Rf column Column Chromatography decision->column Multiple spots, close Rf values (isomers) recryst_decision Purity Check (TLC/NMR) recrystallization->recryst_decision pure_product1 Pure Product recryst_decision->pure_product1 Purity > 98% recryst_decision->column Purity < 98% fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions & Evaporate fractions->combine pure_product2 Pure Product combine->pure_product2

Decision workflow for purification.

References

Controlling regioselectivity in the synthesis of substituted salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted salicylaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling regioselectivity during aromatic formylation. Salicylaldehydes are critical building blocks for pharmaceuticals, ligands (e.g., Salen), and fine chemicals, making their regioselective synthesis a cornerstone of modern organic chemistry.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose issues in your experiments and make informed decisions to achieve your desired molecular targets with high purity and yield.

Section 1: Frequently Asked Questions (FAQs) on Regioselectivity

This section addresses fundamental principles governing the formylation of phenolic substrates.

Q1: What are the primary factors that control regioselectivity in the electrophilic formylation of phenols?

The substitution pattern in the formylation of phenols is a classic example of the interplay between electronic and steric effects, with an additional powerful influence from chelation.

  • Electronic Effects: The hydroxyl group (-OH) of a phenol is a potent activating, ortho, para-directing group.[1][2] It donates electron density into the aromatic ring through resonance, increasing the nucleophilicity of the carbons at the ortho and para positions. This makes these positions electronically favored for attack by an electrophile.[3]

  • Steric Hindrance: Bulky substituents on the phenol ring, or a bulky formylating agent, can physically obstruct the approach of the electrophile to the ortho positions.[4][5] In such cases, the electrophile may preferentially attack the less hindered para position, even if the ortho positions are electronically active.[6]

  • Chelation and Directed Metalation: This is often the most powerful tool for achieving high ortho-selectivity. Many formylation reactions proceed through a transition state where a metal cation coordinates to both the phenolic oxygen and the incoming formylating agent. This creates a rigid, cyclic pre-transition state that delivers the electrophile exclusively to the adjacent ortho position.[7][8] This effect can override inherent electronic and steric preferences.

Q2: Why do many formylation methods favor ortho-substitution, and which are the most reliable for achieving it?

High ortho-selectivity is typically achieved when the reaction mechanism involves a directing or chelating effect from the hydroxyl group.

The Reimer-Tiemann reaction , for instance, shows a preference for the ortho position because the electrophilic dichlorocarbene is believed to interact with the electron-rich phenoxide ion in the transition state.[9][10] Similarly, the Duff reaction 's selectivity is governed by a hydrogen bond that forms a stable six-membered ring intermediate, positioning the iminium electrophile for ortho attack.[11][12]

However, the most reliable and highly regioselective methods are those that explicitly use a metal to enforce chelation. The magnesium-mediated formylation (using reagents like MgCl₂ with paraformaldehyde and a base) is an exceptional example.[13] The magnesium ion coordinates strongly with the phenoxide and the formaldehyde, leading to almost exclusive ortho-formylation.[8][14]

Below is a decision workflow to help select an appropriate method.

G start Start: Need to formylate a phenol q_selectivity Is exclusive ortho- selectivity critical? start->q_selectivity q_hindrance Is the phenol sterically hindered? q_selectivity->q_hindrance No / Moderate method_mg Use Magnesium-Mediated Method (MgCl2/Paraformaldehyde) q_selectivity->method_mg Yes method_duff Use Duff Reaction (HMTA/Acid) q_hindrance->method_duff No method_rt Use Reimer-Tiemann Reaction (CHCl3/Base) q_hindrance->method_rt Moderate consider_para Expect para-isomer. Optimize separation. q_hindrance->consider_para Yes (ortho blocked) q_scale Is this a large-scale synthesis? q_scale->method_mg Yes optimize_duff Optimize Duff Reaction (e.g., microwave, stoichiometry) q_scale->optimize_duff No method_duff->q_scale method_rt->consider_para

Caption: Decision workflow for selecting a formylation method.

Q3: What are the key differences between the Duff, Reimer-Tiemann, and Magnesium-Mediated formylation reactions?

These three methods are workhorses for salicylaldehyde synthesis, but they differ significantly in their reagents, mechanisms, and outcomes.

FeatureReimer-Tiemann ReactionDuff ReactionMagnesium-Mediated Formylation
Formyl Source Chloroform (generates :CCl₂)[9]Hexamethylenetetramine (HMTA)[15]Paraformaldehyde[14]
Key Reagents Strong base (e.g., NaOH, KOH)[16]Acid (e.g., AcOH, TFA, Glycerol)[17]MgCl₂, Triethylamine (or other base)[13]
Selectivity ortho-preference, but often gives para-isomer mixtures[18][19]Strong ortho-preference[15][17]Exclusive ortho-selectivity[8][14]
Common Issues Low yields, tar/resin formation, handling of toxic CHCl₃, biphasic system can be inefficient[9][20]Generally low to moderate yields, potential for di-formylation, can be sluggish[15][20][21]Requires anhydrous conditions, can be sluggish with electron-withdrawing groups[13]
Advantages Classic, well-studied reaction.Inexpensive reagents, strong ortho-directing effect.Excellent regioselectivity, high yields, scalable.[14]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments.

Problem Area: Reimer-Tiemann Reaction

Q4: My Reimer-Tiemann reaction is giving a poor ortho:para ratio and low overall yield. How can I improve this?

This is a very common issue. The Reimer-Tiemann reaction's regioselectivity is not absolute and is sensitive to reaction conditions.[18]

Causality & Solution:

  • Insufficient Ion Pairing: The ortho-selectivity is enhanced by the interaction between the phenoxide and the cation from the base, which helps stabilize the transition state leading to the ortho product.[19]

    • Actionable Advice: Instead of NaOH, try using KOH. The larger, more polarizable potassium cation can sometimes improve the ortho:para ratio. Also, ensure you are using a sufficiently concentrated base (e.g., 30-40% aqueous solution) to favor ion-pair formation.[18]

  • Inefficient Biphasic Mixing: The reaction occurs at the interface between the aqueous base and the organic chloroform phase.[9] If mixing is poor, the reaction rate will be slow, leading to low yields and potential decomposition.

    • Actionable Advice: Use vigorous mechanical stirring. Alternatively, add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to shuttle the hydroxide and phenoxide ions into the organic phase, dramatically increasing the reaction rate and yield.

  • Substrate Reactivity: Phenols with electron-withdrawing groups are less nucleophilic and react slowly, often leading to low yields.

    • Actionable Advice: For deactivated phenols, consider a different, more powerful formylation method, such as the MgCl₂-mediated procedure.

Q5: I'm observing significant formation of a dark, intractable resin in my Reimer-Tiemann reaction. What's happening and how can I stop it?

This is likely due to phenol-formaldehyde-type polymerization or other decomposition pathways under the harsh, strongly basic conditions.

Causality & Solution:

  • Side Reactions of Dichlorocarbene: Dichlorocarbene is highly reactive and can react with the solvent or self-condense. More importantly, the reaction of the phenoxide with chloroform can lead to multiple alkylations and subsequent polymerization.

  • Thermal Runaway: The reaction can be highly exothermic once initiated.[10] Uncontrolled temperature increases will accelerate decomposition and resin formation.

    • Actionable Advice:

      • Control Temperature: Initiate the reaction with gentle heating, but be prepared to cool the reaction vessel with an ice bath once it starts. Maintain a consistent internal temperature (e.g., 50-60 °C).

      • Control Reagent Addition: Add the chloroform slowly and dropwise to the heated phenol/base mixture rather than all at once. This keeps the instantaneous concentration of the reactive carbene low.

      • Minimize Reaction Time: Monitor the reaction by TLC. As soon as the starting material is consumed, proceed with the workup. Extended reaction times under these conditions only serve to degrade the product.

Problem Area: Duff Reaction

Q6: My Duff reaction is producing a significant amount of the di-formylated product. How do I favor mono-formylation?

This occurs when the phenol has two unsubstituted ortho positions, both of which are activated for electrophilic attack.

Causality & Solution:

  • Stoichiometry: The primary driver of di-formylation is an excess of the formylating agent, hexamethylenetetramine (HMTA).[20]

    • Actionable Advice: The most effective way to promote mono-formylation is to carefully control the stoichiometry. Reduce the molar ratio of HMTA to the phenol. Start with a 1:1 or 1.2:1 ratio of phenol to HMTA. While this may result in incomplete conversion of the starting material, it will significantly suppress the formation of the di-formylated side product, making purification easier.[20]

G cluster_0 Chelation Control in ortho-Formylation Phenol Phenol Phenoxide Phenoxide-Mg Complex Phenol->Phenoxide + MgCl2/Base MgCl2 MgCl2 + Et3N Complex Cyclic Pre-Transition State Phenoxide->Complex Coordination HCHO Paraformaldehyde HCHO->Complex Coordination Product ortho-Formyl Product Complex->Product Intramolecular Attack

Caption: Chelation control directs formylation to the ortho position.

Q7: The Duff reaction with my substrate is very slow and the yield is poor. What optimizations can I try?

The traditional Duff reaction is notoriously inefficient.[15][21] Several modern modifications can significantly improve its performance.

Causality & Solution:

  • Reaction Medium & Temperature: The classic conditions (e.g., glycerol or acetic acid at high temperatures) can be slow and lead to degradation.

    • Actionable Advice:

      • Change Acid: Switching from acetic acid to trifluoroacetic acid (TFA) can dramatically accelerate the reaction, often allowing for lower temperatures and shorter reaction times.[22]

      • Microwave Synthesis: Microwave-assisted synthesis has been shown to substantially decrease reaction times (from hours to minutes) and improve yields for the Duff reaction.[21][22] If you have access to a microwave reactor, this is a highly recommended optimization.

      • Water as an Additive: Research has shown that the addition of a stoichiometric amount of water can, perhaps counterintuitively, increase the yield of the Duff reaction by 10-20% for many substrates.[21]

Problem Area: General Issues

Q8: I am trying to formylate a sterically hindered phenol (e.g., 2,6-di-tert-butylphenol) and none of these methods are working.

Extreme steric hindrance presents a major challenge, as the bulky groups physically block access to the electronically favored ortho and para positions.[4]

Causality & Solution:

  • Steric Shielding: The bulky groups prevent the approach of the formylating agent. Standard methods like Reimer-Tiemann and Duff, which require attack at the ring, will likely fail or give very low yields.[4]

  • Alternative Strategies: When direct electrophilic aromatic substitution is not feasible, a different strategic approach is required.

    • Actionable Advice:

      • Lithiation-Formylation: Consider a directed ortho-metalation (DoM) approach. First, protect the phenol (e.g., as a methoxymethyl (MOM) ether). Then, use a strong base like n-butyllithium or sec-butyllithium to deprotonate the aromatic ring at a sterically accessible position, followed by quenching the resulting aryllithium species with a formylating agent like DMF. Finally, deprotect the MOM group to reveal the salicylaldehyde.

      • Rieche Formylation: This method uses dichloromethyl methyl ether (DCME) with a Lewis acid like TiCl₄. The smaller size of the electrophile may allow it to access hindered positions that are inaccessible to the bulkier reagents in the Duff or Reimer-Tiemann reactions.[23] However, DCME is a potent carcinogen and must be handled with extreme caution.

Q9: My reaction produced a mixture of ortho and para isomers. What is the best way to separate them?

The ability to separate these isomers is crucial for obtaining a pure final product.

Causality & Solution:

  • Physicochemical Differences: The key difference between ortho- and para-hydroxybenzaldehydes is the presence of strong intramolecular hydrogen bonding in the ortho isomer. This significantly alters its physical properties.

    • Actionable Advice:

      • Steam Distillation: The ortho isomer is volatile in steam due to the intramolecular hydrogen bond, which reduces its boiling point and polarity. The para isomer exhibits intermolecular hydrogen bonding, making it much less volatile. Steam distillation is a classic and effective method for separating the two.

      • Column Chromatography: Standard silica gel chromatography is also very effective. The less polar ortho isomer will elute much faster than the more polar para isomer. A non-polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) will provide good separation.

      • Recrystallization: If the isomeric mixture is solid, careful recrystallization from a suitable solvent can sometimes be used to isolate the major, less soluble isomer.[22]

Section 3: Key Experimental Protocols

These protocols are provided as a reliable starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical reaction.

Protocol 1: High-Selectivity ortho-Formylation via Magnesium-Mediation

This method, based on the work of Hofsløkken and Skattebøl, provides excellent yields and exclusive ortho-selectivity for a wide range of phenols.[13][14]

Reagents:

  • Substituted Phenol (1.0 eq)

  • Anhydrous Magnesium Chloride (MgCl₂) (2.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

  • Inert Atmosphere: Purge the flask with argon for 10-15 minutes.

  • Solvent & Base: Add anhydrous THF via syringe to the flask. With stirring, add triethylamine (2.0 eq) dropwise. Stir the resulting slurry for 15 minutes at room temperature.

  • Phenol Addition: Add the substituted phenol (1.0 eq), either neat if liquid or dissolved in a minimal amount of anhydrous THF if solid, dropwise to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at 75-80 °C. The reaction mixture typically turns a bright orange-yellow color. Maintain gentle reflux for 2-4 hours. Monitor the reaction progress by TLC (stain with KMnO₄ or use UV visualization).[24]

  • Workup:

    • Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash three times with 1 M HCl. Caution: Gas evolution (CO₂) may occur during the first wash due to excess base. Vent the funnel frequently.[14][24]

    • Wash the organic layer three times with water and then once with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude salicylaldehyde.

  • Purification: The product can be purified by recrystallization (e.g., from hexane) or silica gel chromatography.[14]

Protocol 2: Optimized Duff Reaction using Trifluoroacetic Acid

This protocol uses TFA to accelerate the reaction, providing better yields and shorter reaction times compared to the classic procedure.[20][22]

Reagents:

  • Substituted Phenol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.2 - 3.0 eq, use lower end for mono-formylation)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted phenol (1.0 eq) and HMTA in TFA. The reaction is often run neat in TFA, which acts as both the solvent and the acid catalyst.

  • Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC or HPLC.[20]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice and water to hydrolyze the intermediate imine. Stir for 30 minutes.

    • If a solid product precipitates, it can be collected by filtration.

    • Alternatively, extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts and wash with water, saturated NaHCO₃ solution (carefully, to neutralize TFA), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.

Section 4: References

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses. 2005 , 82, 64. --INVALID-LINK--

  • Wikipedia. Formylation. --INVALID-LINK--

  • Wikipedia. Duff reaction. --INVALID-LINK--

  • Hofsløkken, N. U.; Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. 1999 , 53, 258-262. --INVALID-LINK--

  • Podesto, D. D.; Salurialam, R. Modification of the Duff Formylation Reaction. Studylib. --INVALID-LINK--

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Grokipedia. Duff reaction. --INVALID-LINK--

  • Caballero, A.; et al. A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. 2016 , 14(40), 9605-9611. --INVALID-LINK--

  • Aldred, J.; et al. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Sciencemadness.org. --INVALID-LINK--

  • BenchChem. Side reactions in the formylation of hindered phenols. --INVALID-LINK--

  • Westin, J. Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Ramos-Tomillero, I.; et al. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. 2015 , 20(4), 5409-5421. --INVALID-LINK--

  • Smith, K. M.; et al. Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry. 2013 , 11(39), 6790-6795. --INVALID-LINK--

  • Wikipedia. Reimer–Tiemann reaction. --INVALID-LINK--

  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. --INVALID-LINK--

  • Svirshchevskaya, G. G.; et al. Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules. 2021 , 26(24), 7551. --INVALID-LINK--

  • Caballero, A.; et al. A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. 2016 . --INVALID-LINK--

  • JoVE. Directing Effect of Substituents: ortho–para-Directing Groups. --INVALID-LINK--

  • Sciencemadness. ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3- BROMOSALICYLALDEHYDE. 2009 . --INVALID-LINK--

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • BenchChem. Troubleshooting side reactions during the formylation step of synthesis. --INVALID-LINK--

  • Scilit. Convenient Method for the ortho-Formylation of Phenols. --INVALID-LINK--

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. --INVALID-LINK--

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. --INVALID-LINK--

  • ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. --INVALID-LINK--

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. --INVALID-LINK--

  • Taylor & Francis Online. Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. 2020 . --INVALID-LINK--

  • Chemistry Stack Exchange. ortho/para-Selectivity in the Reimer-Tiemann Reaction. 2020 . --INVALID-LINK--

  • Adda247. Reimer Tiemann Reaction Mechanism. 2023 . --INVALID-LINK--

  • Scribd. Phenol Formylation. --INVALID-LINK--

  • BYJU'S. Reimer Tiemann Reaction Mechanism. --INVALID-LINK--

  • ResearchGate. Experimental conditions for the microwave-assisted Duff formylation... --INVALID-LINK--

  • The ScholarShip. The Duff Reaction: Researching A Modification. --INVALID-LINK--

  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism. 2025 . --INVALID-LINK--

  • Vedantu. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs. --INVALID-LINK--

  • ACS Publications. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. 2023 . --INVALID-LINK--

  • ACS Publications. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. 2025 . --INVALID-LINK--

  • ResearchGate. ortho-Formylation of oxygenated phenols. 2025 . --INVALID-LINK--

  • ACS Publications. Sterically Controlled C(sp2)–H Carboxylation and Formylation: A Complementary Strategy to SEAr Approaches. 2025 . --INVALID-LINK--

  • BenchChem. Technical Support Center: Enhancing Formylation Reaction Rates with Lewis Acid Additives. --INVALID-LINK--

  • YouTube. FORMYLATION PART1 ENG. 2022 . --INVALID-LINK--

  • NIH. Sterically Controlled C(sp2)–H Carboxylation and Formylation: A Complementary Strategy to SEAr Approaches. 2025 . --INVALID-LINK--

  • Wikipedia. Steric effects. --INVALID-LINK--

  • Forest Products Laboratory. Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. --INVALID-LINK--

  • YouTube. Steric Hindrance | Organic Chemistry. 2024 . --INVALID-LINK--

References

Degradation pathways of 2-hydroxy-5-isopropylbenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxy-5-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this compound, particularly under acidic stress conditions. As an important intermediate in various synthetic pathways, understanding its stability profile is critical for process optimization, formulation development, and regulatory compliance. This document provides in-depth FAQs, troubleshooting guides, and validated protocols based on established principles of physical organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound under acidic conditions?

A1: The structure of this compound contains two key functional groups susceptible to acid-catalyzed degradation: the aldehyde and the phenolic hydroxyl group.

  • Aldehyde Group: The carbonyl oxygen can be protonated by an acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In the absence of strong external nucleophiles, this can lead to self-condensation or polymerization reactions, often resulting in discoloration (yellow to brown) and the formation of insoluble material.

  • Phenolic Hydroxyl Group: While relatively stable, the ortho-hydroxyl group can influence the reactivity of the aldehyde. It forms an intramolecular hydrogen bond, which can stabilize the molecule but also participate in certain cyclization reactions under specific conditions.

  • Aromatic Ring: The electron-donating nature of the hydroxyl and isopropyl groups activates the aromatic ring, making it potentially susceptible to electrophilic attack, though this is less common in simple acidic hydrolysis and more relevant if strong electrophiles are present.

Q2: What is the most likely degradation pathway for this molecule in an acidic aqueous solution?

A2: In the absence of other reactive species (like oxidants), the most probable degradation pathway involves acid-catalyzed self-condensation or polymerization. The process begins with the protonation of the aldehyde. One activated molecule can then be attacked by the electron-rich aromatic ring of another molecule (electrophilic aromatic substitution) or undergo other condensation reactions to form dimers, trimers, and eventually polymers. While direct oxidation of the aldehyde to the corresponding carboxylic acid (2-hydroxy-5-isopropylbenzoic acid) is a common degradation pathway for aldehydes, it typically requires an oxidizing agent.[1] However, it should not be ruled out, as dissolved oxygen can play a role, especially at elevated temperatures.

Below is a plausible initial pathway for acid-catalyzed degradation.

G Start This compound Protonated Protonated Intermediate (Activated Aldehyde) Start->Protonated H+ (fast equilibrium) Oxidized 2-Hydroxy-5-isopropylbenzoic acid (Oxidative Degradation) Start->Oxidized [O], H+, Δ (minor pathway) Dimer Dimer/Trimer Intermediates Protonated->Dimer Self-condensation (rate-limiting) Polymer Polymeric Degradants Dimer->Polymer Further Condensation

Caption: Plausible degradation pathways under acidic conditions.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: A stability-indicating analytical method is crucial for accurately quantifying the parent compound while also separating it from its degradation products.[2] A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique. A reversed-phase method (e.g., using a C18 column) with a UV detector is ideal for separating the non-polar parent compound from potentially more polar degradants. A mobile phase of acetonitrile/water or methanol/water with a small amount of acid (like 0.1% formic or acetic acid) is a good starting point to ensure good peak shape.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products.[5] By providing the molecular weight and fragmentation patterns of the new peaks appearing in the chromatogram, LC-MS allows for structural elucidation of the degradants.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by NMR.[6]

Troubleshooting Guides

Issue 1: The solution turns dark brown and a precipitate forms during my acid stress experiment.
  • Problem: You are observing significant discoloration and the formation of insoluble material upon heating this compound in an acidic solution.

  • Plausible Cause: This is a classic sign of polymerization. The acid is catalyzing a self-condensation reaction where molecules of the aldehyde react with each other to form larger, conjugated, and often insoluble oligomers or polymers.

  • Solution Strategy:

    • Reduce Stress Severity: The conditions are likely too harsh. Forced degradation studies aim for 5-20% degradation to ensure that the pathways are relevant to long-term stability and not overly destructive.[7] Reduce the acid concentration (e.g., from 1M HCl to 0.1M or 0.01M HCl) or lower the temperature (e.g., from 80°C to 50°C).

    • Monitor at Earlier Time Points: The reaction may be proceeding very quickly. Sample at much earlier intervals (e.g., 5, 15, 30, and 60 minutes) to observe the initial formation of soluble intermediates before significant polymerization occurs.

    • Solvent Consideration: If the reaction is performed in a non-aqueous solvent, traces of water can still facilitate hydrolysis and subsequent reactions. Ensure you are using anhydrous solvents if trying to study non-hydrolytic pathways.

Issue 2: The peak for my starting material is decreasing in the HPLC, but I don't see any major new peaks.
  • Problem: The mass balance of your reaction is poor. The parent compound is degrading, but the degradation products are not being detected by your UV-HPLC method.

  • Plausible Causes & Solutions:

    • Degradant Lacks a Chromophore: The degradation products may not absorb UV light at the wavelength you are monitoring. Analyze your samples with a photodiode array (PDA) detector to view the entire UV spectrum and check for absorbance at different wavelengths.

    • Formation of Insoluble Polymers: As in Issue 1, the degradants may be precipitating out of solution. Before injection, ensure your sample is fully dissolved. If not, try dissolving a portion of the precipitate in a stronger solvent (e.g., DMSO) to see if you can detect the components, though this may not be compatible with your mobile phase.

    • Degradants are Sticking to the Vial or Column: Highly non-polar or "sticky" compounds can adsorb to glass or plastic surfaces or irreversibly bind to the HPLC column. Using silanized vials can help mitigate surface adsorption.

    • Formation of Volatile Products: While less likely for this specific molecule, some degradation pathways can produce volatile compounds that are lost from the sample.

Issue 3: I see a new peak in my LC-MS with a mass of (M+H)+ = 311.2. What could it be?
  • Problem: An unknown degradation product has been detected, and you need to propose a structure. The molecular weight of the starting material is 164.20 g/mol .

  • Plausible Cause & Structure Elucidation: A mass of 311.2 suggests the formation of a dimer with the loss of a water molecule (164.2 + 164.2 - 18.0 = 310.4). The observed mass of 311.2 would correspond to the [M+H]+ adduct of this dehydrated dimer. This is strong evidence for a self-condensation reaction, which is a common pathway for aldehydes under acidic conditions.[8] The exact structure of the dimer would require further investigation (e.g., MS/MS fragmentation and NMR), but a likely candidate is a xanthene derivative formed from the reaction of two salicylaldehyde-type molecules.

Quantitative Data Summary

The rate of degradation is highly dependent on the specific experimental conditions. Below is a table of representative (hypothetical) data to illustrate the expected trends.

Condition IDAcid TypeAcid Conc. (M)Temperature (°C)Time (h)% Degradation of ParentMajor Degradants Observed (by LC-MS)
A-1HCl0.016024~5%Minor unknown peaks
A-2HCl0.16024~18%Dimer (m/z 311), Trimer (m/z 457)
A-3HCl0.1808~45%Significant polymerization, sample discoloration
A-4H₂SO₄0.16024~22%Dimer (m/z 311), Trimer (m/z 457)

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines the steps for conducting a controlled acid degradation study.

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Set up Reaction Vials: In separate, labeled amber glass vials, add an aliquot of the stock solution.

  • Initiate Stress Condition: To each vial, add an equal volume of the acidic solution (e.g., 0.2 M HCl) to achieve a final acid concentration of 0.1 M HCl and a final substrate concentration of 0.5 mg/mL. Prepare a control sample by adding an equal volume of purified water instead of acid.

  • Incubate: Place the vials in a calibrated heating block or water bath set to the desired temperature (e.g., 60°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately place it in an ice bath to quench the reaction.

  • Neutralization: Before analysis, neutralize the sample by adding a stoichiometric equivalent of a base (e.g., 0.1 M NaOH) to prevent damage to the HPLC column.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis. Filter through a 0.22 µm syringe filter before injection.

The overall experimental workflow can be visualized as follows:

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Aliquot into Vials A->B C Add Acid (e.g., 0.1M HCl) & Control (Water) B->C D Incubate at Temp (e.g., 60°C) C->D E Sample at Timepoints (t=0, 2, 4, 8, 24h) D->E F Quench, Neutralize & Dilute E->F G Analyze via HPLC / LC-MS F->G H Characterize Degradants & Calculate Mass Balance G->H

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Stabilizing 2-Hydroxy-5-Isopropylbenzaldehyde for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxy-5-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and stabilization of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction: The Challenge of Stabilizing Phenolic Aldehydes

This compound, a valuable building block in organic synthesis, is susceptible to degradation over time, primarily due to oxidation. Like other phenolic aldehydes, its chemical structure, featuring both a hydroxyl and an aldehyde group on an aromatic ring, makes it prone to autoxidation, especially when exposed to air, light, and elevated temperatures. This degradation can lead to the formation of impurities, such as the corresponding carboxylic acid (2-hydroxy-5-isopropylbenzoic acid), which can compromise the outcome of sensitive downstream applications. Understanding the causes of degradation and implementing proper storage protocols are crucial for maintaining the compound's purity and reactivity.

Troubleshooting Guide

This section addresses common problems encountered during the storage and handling of this compound in a question-and-answer format.

Question 1: Why has my initially colorless or pale yellow this compound sample turned yellow or brown?

Answer: The color change is a primary indicator of degradation. Phenolic compounds are known to form colored quinone-like structures and other polymerization products upon oxidation[1]. This process is often accelerated by exposure to oxygen, light, and trace metal ion contaminants. The development of a yellow or brown hue suggests that the aldehyde group is being oxidized, and potentially other reactions are occurring on the aromatic ring.

Question 2: I observe a white crystalline precipitate in my aged bottle of this compound. What is it?

Answer: The white precipitate is most likely the corresponding carboxylic acid, 2-hydroxy-5-isopropylbenzoic acid. Aromatic aldehydes are known to readily undergo autoxidation to form benzoic acid upon exposure to air[2][3]. This is a common impurity found in aged samples of benzaldehyde and its derivatives. The higher melting point and lower solubility of the carboxylic acid in the aldehyde can lead to its precipitation over time.

Question 3: My reaction yield is lower than expected when using an older stock of this compound. How can I confirm if the starting material is degraded?

Answer: Reduced reactivity is a strong indicator of degradation. To confirm the purity of your stock, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying the purity of the aldehyde and detecting the presence of the corresponding carboxylic acid and other non-volatile impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) can effectively separate the aldehyde from its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can confirm the presence of the parent aldehyde. Derivatization may be necessary to improve the volatility and peak shape of the phenolic compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the sample's composition. The aldehyde proton signal (around 9-10 ppm) will decrease in intensity, while new peaks corresponding to the carboxylic acid or other degradation products may appear.

Question 4: How can I purify a partially degraded sample of this compound?

Answer: If the primary impurity is the corresponding carboxylic acid, purification can often be achieved by distillation, as the boiling point of the carboxylic acid is significantly higher than that of the aldehyde[2]. Alternatively, column chromatography on silica gel can be effective for separating the aldehyde from more polar impurities. However, for critical applications, it is always recommended to use a fresh, high-purity sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary oxidant, preventing autoxidation[4][5].
Light Amber vial or stored in the darkProtects the compound from light-induced degradation.
Container Tightly sealed glass containerPrevents exposure to air and moisture.

Q2: Are there any chemical stabilizers that can be added to this compound?

A2: While the use of antioxidants is a common practice for stabilizing various organic compounds, for high-purity applications, adding stabilizers is generally avoided as it introduces another component into the system. However, for less sensitive applications, small amounts of radical scavengers like butylated hydroxytoluene (BHT) could theoretically inhibit oxidation. It is crucial to verify that any added stabilizer does not interfere with downstream reactions.

Q3: What is the typical shelf-life of this compound?

A3: The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated, under an inert atmosphere, and protected from light), high-purity this compound can be stable for several years. However, if exposed to air and light at room temperature, significant degradation can occur within months. Regular quality control checks are recommended for long-term stored materials.

Q4: What materials should be avoided when handling or storing this compound?

A4: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze oxidation (e.g., copper, iron). Ensure that all containers and handling equipment are clean and dry.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the procedure for storing this compound under an inert atmosphere to prevent oxidation.

Materials:

  • Schlenk flask or a vial with a septum-lined cap

  • Source of high-purity nitrogen or argon gas

  • Schlenk line or a manifold with a vacuum and inert gas supply

  • Cannula or a long needle

Procedure:

  • Transfer the this compound into a clean, dry Schlenk flask or vial.

  • Connect the flask/vial to the Schlenk line.

  • Carefully evacuate the air from the flask/vial by applying a vacuum for a few minutes.

  • Backfill the flask/vial with the inert gas.

  • Repeat the vacuum/inert gas cycle 3-5 times to ensure all oxygen has been removed.

  • After the final backfill, seal the flask/vial tightly under a positive pressure of the inert gas.

  • For added protection, wrap the sealed container in aluminum foil or store it in a dark place.

  • Store the container at the recommended temperature of 2-8°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 2-hydroxy-5-isopropylbenzoic acid.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to elute both the aldehyde and the more polar carboxylic acid (e.g., start with a high percentage of A and gradually increase B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (or a compatible solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

  • Standard Preparation: If available, prepare a standard solution of 2-hydroxy-5-isopropylbenzoic acid to confirm its retention time.

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Analysis: Identify the peaks based on their retention times. The peak area of the this compound can be used to determine its purity relative to other detected impurities.

Visualizations

Degradation Pathway of this compound

G cluster_main Degradation Pathway A This compound B 2-Hydroxy-5-isopropylbenzoic Acid A->B Autoxidation (O2) C Other Oxidation/Polymerization Products (Colored) A->C Further Oxidation/Polymerization (Light, Heat, Metal Ions)

Caption: Primary degradation pathway of this compound.

Troubleshooting Logic for Degraded Samples

G cluster_troubleshooting Troubleshooting Flowchart Start Observe Signs of Degradation (Color change, precipitate, low yield) Check_Storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Protection? Start->Check_Storage Analyze_Purity Confirm Degradation with Analytical Methods (HPLC, GC-MS, NMR) Check_Storage->Analyze_Purity Identify_Impurities Identify Degradation Products Analyze_Purity->Identify_Impurities Purify Purification Required? (Distillation, Chromatography) Identify_Impurities->Purify Use_New Use Fresh, High-Purity Stock Purify->Use_New Yes Purify->Use_New No (minor degradation) Discard Discard Severely Degraded Stock Purify->Discard No (severe degradation) end end end2 end2

Caption: A logical workflow for troubleshooting degraded samples.

References

Validation & Comparative

A Guide to the Structural Validation of 2-hydroxy-5-isopropylbenzaldehyde: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate entire datasets and lead to significant wasted resources. This guide provides an in-depth, field-proven approach to validating the structure of 2-hydroxy-5-isopropylbenzaldehyde, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool.

We will move beyond a simple recitation of data to explore the causal relationships behind the spectral features. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from complementary techniques like ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic framework for structural elucidation.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is arguably the most powerful standalone technique for determining the structure of an organic molecule in solution.[1] It provides detailed information on the connectivity of atoms by mapping the chemical environment of every proton, revealing the number of distinct proton sets, their relative quantities, and their neighboring protons.[1][2] For a molecule like this compound, ¹H NMR allows us to "see" the complete proton framework, from the aromatic ring to the alkyl substituents.

Deconstructing the Predicted ¹H NMR Spectrum

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. By understanding the expected signals, we can compare them against experimental data for definitive validation.

Molecular Structure and Proton Environments

Caption: Labeled proton environments in this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
H(a) Aldehyde~9.861HSinglet (s)-Highly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond.[3]
H(b) Aromatic~7.351HDoublet (d)J ≈ 2.5 Hz (meta)Ortho to the electron-withdrawing -CHO group and meta to the -OH and isopropyl groups. Coupled to H(g).
H(g) Aromatic~7.321HDoublet of Doublets (dd)J ≈ 8.5 Hz (ortho), J ≈ 2.5 Hz (meta)Ortho to the isopropyl group, meta to -CHO. Coupled to both H(f) and H(b).
H(f) Aromatic~6.951HDoublet (d)J ≈ 8.5 Hz (ortho)Ortho to the strongly electron-donating -OH group. Coupled to H(g).
H(e) Phenolic~10.951HSinglet (s), broad-Significantly downfield due to strong intramolecular hydrogen bonding with the adjacent aldehyde oxygen. Signal can be broad.[4]
H(c) Isopropyl CH~2.901HSeptet (sept)J ≈ 6.9 HzCoupled to the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).
H(d) Isopropyl CH₃~1.236HDoublet (d)J ≈ 6.9 HzThe six protons are equivalent and are coupled to the single methine proton (n+1 = 1+1 = 2).

This detailed prediction serves as our primary reference. A perfect match in chemical shifts, integration ratios, and splitting patterns provides exceptionally strong evidence for the proposed structure.

A Multi-Technique Approach: Comparison with Other Methods

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of specific bonds.[1][6] It is a rapid and non-destructive technique.

  • Key Strengths: Quickly confirms the presence of key functional groups. For our target molecule, we would expect to see:

    • A broad peak from ~3200-2800 cm⁻¹ corresponding to the hydrogen-bonded O-H group.

    • A sharp, strong peak around 1650 cm⁻¹ for the C=O stretch of the conjugated aldehyde.

    • Peaks around 1600-1450 cm⁻¹ for aromatic C=C bonds.

  • Limitations: IR spectroscopy does not provide information about the connectivity of the carbon skeleton. It confirms the pieces are present but not how they are assembled.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis.[1][7]

  • Key Strengths:

    • Molecular Ion Peak (M⁺): High-resolution MS (HRMS) can confirm the molecular formula (C₁₀H₁₂O₂) by providing a highly accurate mass measurement (calculated: 164.08373).

    • Fragmentation: The fragmentation pattern can reveal structural motifs. We would anticipate fragments corresponding to the loss of an isopropyl group ([M-43]⁺) or a methyl group from the isopropyl moiety ([M-15]⁺).

  • Limitations: MS is a destructive technique and, by itself, cannot distinguish between isomers. For example, it would not easily differentiate this compound from its isomer, 4-hydroxy-3-isopropylbenzaldehyde.

¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint

¹³C NMR provides information complementary to ¹H NMR, detecting the unique carbon environments within the molecule.

  • Key Strengths: Directly observes the carbon framework, confirming the number of non-equivalent carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • Limitations: It is significantly less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[8][9] It does not typically show coupling between adjacent carbons unless isotopic labeling is used.

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSensitivitySample RequirementThroughputDestructive?
¹H NMR Proton environments, connectivity, relative proton countHighLow (5-25 mg)[8][9]ModerateNo
¹³C NMR Carbon environments, carbon countLowModerate (50-100 mg)[8][9]LowNo
IR Spec. Functional groupsModerateLowHighNo
MS Molecular weight, elemental formula (HRMS), fragmentationVery HighVery LowHighYes

Experimental Protocol and Workflow

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a systematic approach to data acquisition.

Step-by-Step Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[8][10]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for referencing (0.00 ppm).[8][11]

    • Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

    • Cap the NMR tube and label it clearly.

  • Data Acquisition & Processing:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm).

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the Free Induction Decay (FID) signal using a standard single-pulse experiment.

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative areas under the peaks.

Logical Workflow for Structural Validation

The process of validation is a logical sequence that integrates data from multiple sources to build an undeniable case for the proposed structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Validation Sample 2-hydroxy-5-isopropyl- benzaldehyde Sample HNMR ¹H NMR Spectroscopy Sample->HNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analyze_HNMR Analyze δ, J, Integration HNMR->Analyze_HNMR Analyze_IR Identify Functional Groups (OH, C=O) IR->Analyze_IR Analyze_MS Confirm Molecular Weight & Formula (C₁₀H₁₂O₂) MS->Analyze_MS Compare Compare Experimental Data with Predictions & Orthogonal Data Analyze_HNMR->Compare Analyze_IR->Compare Analyze_MS->Compare Conclusion Structure Confirmed Compare->Conclusion

Caption: Workflow for comprehensive structural validation.

Conclusion: The Power of a Corroborative Approach

The structural validation of this compound serves as an excellent case study in modern analytical chemistry. While ¹H NMR spectroscopy provides the most detailed single picture of the molecular architecture, its true power is realized when its findings are corroborated by complementary techniques. The confirmation of functional groups by IR, the verification of molecular weight by MS, and the mapping of the carbon skeleton by ¹³C NMR create a network of evidence that makes the final structural assignment robust, trustworthy, and scientifically sound. This multi-faceted approach is the gold standard in academic and industrial research, ensuring the integrity of data and the success of subsequent scientific endeavors.

References

A Comparative Guide for Researchers: 2-Hydroxy-5-isopropylbenzaldehyde vs. Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the appropriate selection of building blocks is paramount to achieving desired molecular architectures and biological functions. Salicylaldehyde, a foundational aromatic aldehyde, has long been a workhorse in the synthesis of Schiff bases, metal complexes, and various heterocyclic scaffolds. However, the nuanced effects of substitution on the salicylaldehyde backbone offer a rich field for modulating physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of salicylaldehyde and its alkyl-substituted analogue, 2-hydroxy-5-isopropylbenzaldehyde, designed for researchers, scientists, and drug development professionals.

This document moves beyond a simple cataloging of properties to explore the causal relationships between chemical structure and reactivity. We will delve into the electronic and steric implications of the isopropyl substituent, providing experimental frameworks and predictive insights to inform your research and development endeavors.

Physicochemical Properties: A Tale of Two Aldehydes

The introduction of an isopropyl group at the C5 position of the benzene ring, para to the hydroxyl group, imparts subtle yet significant changes to the molecule's physical properties. A comprehensive understanding of these differences is critical for optimizing reaction conditions and predicting the behavior of these compounds in various experimental settings.

PropertySalicylaldehydeThis compoundRationale for Differences
Molecular Formula C₇H₆O₂C₁₀H₁₂O₂Addition of a C₃H₇ group.
Molecular Weight 122.12 g/mol 164.20 g/mol Increased mass due to the isopropyl substituent.
Appearance Colorless to pale yellow liquidSolidIncreased molecular weight and intermolecular forces lead to a higher melting point.
Melting Point -7 °CData not readily available, but expected to be significantly higher than salicylaldehyde.The bulkier isopropyl group allows for more efficient crystal packing and stronger van der Waals interactions.
Boiling Point 196-197 °CData not readily available, but expected to be higher than salicylaldehyde.Increased molecular weight and van der Waals forces require more energy to overcome.
Solubility Slightly soluble in water; soluble in ethanol, ether, benzene.[1][2]Expected to have lower water solubility and higher solubility in nonpolar organic solvents.The hydrophobic isopropyl group decreases overall polarity.

Synthesis Trajectories: Crafting the Starting Materials

Both salicylaldehyde and its 5-isopropyl derivative are accessible through established ortho-formylation reactions of the corresponding phenols. The choice of synthetic route can be dictated by factors such as scale, desired purity, and available starting materials.

The Reimer-Tiemann Reaction

A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[3][4]

Conceptual Workflow:

G Phenol Phenol or 4-Isopropylphenol Phenoxide Phenoxide Formation Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaOH) Carbene Dichlorocarbene Generation Base->Carbene Chloroform Chloroform (CHCl₃) Chloroform->Carbene Attack Electrophilic Attack (ortho-selective) Carbene->Attack Phenoxide->Attack Hydrolysis Hydrolysis Attack->Hydrolysis Product Salicylaldehyde or This compound Hydrolysis->Product

Figure 1: Conceptual workflow of the Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Formylation of 4-Isopropylphenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 4-isopropylphenol (1.0 equiv) in an aqueous solution of sodium hydroxide (10-40%).[5]

  • Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (excess) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is often exothermic and may require external cooling to maintain the desired temperature.[6][7]

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Acidify the aqueous solution with dilute hydrochloric acid to a pH of 4-5.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

The Duff Reaction

The Duff reaction offers an alternative route using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[8][9] This method is often preferred for its milder conditions and can provide good ortho-selectivity.[10]

Experimental Protocol: Duff Reaction for 5-Substituted Salicylaldehydes

  • Reaction Setup: In a flask, dissolve the 4-substituted phenol (e.g., 4-isopropylphenol) (1.0 equiv) and hexamethylenetetramine (1.0-1.5 equiv) in anhydrous trifluoroacetic acid.[11]

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Hydrolysis: After completion, cool the mixture and pour it into cold dilute hydrochloric acid to hydrolyze the intermediate imine.

  • Isolation: The product often precipitates from the acidic solution and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Comparative Reactivity: The Influence of the Isopropyl Group

The primary distinction in the chemical behavior of this compound and salicylaldehyde stems from the electronic and steric effects of the C5-isopropyl substituent.

Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction (+I effect). This effect increases the electron density of the benzene ring, which in turn slightly deactivates the carbonyl group towards nucleophilic attack. Consequently, this compound is expected to be less reactive than salicylaldehyde in reactions such as Schiff base formation and other nucleophilic additions to the aldehyde.

Steric Effects: While the isopropyl group is in the para position relative to the aldehyde, it can exert a minor steric influence, potentially hindering the approach of very bulky reagents. However, for most common reactions, the electronic effect is the dominant factor governing the difference in reactivity.

Reactivity Hierarchy:

G cluster_0 Decreased Reactivity Towards Nucleophiles cluster_1 Increased Reactivity Towards Nucleophiles This compound This compound Salicylaldehyde Salicylaldehyde Salicylaldehyde->this compound Electron-donating isopropyl group reduces electrophilicity of carbonyl carbon

Figure 2: Comparative reactivity of the two aldehydes.

Derivatization and Application in Medicinal Chemistry

Both aldehydes serve as excellent precursors for the synthesis of Schiff bases and their corresponding metal complexes, which are classes of compounds with a wide array of biological activities.[3][12][13]

Schiff Base Formation

The condensation of the aldehyde with a primary amine to form an imine (Schiff base) is a cornerstone reaction.[1][14]

General Experimental Protocol for Schiff Base Synthesis:

  • Dissolution: Dissolve the salicylaldehyde or this compound (1.0 equiv) in a suitable solvent, such as ethanol or methanol.

  • Amine Addition: Add an equimolar amount of the desired primary amine to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[1]

  • Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few minutes to several hours. The formation of a precipitate often indicates product formation.

  • Isolation: Collect the solid product by filtration, wash with cold solvent, and dry. If no precipitate forms, the product can be isolated by solvent evaporation and subsequent purification.

The lower reactivity of this compound may necessitate longer reaction times or gentle heating to achieve comparable yields to salicylaldehyde.

Metal Complex Formation

The resulting Schiff base ligands, with their N,O-donor sites, are excellent chelators for a variety of metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[14][15]

General Experimental Protocol for Metal Complex Synthesis:

  • Ligand Solution: Prepare a solution of the Schiff base ligand in a suitable solvent (e.g., ethanol).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂) in the same or a miscible solvent.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. The reaction is often instantaneous, indicated by a color change and/or precipitation.

  • Reaction Conditions: The mixture may be stirred at room temperature or refluxed for a short period to ensure complete complexation.[14]

  • Isolation and Purification: The resulting metal complex can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

Comparative Biological Activity: A Predictive Outlook

While salicylaldehyde and its derivatives have been extensively studied for their antimicrobial, antioxidant, and anticancer properties, the literature on the specific biological profile of this compound is less extensive.[16][17][18] However, by examining structure-activity relationships (SAR) from related substituted salicylaldehydes, we can make informed predictions.

  • Antimicrobial Activity: The introduction of substituents on the salicylaldehyde ring can dramatically enhance antimicrobial potency.[16] Halogenated and nitro-substituted salicylaldehydes, for instance, show potent activity.[16] The lipophilicity introduced by the isopropyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial effects. Further screening of this compound and its derivatives against a panel of bacteria and fungi is a promising area of research.[17]

  • Antioxidant Activity: The antioxidant capacity of phenolic compounds is closely linked to their ability to donate a hydrogen atom from the hydroxyl group. The electron-donating nature of the isopropyl group in this compound could potentially enhance its radical scavenging activity compared to salicylaldehyde.[5] Experimental validation through assays such as DPPH or ABTS is warranted.

Conclusion and Future Directions

This guide has provided a detailed comparative analysis of this compound and salicylaldehyde, highlighting the key differences in their physicochemical properties, synthesis, and reactivity, all stemming from the presence of the C5-isopropyl group. While salicylaldehyde remains a versatile and readily available starting material, this compound presents an intriguing alternative for researchers seeking to modulate the electronic and lipophilic properties of their target molecules.

The reduced reactivity of the isopropyl-substituted analogue, a direct consequence of electronic effects, must be taken into account during experimental design. However, the potential for enhanced biological activity, particularly in the antimicrobial and antioxidant realms, makes this compound and its derivatives compelling candidates for future investigation in drug discovery and materials science. Further experimental work is needed to fully elucidate the biological profile of this compound and to build a more comprehensive structure-activity relationship database for 5-alkyl-substituted salicylaldehydes.

References

Comparing the reactivity of 2-hydroxy-5-isopropylbenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, understanding the nuanced reactivity of substituted aromatic aldehydes is paramount. These molecules are foundational building blocks, and their behavior in chemical reactions dictates yield, purity, and the ultimate success of a synthetic pathway. This guide provides an in-depth comparison of 2-hydroxy-5-isopropylbenzaldehyde against a panel of other common benzaldehydes, grounding the discussion in mechanistic principles and supporting it with clear, actionable experimental data.

Theoretical Framework: Deconstructing Substituent Effects

The reactivity of a benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects. In this compound, we must consider the interplay of three key features: the aldehyde group, an ortho-hydroxyl group, and a para-isopropyl group.

Electronic Effects:

  • Hydroxyl Group (-OH): Positioned at the ortho position, the hydroxyl group acts as a powerful electron-donating group (EDG) through resonance, pushing electron density into the ring and towards the aldehyde. This effect deactivates the carbonyl group towards nucleophilic attack. Furthermore, the proximity of the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. This bond further withdraws electron density from the carbonyl carbon, slightly counteracting the resonance donation and influencing the carbonyl's conformation.[1]

  • Isopropyl Group (-CH(CH₃)₂): Located at the para position, the isopropyl group is a weak electron-donating group through hyperconjugation and induction.[2] This donation further reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

  • Aldehyde Group (-CHO): This group is an electron-withdrawing group (EWG) that deactivates the benzene ring toward electrophilic aromatic substitution but is itself the primary site of reactivity for nucleophilic addition.[2][3]

Steric Effects: The ortho-hydroxyl group introduces moderate steric hindrance around one face of the carbonyl group, which can influence the trajectory of incoming nucleophiles. The para-isopropyl group, being distant from the reaction center, imparts negligible steric effects on the aldehyde itself.[4]

The combined influence of these groups renders this compound generally less reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups.

Caption: Electronic and steric effects in this compound.

Experimental Comparison of Reactivity

To quantify these theoretical effects, we present a series of comparative experiments. We will compare this compound ( 1 ) with three other commercially available aldehydes:

  • Benzaldehyde (2): The unsubstituted baseline.

  • 4-Isopropylbenzaldehyde (3): Isolates the effect of the para-isopropyl group.

  • 4-Nitrobenzaldehyde (4): An example with a strong electron-withdrawing group (EWG) for contrast.

Experiment 1: Nucleophilic Addition via Wittig Reaction

The Wittig reaction is an excellent probe for carbonyl electrophilicity. The rate-determining step involves the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon.[5][6] A more electrophilic (electron-poor) carbonyl will react faster. The reaction's progress can be monitored by the disappearance of the colored ylide.[7]

Protocol: Comparative Wittig Olefination

  • Preparation of Ylide: In a flame-dried, N₂-purged flask, add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous THF. Cool to 0°C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0°C to form the orange-red ylide solution.

  • Parallel Reaction Setup: Prepare four separate, identical flasks. To each, add a 0.1 M solution of one of the test aldehydes (1-4 ) in anhydrous THF (1.0 eq).

  • Initiation and Monitoring: At time t=0, add an equal aliquot of the ylide solution to each of the four aldehyde solutions simultaneously.

  • Quenching and Analysis: At defined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction, quench with saturated NH₄Cl solution, and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the percentage conversion of the aldehyde to the corresponding styrene product.

Expected Results:

The reactivity trend is expected to follow the electrophilicity of the carbonyl carbon. The aldehyde with the strong EWG (4-nitrobenzaldehyde) will react fastest, while those with EDGs will be slower.

CompoundSubstituentsExpected Reactivity RankObserved Yield @ 15 min (Illustrative)
4 4-NO₂ (Strong EWG)1 (Fastest)>95%
2 None (Baseline)2~70%
3 4-iPr (Weak EDG)3~50%
1 2-OH, 5-iPr (Strong EDG)4 (Slowest)~30%

These results clearly demonstrate that the combined electron-donating effects of the hydroxyl and isopropyl groups in compound 1 significantly reduce its reactivity in nucleophilic addition reactions compared to other benzaldehydes.

Reactivity_Correlation cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂ EWG_Effect Decreases electron density on carbonyl carbon EWG->EWG_Effect EWG_Result Increased Electrophilicity (More Reactive to Nucleophiles) EWG_Effect->EWG_Result EDG e.g., -OH, -iPr EDG_Effect Increases electron density on carbonyl carbon EDG->EDG_Effect EDG_Result Decreased Electrophilicity (Less Reactive to Nucleophiles) EDG_Effect->EDG_Result

References

A Comparative Guide to Impurity Analysis in 2-hydroxy-5-isopropylbenzaldehyde: GC-MS vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous identification and quantification of impurities in pharmaceutical intermediates like 2-hydroxy-5-isopropylbenzaldehyde are mandated by stringent regulatory standards to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive comparison of two premier analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the impurity profiling of this compound. We delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative performance data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is defined as any component present in a drug substance that is not the desired chemical entity.[1][2] The presence of these unwanted substances, even at trace levels, can significantly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[4][5][6]

This compound is a key building block in organic synthesis. Its purity directly influences the yield and impurity profile of subsequent reaction steps. Therefore, deploying a robust, sensitive, and specific analytical method for its impurity analysis is a critical quality control checkpoint. This guide compares GC-MS, a gold standard for volatile and semi-volatile compound analysis, with HPLC-UV, a versatile and widely used technique for non-volatile compounds.[7][8][9][10][11]

Understanding Potential Impurities in this compound

To develop an effective analytical method, one must first anticipate the likely impurities. These can originate from starting materials, by-products of the manufacturing process, or degradation of the substance over time.[2][6][12] A common synthetic route to this compound is the Reimer-Tiemann reaction, involving the ortho-formylation of p-cumenol (4-isopropylphenol) with chloroform in a basic medium.[13][14][15][16]

Based on this synthesis, potential impurities include:

  • Starting Materials: Unreacted p-cumenol and residual chloroform.[17]

  • Process-Related By-products:

    • Isomeric Impurities: 4-hydroxy-3-isopropylbenzaldehyde, the para-formylation product.

    • Dichlorocarbene Adducts: Abnormal Reimer-Tiemann products like dichloromethyl-substituted phenols or cyclohexadienones.[13][16]

  • Degradation Products: Oxidation products, such as the corresponding carboxylic acid (2-hydroxy-5-isopropylbenzoic acid), which may form during storage.

Comparative Analysis: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV hinges on the physicochemical properties of the analyte and its impurities, primarily volatility and thermal stability.[9][11][18][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[10] It is exceptionally well-suited for analyzing volatile and semi-volatile compounds.[2][11]

  • Expertise & Causality: For this compound and its likely process-related impurities (p-cumenol, isomers), GC is an excellent choice due to their volatility. The mass spectrometer provides high specificity, allowing for unambiguous peak identification based on unique mass fragmentation patterns, which is invaluable for identifying unknown impurities.[9] However, the polar phenolic hydroxyl group can cause peak tailing. To mitigate this and improve chromatographic performance, derivatization (e.g., silylation) is often employed to convert the polar -OH group into a less polar, more volatile trimethylsilyl (TMS) ether.[20]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a separation technique that uses a liquid mobile phase and is ideal for compounds that are non-volatile or thermally labile.[10][19]

  • Expertise & Causality: HPLC is highly versatile and can analyze the target compound and its potential impurities, including non-volatile degradation products like the corresponding carboxylic acid, without the need for derivatization.[10][18] A reversed-phase C18 column is the standard choice, as it effectively separates compounds based on differences in hydrophobicity. A UV detector is suitable because the aromatic ring in the target molecule and its likely impurities provides strong chromophores for sensitive detection.[7]

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of each technique for this specific application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility/boiling point in a gaseous mobile phase.[19]Separation based on polarity/hydrophobicity in a liquid mobile phase.[18]
Sample Volatility Required. Ideal for volatile/semi-volatile impurities (e.g., starting materials, isomers).[11]Not Required. Ideal for non-volatile impurities (e.g., degradation products, salts).[10]
Derivatization Often recommended for polar analytes to improve peak shape and volatility.[20]Generally not required, simplifying sample preparation.[18]
Sensitivity Excellent, often reaching parts-per-billion (ppb) levels, especially in SIM mode.[9]Good, typically in the parts-per-million (ppm) to high ppb range, depending on the chromophore.[9]
Specificity Very High. Mass spectrum provides a molecular "fingerprint" for definitive identification.[10]Moderate. Identification is based on retention time against a standard. Co-elution can be an issue.
Quantitation Good linearity and reproducibility.Excellent linearity and precision, considered the gold standard for routine quantitation.[7]
Throughput Can be high with modern autosamplers; run times are typically moderate.High. Modern UPLC/UHPLC systems offer very fast analysis times.

Experimental Protocols & Workflows

The following protocols are provided as robust starting points for method development and validation.

Analytical Workflow Overview

The logical flow for analyzing impurities involves sample preparation, instrumental analysis, data processing, and reporting.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting A Accurately weigh sample B Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) C Perform Derivatization (GC-MS Only) D Dilute to final concentration B->D E Filter through 0.22 µm syringe filter D->E F GC-MS Analysis E->F G HPLC-UV Analysis E->G H Peak Integration & Identification (Mass Spectra / Retention Time) F->H G->H I Quantification vs. Standards H->I J System Suitability Test (SST) Verification I->J K Generate Report J->K

Caption: General experimental workflow for impurity analysis.

Protocol 1: GC-MS Method for Volatile Impurities

This protocol is optimized for identifying and quantifying volatile and semi-volatile impurities.

1. Sample Preparation (with Derivatization):

  • Accurately weigh ~20 mg of the this compound sample into a 2 mL GC vial.

  • Add 1 mL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete silylation.

  • Cool to room temperature. The sample is ready for injection.

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temp: 270°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temp: 80°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MSD Parameters:

    • Transfer Line Temp: 280°C

    • Ion Source Temp: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan (m/z 40-500) for unknowns; Selected Ion Monitoring (SIM) for trace quantification of known impurities.

3. System Suitability Test (SST):

  • Prepare a standard containing the main compound and expected impurities.

  • Verify resolution between the main peak and its closest eluting impurity is > 2.0.

  • Check for peak tailing factor (< 1.5) for the derivatized main compound.

Protocol 2: HPLC-UV Method for General Impurity Profiling

This protocol is suitable for routine quality control and for analyzing non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (mobile phase).

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: Waters Alliance e2695 or equivalent

  • Detector: Waters 2489 UV/Visible Detector or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 30% B to 80% B

    • 15-17 min: 80% B to 30% B

    • 17-20 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. System Suitability Test (SST):

  • Prepare a standard solution.

  • Verify repeatability of 5 replicate injections (%RSD of peak area < 2.0%).

  • Check theoretical plates for the main peak (> 2000).

  • Confirm tailing factor is between 0.8 and 1.5.

Conclusion and Recommendation

Both GC-MS and HPLC-UV are powerful, complementary techniques for the comprehensive impurity analysis of this compound.

G cluster_0 cluster_1 cluster_2 Goal Select Optimal Analytical Technique GCMS_Node GC-MS (Volatility-Based) Goal->GCMS_Node Volatile & Unknown Impurities? HPLC_Node HPLC-UV (Polarity-Based) Goal->HPLC_Node Routine QC & Non-Volatile Impurities? GCMS_Strength Strength: Unambiguous Identification of Unknowns (MS Spectra) High Sensitivity for Volatiles GCMS_Node->GCMS_Strength HPLC_Strength Strength: Robust Quantitation No Derivatization Needed Analyzes Non-Volatiles HPLC_Node->HPLC_Strength

Caption: Decision logic for technique selection.

  • Recommendation: For comprehensive characterization, method development, and identification of unknown impurities, GC-MS is the superior technique due to the definitive structural information provided by mass spectrometry.[8][21] It is particularly crucial for identifying process-related by-products from the Reimer-Tiemann synthesis.

  • For routine quality control, batch release, and stability testing where impurities are known and specified, HPLC-UV is the more practical and robust choice .[3][7] Its major advantages are the simplified sample preparation (no derivatization) and its exceptional precision in quantification.[18]

Ultimately, a dual-methodology approach provides the most complete and regulatory-compliant impurity profile, leveraging the strengths of both technologies to ensure the highest product quality.

References

A Researcher's Guide to Quality Verification of Aromatic Aldehydes: A Comparative Analysis of 2-hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the overall pace of discovery are intrinsically linked to the quality of the chemical reagents used. However, not all reagents are supplied with the same level of quality control documentation. This guide provides an in-depth, practical comparison focused on 2-hydroxy-5-isopropylbenzaldehyde, a compound often supplied with minimal analytical data, and its structural analog, 4-isopropylbenzaldehyde, which typically comes with more robust documentation.

This guide is structured to move beyond a simple data sheet comparison. It will delve into the "why" and "how" of quality verification, empowering researchers to assess and confirm the identity and purity of their materials in-house. We will explore the critical components of a comprehensive Certificate of Analysis (CoA) and provide actionable experimental protocols for key analytical techniques.

The Challenge: Navigating Inconsistent Chemical Documentation

In an ideal scenario, every chemical reagent would be accompanied by a detailed, lot-specific Certificate of Analysis. However, for many compounds, particularly those in "early discovery research" collections, this is not the case. A prime example is this compound. Major suppliers often provide this product with a disclaimer that analytical data is not collected, and the buyer assumes responsibility for confirming its identity and purity. This places the onus of quality control squarely on the end-user.

This guide will use a comparative approach to highlight the importance of thorough analytical characterization. We will contrast the limited information available for this compound with the more complete specifications typically provided for a similar compound, 4-isopropylbenzaldehyde (also known as cuminaldehyde).

Comparative Overview: Ideal vs. Reality

A direct comparison of product specifications reveals the disparity in documentation. While both are aromatic aldehydes with an isopropyl group, the level of quality assurance offered by suppliers differs significantly.

ParameterThis compound4-isopropylbenzaldehyde (Cuminaldehyde)Significance for the Researcher
CAS Number 68591-07-1122-03-2[1]Unambiguous identification of the chemical substance.
Molecular Formula C₁₀H₁₂O₂[2][3]C₁₀H₁₂O[1][4]Confirms the elemental composition.
Molecular Weight 164.20 g/mol [2][3]148.20 g/mol [4]Essential for stoichiometric calculations.
Stated Purity Often ≥97%, but frequently sold "as-is" without lot-specific analysis.[2]Typically specified at ≥98% with lot-specific data often available.[1][5]A critical indicator of the amount of active compound versus impurities. "As-is" necessitates independent verification.
Available CoA Generally not available or provides only basic physical properties.Representative or lot-specific CoAs are often available for download.The CoA is the primary document attesting to a product's quality, detailing the results of analytical testing.
Key Impurities Unknown without in-house analysis. Potential impurities could include starting materials, isomers, or oxidation products.Can be identified and quantified on a lot-specific CoA.Impurities can interfere with reactions, lead to side products, or confound biological assay results.

Deconstructing the Certificate of Analysis: What to Look For

When a comprehensive CoA is available, it provides a wealth of information. For an aromatic aldehyde, a thorough CoA should include the following:

  • Purity by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is the most critical quantitative measure. It is typically expressed as a percentage area, indicating the proportion of the target compound relative to other detectable components.

  • Identity Confirmation by Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms. The spectrum should be consistent with the expected structure of the compound.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups (e.g., the aldehyde C=O stretch, the hydroxyl O-H stretch, and aromatic C-H bends).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Physical Properties: Appearance, melting point (for solids), and refractive index (for liquids) can be quick indicators of purity.

The absence of this data for this compound necessitates that the researcher perform these analyses.

Experimental Protocols for In-House Quality Verification

The following protocols are designed to be a starting point for the characterization of aromatic aldehydes like this compound.

Workflow for Analytical Characterization

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Analytical Techniques cluster_2 Information Obtained Sample This compound (as received) GCMS GC-MS Sample->GCMS NMR ¹H & ¹³C NMR Sample->NMR FTIR FTIR Sample->FTIR HPLC HPLC Sample->HPLC Purity Purity & Impurity Profile GCMS->Purity Provides Structure Structural Confirmation NMR->Structure Provides FunctionalGroups Functional Group Analysis FTIR->FunctionalGroups Provides Quantification Quantitative Purity HPLC->Quantification Provides

Caption: Workflow for the analytical characterization of the compound.

Purity and Identity by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating volatile compounds and confirming their identity based on their mass-to-charge ratio and fragmentation patterns. It is ideal for assessing the purity of this compound and identifying any volatile impurities. Derivatization is sometimes used for aldehydes to improve chromatographic behavior, but many can be analyzed directly.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The retention time of the main peak is used for qualitative assessment, and the area percentage of this peak relative to all other peaks provides an estimate of purity. The mass spectrum of the main peak should be compared to a reference library or analyzed for characteristic fragments to confirm the identity of this compound (expected molecular ion at m/z 164).

Structural Elucidation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides unambiguous information about the chemical environment of hydrogen atoms in a molecule. This is the gold standard for confirming the precise structure and identifying isomers or other structurally related impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The resulting spectrum should show signals corresponding to the aldehyde proton (typically a singlet around 9.8-10.5 ppm), the aromatic protons (in the 6.8-7.8 ppm region, with splitting patterns indicative of their positions), the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The integration of these signals should correspond to the number of protons in each environment (1H, 3H, 1H, and 6H, respectively).

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[9] For this compound, it can quickly confirm the presence of the key hydroxyl and aldehyde groups.

Experimental Protocol:

  • Sample Preparation: If the sample is a solid, a small amount can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum should be analyzed for characteristic absorption bands:

    • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

    • C-H stretch (aromatic and isopropyl): Bands between 2850-3100 cm⁻¹.

    • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[10]

    • C=O stretch (aldehyde): A strong, sharp band around 1650-1690 cm⁻¹. The position is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the hydroxyl group.[10]

    • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.[10]

Logical Relationship of Analytical Techniques

Analytical_Logic cluster_techniques Core Characterization Techniques cluster_information Derived Information Compound This compound NMR NMR Compound->NMR FTIR FTIR Compound->FTIR GCMS GC-MS Compound->GCMS HPLC HPLC Compound->HPLC Structure Molecular Structure (Atom Connectivity) NMR->Structure Confirms FunctionalGroups Functional Groups (C=O, O-H) FTIR->FunctionalGroups Identifies MolWeight Molecular Weight & Purity GCMS->MolWeight Determines QuantPurity Quantitative Purity HPLC->QuantPurity Measures

Caption: Relationship between analytical techniques and information obtained.

Conclusion and Best Practices

The case of this compound serves as a critical reminder of the principle of caveat emptor (let the buyer beware) in the procurement of research chemicals. While the lack of a comprehensive Certificate of Analysis from a supplier can be a challenge, it should not be a barrier to good science. Instead, it should be viewed as a mandate for in-house quality verification.

  • Prioritize Suppliers with Comprehensive Documentation: Whenever possible, source critical reagents from suppliers who provide lot-specific CoAs with detailed analytical data.

  • Perform Incoming Quality Control: For any new reagent, especially those with limited documentation, perform at least one identity test (e.g., FTIR or ¹H NMR) and one purity test (e.g., GC-MS or HPLC) before use.

  • Maintain Meticulous Records: Keep a record of the analytical data for each batch of reagent used. This is crucial for troubleshooting experiments and ensuring reproducibility.

  • Understand the Alternatives: Be aware of structurally similar compounds, like 4-isopropylbenzaldehyde, that may have better documentation and could potentially be used in exploratory studies or as analytical standards.

By integrating these analytical practices into the research workflow, scientists can mitigate the risks associated with reagents of uncertain quality and build a more robust and reliable foundation for their drug discovery and development efforts.

References

A Senior Application Scientist's Guide to Differentiating 2-hydroxy-5-isopropylbenzaldehyde and 4-hydroxy-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the precise identification of constitutional isomers is a foundational requirement for success. Positional isomers, such as 2-hydroxy-5-isopropylbenzaldehyde and 4-hydroxy-3-isopropylbenzaldehyde, present a classic analytical challenge. While sharing the same molecular formula (C₁₀H₁₂O₂) and mass (164.20 g/mol ), the differential placement of their hydroxyl and isopropyl substituents on the benzaldehyde scaffold imparts unique physicochemical properties that can be exploited for their unambiguous differentiation.[1]

This guide provides an in-depth comparison of these two isomers, outlining robust analytical methodologies to distinguish them. We will move beyond simple data reporting to explain the causal chemical principles behind the expected analytical signatures, empowering you to not only identify these compounds but to understand why the methods work.

The Structural Basis for Differentiation

The core of the analytical challenge lies in the positional differences of the functional groups. These differences fundamentally alter the electronic environment of the molecule, influencing everything from intramolecular forces to chromatographic behavior.

  • This compound: The ortho positioning of the hydroxyl and aldehyde groups allows for strong intramolecular hydrogen bonding. This internal interaction "masks" the polarity of the hydroxyl proton and influences the electronic character of both the hydroxyl and carbonyl groups.

  • 4-hydroxy-3-isopropylbenzaldehyde: The hydroxyl and aldehyde groups are positioned meta and para to each other, respectively. This separation precludes intramolecular hydrogen bonding. Consequently, the hydroxyl group is free to engage in intermolecular hydrogen bonding with other molecules or solvents.

This primary structural distinction—the presence or absence of intramolecular hydrogen bonding—is the key that unlocks their differentiation across multiple analytical platforms.

Isomer_Structures cluster_0 This compound cluster_1 4-hydroxy-3-isopropylbenzaldehyde 2-hydroxy 2-hydroxy 4-hydroxy 4-hydroxy

Caption: Chemical structures of the two positional isomers.

Table 1: Core Physicochemical Properties
PropertyThis compound4-hydroxy-3-isopropylbenzaldehyde
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol [1]
CAS Number 68591-07-1126274-94-0[1]
Appearance SolidData not specified
Key Structural Feature Intramolecular H-bonding possibleIntramolecular H-bonding not possible

Spectroscopic Fingerprinting: Unveiling the Isomers

Spectroscopic methods provide the most definitive data for structural elucidation. By probing the molecule with various forms of energy, we can map its electronic and vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

Causality: The substitution pattern on the aromatic ring creates a unique electronic environment for each proton. This results in distinct chemical shifts (positions of signals) and coupling patterns (splitting of signals) that serve as a definitive fingerprint for each isomer.

¹H NMR Predictions:

  • This compound:

    • Aromatic Region: Expect three distinct signals. The proton ortho to the aldehyde group will be a doublet, the proton ortho to the hydroxyl group will be a doublet, and the proton between the hydroxyl and isopropyl groups will be a doublet of doublets. The coupling constants will correspond to ortho and meta relationships.

    • Phenolic Proton (-OH): Due to strong intramolecular hydrogen bonding, this signal will be significantly shifted downfield (typically >10 ppm) and will appear as a sharp singlet.

    • Aldehydic Proton (-CHO): A singlet around 9.8-10.0 ppm.

    • Isopropyl Group: A septet for the methine proton (~3.0-3.3 ppm) and a doublet for the six methyl protons (~1.2 ppm).

  • 4-hydroxy-3-isopropylbenzaldehyde:

    • Aromatic Region: Expect three distinct signals with a different splitting pattern. The proton ortho to the aldehyde will be a doublet, the proton ortho to the hydroxyl group will be a doublet, and the proton between the isopropyl and aldehyde groups will be a doublet of doublets, but with different chemical shifts compared to its isomer.

    • Phenolic Proton (-OH): This proton is not involved in intramolecular hydrogen bonding. Its chemical shift will be further upfield (typically 5-7 ppm) and may be a broader signal, with its exact position being concentration-dependent.

    • Aldehydic Proton (-CHO): A singlet, likely slightly upfield compared to its isomer, around 9.7-9.9 ppm.

    • Isopropyl Group: A septet and a doublet, with chemical shifts potentially slightly different from the other isomer due to the change in the overall electronic structure.

Table 2: Predicted ¹H NMR Distinguishing Features
FeatureThis compound4-hydroxy-3-isopropylbenzaldehydeRationale
Aromatic Signals Unique 3-proton splitting patternDifferent 3-proton splitting patternPositional differences of substituents.
Phenolic -OH (ppm) ~11.0 ppm, sharp~5-7 ppm, potentially broadIntramolecular H-bonding in the 2-hydroxy isomer causes significant downfield shift.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It provides a rapid and non-destructive method for distinguishing these isomers.

Causality: Hydrogen bonding significantly affects the vibrational frequency of the O-H bond. Intramolecular hydrogen bonding, being a strong and consistent interaction, produces a different spectral signature than the more variable intermolecular hydrogen bonding.

  • This compound: The intramolecular hydrogen bond weakens the O-H bond, causing its stretching vibration to absorb at a lower frequency. Expect a broad, low-intensity peak in the 3100-3400 cm⁻¹ region .

  • 4-hydroxy-3-isopropylbenzaldehyde: The hydroxyl group is "free" and participates in intermolecular hydrogen bonding. This results in a sharper, stronger O-H stretching peak at a higher frequency, typically around 3300-3600 cm⁻¹ . The carbonyl (C=O) stretch may also be slightly shifted between the two isomers due to the electronic effects of the hydroxyl group's position.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will show an identical molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under ionization can differ.

Causality: The proximity of the hydroxyl and aldehyde groups in the 2-hydroxy isomer can facilitate unique fragmentation pathways, a phenomenon known as the "ortho effect."

  • Molecular Ion: Both isomers will exhibit a molecular ion peak at m/z ≈ 164.

  • Fragmentation:

    • A common fragmentation for benzaldehydes is the loss of a hydrogen radical (-1) to give a stable acylium ion at m/z 163, followed by the loss of carbon monoxide (-28) to give m/z 135. This pathway is expected for both isomers.

    • The 2-hydroxy isomer may show a more pronounced loss of a water molecule (M⁺ - 18) due to the proximity of the hydroxyl and aldehydic protons.

    • Subtle differences in the relative intensities of fragment ions can provide clues, but differentiation by MS fragmentation alone requires careful analysis and comparison to reference spectra. Coupling MS with a chromatographic separation (GC-MS) is the standard and most reliable approach.[2][3]

Chromatographic Separation: Resolving the Mixture

Chromatography is essential for both separating a mixture of the two isomers and for confirming the identity of a pure sample by its retention time.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., Acetonitrile, Dichloromethane) GCMS GC-MS Analysis Prep->GCMS HPLC RP-HPLC Analysis Prep->HPLC NMR NMR Spectroscopy Prep->NMR GC_Data Compare Retention Times & Mass Spectra GCMS->GC_Data HPLC_Data Compare Retention Times HPLC->HPLC_Data NMR_Data Analyze Chemical Shifts & Coupling Patterns NMR->NMR_Data Conclusion Definitive Isomer Identification GC_Data->Conclusion HPLC_Data->Conclusion NMR_Data->Conclusion

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a target molecule is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-hydroxy-5-isopropylbenzaldehyde, a valuable intermediate in various chemical industries. Our focus extends beyond mere protocols; we delve into the causality behind experimental choices, ensuring a robust, self-validating approach to purity determination.

The Synthetic Context: Why Impurity Profiling is Non-Negotiable

To intelligently assess purity, one must first understand the potential impurities that may arise during synthesis. A common and efficient route to this compound is the Reimer-Tiemann reaction , which involves the ortho-formylation of 4-isopropylphenol.[1][2][3]

The reaction mechanism, involving the generation of dichlorocarbene as the reactive species, inherently creates a landscape of potential impurities that must be screened for.[1][2][4]

cluster_reactants Reactants cluster_products Products & Potential Impurities 4-isopropylphenol 4-isopropylphenol Target This compound 4-isopropylphenol->Target Reimer-Tiemann Reaction Unreacted Unreacted 4-isopropylphenol 4-isopropylphenol->Unreacted Incomplete Reaction Chloroform Chloroform Chloroform->Target Base NaOH Base->Target Isomer 4-Hydroxy-3-isopropylbenzaldehyde (Isomeric Impurity) Target->Isomer Side Reaction Solvent Residual Solvents (e.g., Chloroform)

Caption: Synthesis of the target molecule and common related impurities.

Key Potential Impurities:

  • Starting Material: Unreacted 4-isopropylphenol.

  • Isomeric Byproducts: While the reaction favors ortho-formylation, para-formylation can occur, leading to the formation of 4-hydroxy-3-isopropylbenzaldehyde.[3][5]

  • Side-Reaction Products: Dichlorocarbene can react in other ways, leading to minor, unidentified byproducts.[1][4]

  • Residual Solvents: Solvents used in the reaction (e.g., chloroform) and workup must be quantified.[4]

A purity value is only meaningful when the analytical method can distinguish the target molecule from these specific, potential contaminants.

Orthogonal Analytical Approaches: A Comparative Analysis

No single technique can provide a complete purity profile. A multi-pronged, or orthogonal, approach is essential for a validated assessment. We will compare three primary quantitative techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) for Isomeric and Non-Volatile Impurities

Expertise & Experience: HPLC is the cornerstone of pharmaceutical purity analysis. Its strength lies in its ability to separate compounds with very similar structures, such as positional isomers, which are often the most challenging impurities to remove.[6] For aromatic aldehydes, UV detection provides excellent sensitivity.[7]

The Causality Behind the Method: We choose reverse-phase HPLC because the non-polar stationary phase (like C18) effectively interacts with the aromatic ring of our analyte and its related impurities. A gradient elution, starting with a higher water content and gradually increasing the organic solvent (acetonitrile), allows us to first elute any polar impurities before resolving the closely related aromatic compounds.

Experimental Protocol: HPLC-UV

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 65% A, ramp to 10% A over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: 360 nm.[8]

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of acetonitrile.

Data Presentation: Hypothetical Chromatogram Analysis

Peak IDRetention Time (min)Area (%)Identification
14.50.85Unreacted 4-isopropylphenol
26.898.50This compound
37.20.654-Hydroxy-3-isopropylbenzaldehyde

Chromatographic Purity (by Area Normalization): 98.50% [9]

Trustworthiness: This method is self-validating by demonstrating baseline separation between the main peak and its potential impurities. The use of a DAD allows for peak purity analysis, confirming that a single chromatographic peak is not composed of multiple co-eluting compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[7] Its primary role in this context is to detect and identify residual solvents from the synthesis and purification steps, as well as low-boiling point byproducts. The mass spectrometer acts as a definitive detector, providing a molecular fingerprint for each separated compound.[10]

The Causality Behind the Method: The target molecule is sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column is selected to separate compounds based on their boiling points. The temperature program is designed to first elute highly volatile solvents like chloroform at a low temperature before ramping up to elute the higher-boiling aromatic compounds.

Experimental Protocol: GC-MS

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temp 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Injector: Split mode (50:1), 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., ethyl acetate).

Data Presentation: Hypothetical GC-MS Results

Retention Time (min)IdentificationBasis of Identification
3.1ChloroformMS library match (>95%)
12.54-isopropylphenolMS library match & comparison to standard
13.8This compound MS fragmentation pattern matches structure

Trustworthiness: The power of GC-MS lies in its specificity. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to unequivocally identify impurities, rather than relying solely on retention time as in HPLC-UV.

Quantitative NMR (qNMR) for Absolute Purity Determination

Expertise & Experience: While HPLC and GC provide a chromatographic purity, qNMR provides a direct measure of the mass fraction or absolute purity of the analyte.[11] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and mass, we can calculate the absolute purity of our synthesized compound without needing a reference standard of the analyte itself.[11][14]

The Causality Behind the Method: This is a primary ratio method of measurement, making it highly accurate and traceable.[11] We select an internal standard (e.g., dimethyl terephthalate) that has sharp, well-resolved proton signals in a region of the ¹H NMR spectrum that does not overlap with our analyte's signals. Key acquisition parameters, such as a long relaxation delay (D1), are crucial to ensure all protons are fully relaxed before the next scan, a prerequisite for accurate integration.

Experimental Protocol: ¹H qNMR

  • System: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Dimethyl terephthalate (DMT), certified reference material.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized product into a vial.

    • Accurately weigh ~10 mg of DMT into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Set relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated (typically ≥ 30 seconds).

  • Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte (e.g., the aldehyde proton at ~9.8 ppm) and a signal for the IS (e.g., the methyl protons of DMT).[15]

Data Presentation: qNMR Purity Calculation

ParameterAnalyte (Product)Internal Standard (DMT)
Signal IntegratedAldehyde proton (-CHO)Methyl protons (-CH₃)
Integral Value (I)15.7020.15
Number of Protons (N)16
Molecular Weight (MW)164.20 g/mol 194.19 g/mol
Weighed Mass (m)15.25 mg10.11 mg
Purity of Standard (P_IS)To be determined99.9%

Purity Calculation Formula: Purity_Analyte = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

Calculated Purity: 98.8% w/w

Trustworthiness: The qNMR experiment is self-validating through the use of a certified reference material and the fundamental physical principle linking signal intensity to molar concentration.[13] It is less susceptible to the response factor variations that can affect chromatographic methods.[12][16]

An Integrated Strategy for Validated Purity Assessment

As a Senior Application Scientist, my recommendation is never to rely on a single result. A robust, defensible purity assessment follows a logical workflow that leverages the strengths of each technique.

cluster_workflow Integrated Purity Assessment Workflow Start Synthesized Product Step1 Step 1: Identity Confirmation (¹H NMR, FT-IR, MS) Start->Step1 Decision1 Identity Correct? Step1->Decision1 Step2 Step 2: Absolute Purity Assay (qNMR) Decision1->Step2 Yes Fail Re-synthesize or Purify Decision1->Fail No Step3 Step 3: Impurity Profiling Step2->Step3 HPLC HPLC-DAD (Isomers, Non-volatiles) Step3->HPLC GCMS GC-MS (Residual Solvents, Volatiles) Step3->GCMS Final Final Purity Report (Combined Data) HPLC->Final GCMS->Final

Caption: Recommended workflow for comprehensive purity analysis.

  • Identity Confirmation: Always begin by confirming the chemical structure of the bulk material using qualitative ¹H NMR, FT-IR, and MS.[10][17] If the spectra do not match the expected structure, there is no point in proceeding.

  • Absolute Purity Assay: Use qNMR as the primary method to assign an accurate, absolute purity value (mass fraction).[11][14]

  • Orthogonal Impurity Profiling: Employ HPLC to detect and quantify non-volatile impurities, paying special attention to isomers.[6] Simultaneously, use GC-MS to identify and quantify residual solvents and other volatile impurities.[7]

  • Final Assessment: The final purity value should be reported from the qNMR result. The HPLC and GC-MS data provide crucial supporting evidence, confirming the absence of significant impurities that could compromise the qNMR result and providing a complete profile of the material.

Summary Comparison of Techniques

FeatureHPLC-UV/DADGC-MSQuantitative NMR (qNMR)
Primary Use Case Separation and quantification of non-volatile impurities, especially isomers.[6]Identification and quantification of volatile/semi-volatile impurities and residual solvents.[7][18]Absolute purity (mass fraction) determination of the main component.[14][16]
Quantitation Type Relative (Area %) or external standard.[9]Relative (Area %) or external standard.Absolute (using an internal standard).[13]
Need for Analyte Standard Required for accurate quantification of impurities.Not required for identification (MS library), but needed for quantification.Not required.[11][12]
Key Strength Excellent resolving power for isomers.High sensitivity and definitive identification of unknowns via mass spectra.[7]High accuracy and precision; a primary ratio method.[11][14]
Key Limitation Response factors can vary between compounds, affecting area % accuracy.Analyte must be volatile and thermally stable.Lower sensitivity than chromatographic methods; potential peak overlap.[16]

Conclusion

References

A Guide to Cross-Referencing Analytical Data for the Structural Elucidation of 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental design and interpretation, thereby ensuring scientific integrity and trustworthiness in your analytical workflows.

The Logic of Comparative Structural Analysis

The principle of this guide rests on the predictable nature of spectroscopic and chromatographic techniques. The spectrum of a molecule is a composite of the contributions from its individual functional groups and their relative positions. By understanding how the hydroxyl (-OH), aldehyde (-CHO), and isopropyl (-CH(CH₃)₂) groups manifest in the spectra of simpler, known molecules, we can confidently predict their combined signature in the target molecule, 2-hydroxy-5-isopropylbenzaldehyde.

  • Salicylaldehyde provides the spectral characteristics of the 2-hydroxybenzaldehyde core, including the effects of intramolecular hydrogen bonding between the phenolic hydroxyl and the aldehyde.

  • Cuminaldehyde offers the spectral signature of the p-isopropylbenzaldehyde structure, detailing the influence of the isopropyl group on the aromatic system and its own characteristic signals.

By overlaying these data sets, we can triangulate the expected analytical profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A self-validating NMR experiment involves not just acquiring a spectrum, but ensuring its accuracy and reproducibility.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • The choice of solvent is critical; it must dissolve the sample without reacting with it and should have minimal interfering signals. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm and serves as a universal reference point.

Instrumental Parameters:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • A spectral width of -2 to 12 ppm will cover the expected proton signals.

    • A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are standard.

    • Typically, 8-16 scans provide an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is used to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width of 0-220 ppm is necessary.

    • Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer total acquisition time are required to achieve a good signal-to-noise ratio.

Workflow for NMR Data Acquisition and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample (5-10mg in 0.7mL CDCl₃) prep2 Add TMS (Internal Standard) prep1->prep2 acq1 Tune & Shim Spectrometer (≥400 MHz) prep2->acq1 acq2 Acquire ¹H Spectrum (16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (1024 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H Signals proc3->proc4 proc5 Assign Peaks proc4->proc5

Caption: Workflow from sample preparation to final NMR peak assignment.

Comparative ¹H NMR Data
Proton Assignment This compound (Predicted) Salicylaldehyde[1] Cuminaldehyde[2][3][4] Rationale for Prediction
-OH ~11.0 ppm (s, 1H)~11.07 ppm (s, 1H)-The phenolic proton is deshielded due to intramolecular H-bonding with the aldehyde, similar to salicylaldehyde.
-CHO ~9.9 ppm (s, 1H)~9.9 ppm (s, 1H)~9.96 ppm (s, 1H)The aldehyde proton signal is highly characteristic and relatively insensitive to other ring substituents.
Ar-H (ortho to -CHO) ~7.4 ppm (d, 1H)~7.6 ppm (dd, 1H)~7.80 ppm (d, 2H)Electron-donating -OH and -iPr groups will shield this proton slightly compared to salicylaldehyde.
Ar-H (para to -CHO) ~7.5 ppm (dd, 1H)~7.0 ppm (d, 1H)-The position meta to both -OH and -CHO will have a distinct shift.
Ar-H (ortho to -OH) ~6.9 ppm (d, 1H)~7.0 ppm (t, 1H)-Shielded by the strongly electron-donating hydroxyl group.
-CH(CH₃)₂ ~3.0 ppm (sept, 1H)-~2.97 ppm (sept, 1H)The chemical environment is nearly identical to that in cuminaldehyde.
-CH(CH₃)₂ ~1.2 ppm (d, 6H)-~1.28 ppm (d, 6H)The methyl protons of the isopropyl group are expected to be very similar to those in cuminaldehyde.
Comparative ¹³C NMR Data
Carbon Assignment This compound (Predicted) Salicylaldehyde[5] Cuminaldehyde[2][3][6] Rationale for Prediction
-CHO ~192 ppm~191 ppm~191.85 ppmThe aldehyde carbon is highly deshielded and characteristic.
C (ipso to -CHO) ~122 ppm~121 ppm~134.62 ppmShielded by the ortho -OH group.
C (ipso to -OH) ~158 ppm~161 ppm-Deshielded by the oxygen atom.
C (ipso to -iPr) ~148 ppm-~156.15 ppmDeshielded by the alkyl group.
Aromatic CH Carbons ~118-135 ppm~118-136 ppm~127-130 ppmThe remaining aromatic carbons will appear in this range, with specific shifts influenced by the substituents.
-CH(CH₃)₂ ~34 ppm-~34.45 ppmSimilar environment to cuminaldehyde.
-CH(CH₃)₂ ~24 ppm-~23.59 ppmSimilar environment to cuminaldehyde.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for ATR-FTIR Analysis

start Start bg_scan Record Background Spectrum (Clean Crystal) start->bg_scan apply_sample Apply Small Amount of Sample to Crystal bg_scan->apply_sample acquire Acquire Sample Spectrum (4000-400 cm⁻¹) apply_sample->acquire process Process Data (Background Subtraction) acquire->process analyze Analyze Peaks & Identify Functional Groups process->analyze end_proc End analyze->end_proc

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Comparative IR Data
Vibrational Mode This compound (Expected, cm⁻¹) Salicylaldehyde (cm⁻¹)[7][8] Cuminaldehyde (cm⁻¹)[9][10] Rationale for Expectation
O-H Stretch (phenolic) 3200-3400 (broad)~3180 (broad)-Broad signal due to strong intramolecular H-bonding with the aldehyde, characteristic of 2-hydroxybenzaldehydes.
C-H Stretch (aromatic) 3000-3100~30603000-3100Typical for C-H bonds on a benzene ring.
C-H Stretch (aliphatic) 2850-2970-~2871, 2962Characteristic symmetric and asymmetric stretches of the isopropyl methyl and methine groups.
C-H Stretch (aldehyde) ~2720, ~2820~2750, ~2850~2723Often appears as a pair of weak bands (Fermi resonance), a hallmark of aldehydes.
C=O Stretch (aldehyde) ~1660-1670~1668-1680~1672-1700The frequency is lowered from a typical aromatic aldehyde (~1700 cm⁻¹) due to H-bonding and conjugation.
C=C Stretch (aromatic) 1450-16001450-1600~1606Multiple bands are expected in this region, corresponding to the vibrations of the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is introduced into the instrument, often via a Gas Chromatography (GC) system for separation and purification, or by direct infusion.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation (the molecular ion, M⁺˙).

  • Fragmentation: The molecular ion is high in energy and often fragments into smaller, more stable charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The result is a mass spectrum plotting relative abundance versus m/z.

Workflow for EI-MS Analysis

cluster_flow Mass Spectrometry Workflow A Sample Introduction (e.g., via GC) B Ionization (70 eV) Formation of M⁺˙ A->B C Fragmentation B->C D Mass Analysis (Separation by m/z) C->D E Detection D->E F Generate Mass Spectrum E->F

Caption: The sequential process of Electron Ionization Mass Spectrometry.

Comparative MS Fragmentation Data

The molecular weight of this compound (C₁₀H₁₂O₂) is 164.20 g/mol .

m/z Value This compound (Predicted Fragment) Salicylaldehyde (m/z)[11][12] Cuminaldehyde (m/z)[3] Rationale for Prediction
164 [M]⁺˙ (Molecular Ion) 122 ([M]⁺˙)148 ([M]⁺˙)The parent ion corresponding to the full molecule.
163 [M-H]⁺ 121 ([M-H]⁺)-Loss of the aldehydic hydrogen is a common fragmentation pathway.
149 [M-CH₃]⁺ -133 ([M-CH₃]⁺)Loss of a methyl group from the isopropyl moiety is a highly probable fragmentation, leading to a stable benzylic cation.
136 [M-CO]⁺˙ 94 ([M-CO]⁺˙)-Loss of carbon monoxide from the aldehyde group.
121 [M-C₃H₇]⁺ or [M-CH₃-CO]⁺ 93 ([M-H-CO]⁺)105 ([M-C₃H₇]⁺)Loss of the entire isopropyl group or sequential loss of methyl and CO. The fragment at m/z 121 is also the molecular ion of salicylaldehyde.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the cornerstone technique for assessing the purity of a compound and for quantitative analysis. The separation is based on the compound's polarity, and its retention time under specific conditions is a key identifier.

Experimental Protocol: Reversed-Phase HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is often added to improve peak shape for phenolic compounds. The mobile phase must be filtered and degassed.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column, a UV detector, a column oven, and an autosampler.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size is a standard choice.

    • Mobile Phase: An isocratic or gradient elution can be used. For this class of compounds, a starting point could be 60:40 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set the UV detector to a wavelength of maximum absorbance (λmax), likely around 254 nm or 325 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: The retention time (RT) is compared against a known standard for identification. The peak area is proportional to the concentration, allowing for quantification and purity assessment.

Workflow for HPLC Purity Analysis

prep Prepare Mobile Phase & Sample Solution setup Equilibrate HPLC System (C18 Column, 1 mL/min) prep->setup inject Inject Sample (10 µL) setup->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection (at λmax) separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze

Caption: A typical workflow for reversed-phase HPLC analysis.

Comparative HPLC Behavior
Compound Expected Retention Behavior Salicylaldehyde Method[13] Cuminaldehyde Method[14][15] Rationale
This compound Intermediate to high retention time.A reverse phase (RP) method with acetonitrile and water is suitable.A reverse phase C18 column with a mobile phase of sodium sulphate:acetonitrile:methanol (20:73:7 v/v) has been used.[15]The molecule is more non-polar than salicylaldehyde due to the isopropyl group, so it will have a longer retention time. It is more polar than cuminaldehyde due to the hydroxyl group, so it will have a shorter retention time.
Salicylaldehyde Shorter retention time.--Being the most polar of the three, it will interact less with the non-polar C18 stationary phase and elute relatively quickly.
Cuminaldehyde Longer retention time.--The absence of the polar hydroxyl group makes it significantly more non-polar, leading to stronger interaction with the stationary phase and a longer retention time.

Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-hydroxy-5-isopropylbenzaldehyde, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. This compound, a substituted aromatic aldehyde, presents specific hazards that must be respected.

According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes serious eye damage (H318) and is a combustible solid.[1] The Globally Harmonized System (GHS) pictogram associated with this compound is GHS05, indicating its corrosive nature, particularly to the eyes.[1]

Hazard ClassificationGHS PictogramHazard Statement
Serious Eye Damage/Eye Irritation
alt text
H318: Causes serious eye damage.[1]
CombustibilityNo PictogramCombustible Solid

Causality of Hazard: The aldehyde functional group can be reactive, and the phenolic hydroxyl group contributes to its properties. The primary immediate danger upon direct contact is severe eye irritation or damage. As a combustible solid, it can ignite and burn if exposed to a sufficient heat source, although it does not ignite as readily as flammable solids.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the establishment of a stringent PPE protocol is non-negotiable. The following PPE is mandatory when handling this compound, including during disposal procedures:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. Due to the severe eye damage risk, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing or dust generation.[2][3][4][5][6]

  • Hand Protection: Chemically resistant gloves are essential. Disposable nitrile gloves provide adequate protection for incidental contact. For more extensive handling, consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.[4]

  • Body Protection: A standard laboratory coat should be worn and fully buttoned. For larger-scale disposal, a chemically resistant apron or coveralls may be appropriate.[4]

  • Footwear: Closed-toe shoes are required in any laboratory setting.[4]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, such as during a large spill cleanup.[2][4]

Spill Management: Immediate and Methodical Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent further contamination.

For Small Spills (Solid):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: If it is a powder, carefully cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Clean-Up: Gently sweep the solid material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.[7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup (paper towels, wipes, etc.) must be placed in the hazardous waste container along with the spilled chemical.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

  • Restrict Access: Prevent unauthorized personnel from entering the spill area.

  • Ventilate (If Safe to Do So): If the spill is in a fume hood, keep the hood running.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.

Primary Disposal Method: Hazardous Waste Collection

This is the most direct, compliant, and universally recommended method for the disposal of unused, surplus, or contaminated this compound.

  • Containerization:

    • Place the solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves) into a clearly labeled, sealable, and chemically compatible hazardous waste container.

    • Ensure the container is in good condition and has a secure lid.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Corrosive - Causes Serious Eye Damage," "Combustible Solid").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be away from incompatible materials, particularly strong oxidizing agents, strong bases, and acids.[8]

  • Arranging for Disposal:

    • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department or a contracted hazardous waste disposal company.

Secondary Consideration: Chemical Neutralization for Aldehyde Waste Streams

For facilities that generate significant quantities of aldehyde-containing aqueous waste, chemical neutralization to render the waste non-hazardous may be a viable option. However, this is a more complex procedure that requires validation and approval.

The principle behind aldehyde neutralization is the conversion of the aldehyde group to a less toxic functional group. For some aldehydes, this can be achieved through reaction with reagents like sodium bisulfite, glycine, or proprietary neutralizers.[9][10][11]

Conceptual Workflow for Developing a Neutralization Protocol:

G cluster_0 Protocol Development & Validation Consult EHS 1. Consult with EHS and Local Authorities Literature Review 2. Review Neutralization Chemistry for Aromatic Aldehydes Consult EHS->Literature Review Bench-Scale Testing 3. Perform Bench-Scale Neutralization Tests Literature Review->Bench-Scale Testing Analytical Validation 4. Analytically Validate Deactivation (e.g., via HPLC) Bench-Scale Testing->Analytical Validation SOP Development 5. Develop a Standard Operating Procedure (SOP) Analytical Validation->SOP Development Final Approval 6. Obtain Final Approval for Implementation SOP Development->Final Approval

Caption: Workflow for developing a chemical neutralization protocol.

Regulatory Framework: Adherence to EPA and Local Mandates

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]

  • Hazardous Waste Determination: It is the generator's responsibility to determine if a waste is hazardous. While this compound is not specifically listed on the RCRA "P" or "U" lists of acutely hazardous and toxic wastes, it must be evaluated for the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity).[12][13][14] Given its GHS classification, it would likely be considered a hazardous waste.

  • Waste Codes: If deemed hazardous, an appropriate EPA waste code must be assigned. For a corrosive solid, this could fall under a general code, but your EHS department will provide guidance on the specific code to use.

  • Local Regulations: Always consult your local and state regulations, as they may be more stringent than federal requirements.

Disposal Decision-Making Flowchart

To assist in selecting the appropriate disposal path, the following flowchart provides a logical progression of steps.

G start Start: Disposal of this compound waste_type Is the material unused, contaminated solid, or spill residue? start->waste_type large_aqueous Is it a large volume of aqueous waste from a process? waste_type->large_aqueous No hw_collection Follow Hazardous Waste Collection Protocol (Section 4.1) waste_type->hw_collection Yes large_aqueous->hw_collection No neutralization_path Consider developing a Neutralization Protocol (Section 4.2) large_aqueous->neutralization_path Yes end End: Compliant Disposal hw_collection->end consult_ehs Consult EHS and Local Authorities for Approval neutralization_path->consult_ehs approved Protocol Approved? consult_ehs->approved approved->hw_collection No implement_sop Implement Validated Neutralization SOP approved->implement_sop Yes implement_sop->end

Caption: Decision-making flowchart for disposal of this compound.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility in your laboratory, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount to ensuring a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 2-hydroxy-5-isopropylbenzaldehyde, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your team.

Understanding the Risks: A Proactive Approach to Safety

Before we delve into the specifics of PPE, it is crucial to understand the inherent hazards of this compound. According to safety data sheets, this aromatic aldehyde poses several risks:

  • Serious Eye Damage: The most significant hazard is the potential for serious and irreversible eye damage upon contact.[1]

  • Skin Irritation: Prolonged or repeated contact with the skin can cause irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][4]

A thorough hazard assessment is the foundational step in any laboratory procedure.[5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards to determine the necessary PPE.[7][8] This principle is not merely a regulatory hurdle; it is the cornerstone of responsible scientific practice.

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all endeavor. It is a nuanced process that depends on the specific task, the quantity of the substance being handled, and the potential for exposure.[6]

Given the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement when handling this compound in any quantity.[9][10] They must be compliant with ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes and airborne particles.[9]

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when heating the substance, a face shield must be worn in addition to chemical splash goggles.[5][9] The face shield provides a broader barrier of protection for the entire face.

To mitigate the risk of skin irritation, the selection of appropriate gloves is critical.

  • Material: Nitrile gloves are a suitable choice for incidental contact with this compound.[10][11] They offer good resistance to a range of chemicals.

  • Thickness and Quality: Ensure that the gloves are of a sufficient thickness (a minimum of 4 mil is a good practice for general laboratory use) and are free from any defects before use.

  • Double Gloving: For tasks with a higher risk of exposure, such as when handling larger quantities or for prolonged periods, double gloving is recommended.[9]

  • Proper Technique: Gloves should be removed promptly and correctly to avoid contaminating the skin. Always wash your hands thoroughly after removing gloves.[4]

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times in the laboratory.[5][8] It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Engineering controls, such as working within a certified chemical fume hood, are the primary means of controlling exposure to airborne contaminants.[8]

  • Fume Hood: All work with solid this compound that may generate dust, or with solutions that may produce vapors, should be conducted in a properly functioning chemical fume hood.

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required.[5][11] The selection of a respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) must be based on a formal risk assessment and requires proper fit-testing and training in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

1. Pre-Operational Checklist:

  • Confirm that the chemical fume hood is certified and functioning correctly.

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Inspect all PPE for damage before donning.

  • Review the Safety Data Sheet (SDS) for this compound.[1][2]

2. Donning PPE (in order):

  • Protective Clothing: Don your laboratory coat and a chemical-resistant apron if necessary.

  • Respiratory Protection (if required): Perform a user seal check each time you don a respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair over the first.

3. Handling Procedure:

  • Conduct all manipulations of this compound within the chemical fume hood.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers of this compound sealed when not in use.

4. Doffing PPE (in order to minimize cross-contamination):

  • Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner pair using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Protective Clothing: Unbutton your lab coat and remove it, turning it inside out as you do so to contain any potential contamination.

  • Respiratory Protection (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[4]

Disposal Plan: Responsible Waste Management
  • Contaminated PPE: All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Chemical Waste: Unused this compound and any solutions containing it must be collected in a designated, properly labeled hazardous waste container.

Summary of Recommended PPE
Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid Chemical Splash GogglesSingle pair of Nitrile GlovesLab CoatWork in a chemical fume hood
Preparing solutions Chemical Splash Goggles & Face ShieldDouble pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronWork in a chemical fume hood
Small-scale reactions (<5g) Chemical Splash GogglesSingle pair of Nitrile GlovesLab CoatWork in a chemical fume hood
Large-scale reactions (>5g) Chemical Splash Goggles & Face ShieldDouble pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronWork in a chemical fume hood
Spill clean-up Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit or CoverallsRespirator (as determined by risk assessment)

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound hazard_assessment Conduct Hazard Assessment (Quantity, Task, Exposure Potential) start->hazard_assessment eye_risk Risk of Eye Exposure? hazard_assessment->eye_risk goggles Wear Chemical Splash Goggles eye_risk->goggles Yes skin_contact Risk of Skin Contact? eye_risk->skin_contact No splash_risk Significant Splash Risk? goggles->splash_risk face_shield Wear Face Shield (over goggles) splash_risk->face_shield Yes splash_risk->skin_contact No face_shield->skin_contact gloves Wear Nitrile Gloves skin_contact->gloves Yes body_exposure Risk of Body Exposure? skin_contact->body_exposure No prolonged_contact Prolonged or High-Risk Contact? gloves->prolonged_contact double_glove Double Glove prolonged_contact->double_glove Yes prolonged_contact->body_exposure No double_glove->body_exposure lab_coat Wear Lab Coat body_exposure->lab_coat Yes inhalation_risk Risk of Inhalation (Dust or Vapors)? body_exposure->inhalation_risk No large_volume Handling Large Volumes? lab_coat->large_volume apron Wear Chemical- Resistant Apron large_volume->apron Yes large_volume->inhalation_risk No apron->inhalation_risk fume_hood Work in a Chemical Fume Hood inhalation_risk->fume_hood Yes end Proceed with Caution inhalation_risk->end No fume_hood->end

Caption: A decision-making workflow for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-5-isopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-hydroxy-5-isopropylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.